molecular formula C13H18N2O3 B1596983 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine CAS No. 92033-81-3

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Cat. No.: B1596983
CAS No.: 92033-81-3
M. Wt: 250.29 g/mol
InChI Key: JQLAYZSNLAOKEW-UHFFFAOYSA-N
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Description

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLAYZSNLAOKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367119
Record name 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92033-81-3
Record name 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(3-(4-Nitrophenoxy)propyl)pyrrolidine" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Abstract

This technical guide provides a comprehensive and mechanistically detailed pathway for the synthesis of this compound, a heterocyclic building block with potential applications in pharmaceutical and materials science research.[1][2] The synthesis is centered around the robust and well-established Williamson ether synthesis, a classic method for forming ether linkages.[3] This document elaborates on the strategic selection of precursors, the underlying SN2 reaction mechanism, a detailed step-by-step experimental protocol, and methods for purification and validation. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices to ensure reproducibility and high yield.

Synthesis Strategy: A Retrosynthetic Approach

The molecular architecture of this compound consists of three key fragments: a 4-nitrophenol moiety, a pyrrolidine ring, and a propyl (C3) linker connecting them via an ether bond. The most logical and efficient strategy for constructing this ether linkage is the Williamson ether synthesis.[3][4] This method involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]

Two primary retrosynthetic disconnections are possible:

  • Path A: Cleavage of the O-C bond between the phenoxy oxygen and the propyl linker. This path identifies 4-nitrophenoxide (generated in situ from 4-nitrophenol) and a 3-halopropyl-functionalized pyrrolidine as the key synthons.

  • Path B: Cleavage of the Aryl-O bond. This would necessitate a nucleophilic aromatic substitution (SNAr) reaction between 3-(pyrrolidin-1-yl)propan-1-ol and an activated nitroaromatic ring (e.g., 1-halo-4-nitrobenzene).

Path A is strategically superior for this target molecule. The SN2 reaction at a primary alkyl halide is highly predictable and generally proceeds under milder conditions with fewer side reactions compared to SNAr. The primary carbon of the propyl chain is unhindered, making it an ideal electrophile for an SN2 attack.[6]

G cluster_synthons cluster_materials TP Target: this compound Retrosynthesis Retrosynthetic Analysis (Williamson Ether Synthesis) TP->Retrosynthesis Disconnect C-O Ether Bond Intermediates Key Synthons Retrosynthesis->Intermediates SMs Starting Materials Intermediates->SMs Synthon1 4-Nitrophenoxide (Nucleophile) Synthon2 1-(3-halopropyl)pyrrolidinium (Electrophile) SM1 4-Nitrophenol SM2 1-(3-Chloropropyl)pyrrolidine Base Base (e.g., K₂CO₃)

Figure 1: Retrosynthetic analysis of the target molecule.

Core Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism in two distinct conceptual stages:

Stage 1: Deprotonation The reaction is initiated by the deprotonation of the acidic phenolic proton of 4-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates the potassium 4-nitrophenoxide salt. The resulting phenoxide is a potent nucleophile, with its negative charge delocalized into the electron-withdrawing nitro group, which enhances its stability yet maintains strong nucleophilicity.

Stage 2: Nucleophilic Substitution (SN2) The generated 4-nitrophenoxide ion attacks the electrophilic carbon atom of 1-(3-chloropropyl)pyrrolidine that is bonded to the chlorine atom. The attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[5] This concerted step, where the C-O bond forms simultaneously as the C-Cl bond breaks, is the cornerstone of the Williamson ether synthesis.[3] The choice of a polar aprotic solvent, like acetonitrile, is critical as it solvates the cation (K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the SN2 reaction rate.

Materials and Reagents

Proper characterization and purity of starting materials are paramount for successful synthesis. The following table summarizes the key reagents.

ReagentFormulaMW ( g/mol )CAS No.Role
4-NitrophenolC₆H₅NO₃139.11100-02-7Nucleophile Precursor
1-(3-Chloropropyl)pyrrolidineC₇H₁₄ClN147.655367-63-5Electrophile
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7Base
Acetonitrile (Anhydrous)CH₃CN41.0575-05-8Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
HexaneC₆H₁₄86.18110-54-3Chromatography Eluent
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Drying Agent

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound, this compound.[1]

Safety Precautions: 4-Nitrophenol is toxic and a skin irritant. 1-(3-Chloropropyl)pyrrolidine is corrosive. Acetonitrile is flammable and toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (9.9 g, 71.8 mmol, 2.0 eq). Causality Note: Using a slight excess of the base ensures complete deprotonation of the phenol.

  • Add 100 mL of anhydrous acetonitrile to the flask. The mixture will form a slurry.

Step 2: Addition of Electrophile

  • Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The slurry will typically turn a more intense yellow or orange color.

  • Slowly add 1-(3-chloropropyl)pyrrolidine (5.85 g, 39.5 mmol, 1.1 eq) to the reaction mixture using a dropping funnel or syringe. Causality Note: A small excess of the alkyl halide ensures the complete consumption of the more valuable phenoxide.

Step 3: Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). Spot the starting material (4-nitrophenol) and the reaction mixture. The reaction is complete when the 4-nitrophenol spot has been completely consumed, typically within 12-24 hours.

Step 4: Work-up and Isolation

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate (~20 mL) to recover any residual product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted 4-nitrophenol, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

  • Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The expected molecular weight is 250.29 g/mol .[1]

Figure 2: Step-by-step experimental workflow diagram.

Protocol Validation and Troubleshooting

The integrity of this protocol is validated through systematic monitoring and characterization.

  • TLC Monitoring: This is the primary tool for process validation. A successful reaction is indicated by the complete disappearance of the 4-nitrophenol starting material (which is UV active and often stains with permanganate) and the appearance of a new, less polar product spot.

  • Work-up Efficacy: The NaOH wash is a critical self-validating step. If TLC of the organic layer after the wash still shows a 4-nitrophenol spot, the wash should be repeated.

  • Characterization: The final product's identity and purity should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the nitrophenyl group, the aliphatic protons of the propyl chain, and the protons of the pyrrolidine ring.

    • ¹³C NMR: Confirmation of the correct number of carbon atoms in their respective chemical environments.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₈N₂O₃, MW = 250.29).[1]

    • IR Spectroscopy: Look for characteristic peaks for the C-O-C ether stretch, the aromatic C=C bonds, and the strong symmetric and asymmetric stretches of the N-O bonds in the nitro group.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls (TLC shows no change over several hours), potential causes include impure or wet solvent/reagents, or insufficient base. Adding more anhydrous K₂CO₃ or using a stronger base/solvent system (e.g., NaH in DMF) can be considered, though with increased safety precautions.

  • Low Yield: This can result from mechanical losses during work-up, incomplete reaction, or side reactions. The primary competing side reaction for a Williamson synthesis is E2 elimination, but this is minimal with a primary alkyl halide like the one used here.[6] Ensuring anhydrous conditions is key to preventing hydrolysis of the electrophile.

Conclusion

The synthesis of this compound is reliably achieved through a Williamson ether synthesis protocol. By reacting 4-nitrophenol with 1-(3-chloropropyl)pyrrolidine in the presence of potassium carbonate in acetonitrile, the target molecule can be produced in good yield. The provided protocol is robust, relies on a well-understood SN2 mechanism, and incorporates clear steps for monitoring, purification, and validation, making it a dependable method for researchers in organic and medicinal chemistry.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its saturated, five-membered heterocyclic structure offers a three-dimensional geometry that can effectively probe biological space and interact with protein targets. The nitrogen atom within the pyrrolidine ring often serves as a key pharmacophoric feature, capable of forming hydrogen bonds or acting as a basic center. The incorporation of a nitrophenoxypropyl side chain, as seen in 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, introduces additional functionalities that can significantly influence its physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group, impacting the electronic environment of the aromatic ring, while the flexible propyl linker allows for conformational adaptability. A thorough characterization of the physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for further development.

Molecular Structure and Core Identifiers

A precise understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.

Chemical Structure

Caption: 2D structure of this compound.

Key Identifiers

A consistent set of identifiers is crucial for accurate data retrieval and cross-referencing in scientific literature and databases.

IdentifierValueSource
CAS Number 92033-81-3[2][3]
Molecular Formula C₁₃H₁₈N₂O₃[2][3]
Molecular Weight 250.29 g/mol [2][3]
Appearance Solid (color may vary with purity)[4]

Note: A discrepancy in the molecular formula (C₁₃H₁₈N₂O₄) and molecular weight (266.3) has been noted from one supplier, but the values presented here are more consistently reported.[2][3][4]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems, as well as its suitability for various formulation strategies.

Qualitative Solubility

Based on available supplier information, this compound is described as:

  • Poorly soluble in water. [4]

  • Soluble in common organic solvents such as ethanol and dichloromethane.[4]

This qualitative assessment suggests a lipophilic character, which is expected given the presence of the aromatic ring and the alkyl chain.

Experimental Protocol for Thermodynamic Solubility Determination

For a definitive quantitative measure of aqueous solubility, the shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a scintillation vial.

  • Add a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • The concentration determined by HPLC represents the thermodynamic solubility.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to vial B Add known volume of buffer A->B C Seal and place on shaker B->C D Shake at constant temperature (24-48 hours) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC-UV G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Lipophilicity
Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is a direct and widely accepted technique for measuring LogP.

Objective: To experimentally determine the LogP of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of the compound in either water-saturated n-octanol or octanol-saturated water.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase (e.g., if the stock was in octanol, add water).

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully sample an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

G cluster_0 Phase Preparation cluster_1 Partitioning cluster_2 Analysis cluster_3 Calculation A Prepare stock solution in one phase B Add known volume of the other phase A->B C Shake vigorously to reach equilibrium B->C D Allow phases to separate (centrifuge if necessary) C->D E Sample both phases D->E F Determine concentration in each phase E->F G Calculate P = [Octanol]/[Aqueous] F->G H Calculate LogP = log10(P) G->H

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Constant (pKa)

The pKa of a molecule describes its tendency to ionize at a given pH. For a compound with a basic nitrogen, like the pyrrolidine in this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

Predicted pKa

The pyrrolidine nitrogen is a secondary amine, and its basicity is a key determinant of the molecule's overall pKa. In aqueous solution, the pKa of the conjugate acid of pyrrolidine itself is approximately 11.27. The electron-donating nature of the N-propyl group would be expected to slightly increase this basicity. However, the overall structure of the molecule may introduce steric or electronic effects that could modulate this value. A precise experimental determination is therefore necessary for an accurate understanding of its ionization state at physiological pH.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the pyrrolidine nitrogen in this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Begin stirring the solution.

  • Incrementally add the standardized HCl solution from the burette.

  • After each addition, record the volume of titrant added and the corresponding pH of the solution.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5]

General Stability Profile

Commercial suppliers indicate that this compound is stable under normal conditions but may react with strong oxidizing agents.[4] A more detailed understanding requires forced degradation studies.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A solution of the compound is subjected to the following conditions:

  • Acidic Hydrolysis: Treat with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat with NaOH (e.g., 0.1 M) at an elevated temperature.

  • Oxidative Degradation: Treat with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to high temperature (e.g., 80°C).

  • Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_0 Stress Conditions A This compound B Acidic Hydrolysis (HCl, Heat) A->B C Basic Hydrolysis (NaOH, Heat) A->C D Oxidative Degradation (H₂O₂) A->D E Thermal Degradation (Heat) A->E F Photostability (Light) A->F G Stability-Indicating HPLC Analysis B->G C->G D->G E->G F->G

Sources

An In-Depth Technical Guide to 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, with the CAS number 92033-81-3, is a heterocyclic compound that incorporates several key structural features of interest in medicinal chemistry and drug discovery. The molecule consists of a pyrrolidine ring connected via a propyl linker to a 4-nitrophenoxy group. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a versatile pharmacophore.[1][2] The nitrophenyl group, while sometimes associated with toxicity, can also be a critical component for biological activity or serve as a synthetic handle for further chemical modifications. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on its structural characteristics.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in the table below. These data are primarily compiled from chemical supplier information.[3][4]

PropertyValue
CAS Number 92033-81-3
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol [3]
Appearance Typically a solid (color may vary based on purity)[4]
Solubility in Water Poorly soluble[4]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[4]
Boiling Point Estimated to be relatively high due to molecular structure[4]
Storage Condition 2-8°C, dry and sealed[5]

Synthesis and Characterization

Proposed Synthetic Pathway: N-Alkylation of Pyrrolidine

This proposed synthesis involves a two-step process starting from commercially available 4-nitrophenol and 1,3-dibromopropane. The first step is a Williamson ether synthesis to form 1-(3-bromopropoxy)-4-nitrobenzene, which is then used to alkylate pyrrolidine in the second step.

Synthetic Pathway 4-Nitrophenol 4-Nitrophenol Step1 Williamson Ether Synthesis 4-Nitrophenol->Step1 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Step1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Step1 Step2 N-Alkylation Base (e.g., K2CO3)->Step2 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Step1 1-(3-Bromopropoxy)-4-nitrobenzene 1-(3-Bromopropoxy)-4-nitrobenzene Step1->1-(3-Bromopropoxy)-4-nitrobenzene 1-(3-Bromopropoxy)-4-nitrobenzene->Step2 Pyrrolidine Pyrrolidine Pyrrolidine->Step2 Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Step2 This compound This compound Step2->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and has not been experimentally validated. It should be adapted and optimized by experienced chemists.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene

  • To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the dibromopropane is to favor the mono-alkylation product. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this type of reaction.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3-bromopropoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

  • To a solution of 1-(3-bromopropoxy)-4-nitrobenzene (1.0 eq) in acetonitrile, add pyrrolidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq). The use of a slight excess of pyrrolidine and a stronger base helps to drive the N-alkylation reaction to completion. Acetonitrile is an excellent solvent for this step due to its polarity and ability to dissolve the reactants.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as dichloromethane and wash with water to remove any remaining salts and excess pyrrolidine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the nitrophenyl group, the methylene protons of the propyl chain, and the methylene protons of the pyrrolidine ring. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-N stretching of the amine, the C-O-C stretching of the ether, and the strong symmetric and asymmetric stretching of the nitro group (NO₂).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Potential Applications and Biological Activity (Inferred)

Due to the lack of specific published research on this compound, its applications and biological activities remain speculative. However, its structural components suggest several avenues for investigation.

The pyrrolidine ring is a key feature in many drugs targeting the central nervous system (CNS).[1] The phenoxypropylamine moiety is also a common scaffold in pharmacologically active compounds, including some that act as receptor antagonists. For instance, analogues of phenoxypropyl-pyrrolidine have been investigated as histamine H3 receptor antagonists.[6] The presence of the nitro group offers a site for chemical modification, such as reduction to an amine, which could then be further functionalized to create a library of related compounds for structure-activity relationship (SAR) studies.

Given these structural features, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It could be explored in the context of:

  • CNS drug discovery: As a scaffold for developing ligands for various receptors and transporters in the brain.

  • Antimicrobial or anticancer agents: The pyrrolidine nucleus is present in numerous compounds with such activities.[2]

  • Enzyme inhibitors: The molecule could be a starting point for designing inhibitors for various enzymes, where the different structural components can be tailored to fit the enzyme's active site.

It is important to note that any potential biological activity would need to be determined through rigorous experimental screening and pharmacological studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and pyrrolidine derivatives should be followed. Aromatic nitro compounds can be toxic and are often skin and eye irritants. Pyrrolidine and its derivatives are typically alkaline and can be corrosive. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established synthetic methodologies. While its specific biological activities are yet to be explored, its structural components suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further research into this compound and its derivatives is warranted to fully elucidate its chemical and pharmacological properties.

References

  • (No specific reference for this introductory st
  • Aladdin Scientific. This compound, min 95%, 100 mg. Available from: [Link]

  • Becknell NC, Lyons JA, Aimone LD, et al. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorg Med Chem Lett. 2011;21(23):7076-7080. doi:10.1016/j.bmcl.2011.09.091. Available from: [Link]

  • (No specific reference for this st
  • MySkinRecipes. This compound. Available from: [Link]

  • Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Available from: [Link]

  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(15):4933. doi:10.3390/molecules27154933. Available from: [Link]

  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • (No specific reference for this st
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4837. doi:10.3390/molecules26164837. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the presence of the pyrrolidine and nitrophenoxy moieties, which are found in various biologically active molecules. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines expected spectroscopic data for structural confirmation, and discusses the potential applications of this molecule as a heterocyclic building block. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrrolidine ring is a fundamental saturated N-heterocycle present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Its derivatives are integral to the development of novel therapeutic agents. The incorporation of a 4-nitrophenoxy group introduces functionalities that can be pivotal for biological interactions and further chemical modifications. This compound combines these two key structural motifs, making it a valuable building block in medicinal chemistry and a subject of interest for synthetic and analytical studies. This guide aims to provide a detailed technical resource on its molecular structure and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
CAS Number 92033-81-3[1]
Appearance Expected to be a solid[2]
Solubility Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[2]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources in a tightly sealed container.[2]

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1-(3-chloropropyl)pyrrolidine.

Reaction Scheme

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Product R1 4-Nitrophenol I1 Sodium 4-nitrophenoxide R1->I1 + NaH (Deprotonation) R2 Sodium Hydride (NaH) R3 1-(3-chloropropyl)pyrrolidine P1 This compound R3->P1 I1->P1 + 1-(3-chloropropyl)pyrrolidine (SN2 Reaction) P2 NaCl + H₂ R1_struct R3_struct P1_struct

Caption: Williamson ether synthesis of this compound.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phenolic hydroxyl group of 4-nitrophenol to form the corresponding sodium 4-nitrophenoxide.[3] The use of a strong base ensures complete conversion to the alkoxide, maximizing the yield of the subsequent etherification.

  • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is recommended. These solvents are capable of solvating the cation (Na+) while not interfering with the nucleophilicity of the alkoxide, thus favoring the S(_N)2 mechanism.[4]

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step-by-Step Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(3-chloropropyl)pyrrolidine

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of Sodium 4-nitrophenoxide:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq).

    • Add anhydrous DMF to dissolve the 4-nitrophenol.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen ceases.

  • Williamson Ether Synthesis:

    • To the solution of sodium 4-nitrophenoxide, add 1-(3-chloropropyl)pyrrolidine (1.0 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Analysis and Characterization

The molecular structure of this compound is characterized by a pyrrolidine ring connected via a propyl linker to a 4-nitrophenoxy group.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data are predicted based on the known spectroscopic characteristics of the constituent functional groups.

4.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d2HAr-H ortho to NO₂
~7.00d2HAr-H meta to NO₂
~4.10t2HO-CH₂
~2.60t2HN-CH₂ (propyl)
~2.50m4HN-CH₂ (pyrrolidine)
~1.90quintet2HCH₂-CH₂-CH₂
~1.80m4HCH₂ (pyrrolidine)

4.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~164.0Ar-C-O
~141.5Ar-C-NO₂
~126.0Ar-CH ortho to NO₂
~115.0Ar-CH meta to NO₂
~68.0O-CH₂
~55.0N-CH₂ (propyl)
~54.0N-CH₂ (pyrrolidine)
~29.0CH₂-CH₂-CH₂
~23.5CH₂ (pyrrolidine)

4.2.3. IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2800StrongAliphatic C-H stretch
~1590, ~1490StrongAromatic C=C stretch
~1520, ~1345StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl ether C-O stretch
~1110StrongAliphatic ether C-O stretch

4.2.4. Mass Spectrometry (Electron Ionization)

  • Molecular Ion (M⁺): m/z = 250

  • Key Fragmentation Patterns:

    • Loss of the pyrrolidine ring.

    • Cleavage of the propyl chain.

    • Formation of the 4-nitrophenoxy cation.

Potential Applications in Drug Discovery

This compound is a versatile heterocyclic building block with potential applications in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine scaffold is a common feature in many FDA-approved drugs. The nitrophenyl group can serve as a handle for further functionalization, such as reduction to an amine, which can then be used in amide bond formation or other coupling reactions to build molecular diversity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The Williamson ether synthesis is a reliable and efficient method for its preparation. The predicted spectroscopic data provides a strong basis for the structural confirmation of the synthesized compound. As a versatile building block, this molecule holds promise for the development of novel compounds in the field of medicinal chemistry.

References

  • Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • HDH Advancement. Exploring 1-(3-Chloropropyl)-Pyrrolidine Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

  • Chemcess. 4-Nitrophenol: Properties, Production And Uses. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • PubChem. 1-(4-Nitrophenoxy)pyrrolidine. [Link]

  • H.E.R. Corporation. This compound, min 95%, 100 mg. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

Sources

Spectroscopic Blueprint of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the synthetic compound 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed prediction of its spectral properties. By dissecting the molecule into its constituent functional groups—a 4-nitrophenoxy moiety, a propyl linker, and a pyrrolidine ring—we can confidently anticipate its spectroscopic signature. This guide is intended to serve as a vital resource for researchers in drug discovery and medicinal chemistry, offering a predictive framework for the identification and structural verification of this compound and its analogs. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a molecule of interest in medicinal chemistry, combining a polar nitroaromatic group with a basic pyrrolidine ring through a flexible ether linkage. This unique combination of functionalities necessitates a robust and unambiguous method for structural confirmation. Spectroscopic techniques are the cornerstone of such analyses, providing a non-destructive window into the molecular architecture.

The core logic of our analysis rests on the principle of additivity, where the final spectrum is a composite of the signals from each distinct part of the molecule. The electron-withdrawing nature of the p-nitro group profoundly influences the electronic environment of the aromatic ring, leading to characteristic downfield shifts in NMR and strong, identifiable bands in IR spectroscopy.[1][2] The pyrrolidine ring and propyl chain, being aliphatic, will exhibit signals in the upfield region of the NMR spectra. The precise chemical shifts and coupling patterns of the propyl chain protons will be critical in confirming the connectivity between the aromatic and heterocyclic fragments. Mass spectrometry will further corroborate the structure by providing the molecular weight and predictable fragmentation patterns, primarily at the ether linkage and via alpha-cleavage adjacent to the pyrrolidine nitrogen.[3][4][5]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometric fragmentation pathways of analogous structures.[6][7][8]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, propyl chain, and pyrrolidine protons. The p-substitution of the benzene ring will result in a classic AA'BB' system, appearing as two distinct doublets.[6] The influence of the adjacent oxygen and nitrogen atoms will cause downfield shifts for the methylene protons of the propyl chain.[9][10]

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)~ 8.20d~ 9.02H
H-3', H-5' (Aromatic)~ 6.95d~ 9.02H
H-1 (O-CH₂)~ 4.15t~ 6.52H
H-3 (N-CH₂)~ 2.60t~ 7.52H
H-2 (CH₂-CH₂-CH₂)~ 2.05p~ 7.02H
H-α (Pyrrolidine)~ 2.55m-4H
H-β (Pyrrolidine)~ 1.80m-4H
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will be characterized by four signals in the aromatic region, with the carbon bearing the nitro group being the most deshielded, and the carbon attached to the ether oxygen also shifted significantly downfield.[11][12] The aliphatic carbons of the propyl chain and pyrrolidine ring will appear in the upfield region.[13][14]

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4' (C-NO₂)~ 164.0
C-1' (C-O)~ 141.5
C-2', C-6'~ 126.0
C-3', C-5'~ 114.5
C-1 (O-CH₂)~ 67.0
C-α (Pyrrolidine)~ 54.5
C-3 (N-CH₂)~ 53.0
C-2 (CH₂-CH₂-CH₂)~ 28.5
C-β (Pyrrolidine)~ 23.5
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by very strong absorption bands from the nitro group.[1][2][15][16] Other key functional groups, such as the aromatic ring and the C-O ether linkage, will also show characteristic absorptions.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2970 - 2850Medium
Aromatic C=C Stretch1600, 1475Medium-Weak
C-O-C Asymmetric Stretch1250 - 1200Strong
C-N Stretch1220 - 1020Medium
p-Substituted Benzene Bend860 - 800Strong
Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), will show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will be dictated by the most labile bonds, primarily the C-N bond of the pyrrolidine ring and the C-O bonds of the ether linkage.[3][4][5][17]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
267.13[M+H]⁺Protonated molecular ion
196.08[M - C₄H₉N + H]⁺Loss of pyrrolidine
152.04[C₇H₇NO₃]⁺Cleavage of the propyl chain
138.03[C₆H₄NO₃]⁻ (in negative mode)4-Nitrophenoxide anion
84.08[C₅H₁₀N]⁺α-cleavage of the N-propyl group
70.08[C₄H₈N]⁺Pyrrolidinyl cation

Methodologies and Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of proton and carbon environments.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: Workflow for NMR Data Acquisition and Processing.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

    • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Caption: Workflow for FTIR-ATR Data Acquisition.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern for structural confirmation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

    • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

    • MS1 Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the [M+H]⁺ ion.

    • MS/MS (Tandem MS) Acquisition: Select the [M+H]⁺ ion (m/z ~267.13) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

    • Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the MS/MS spectrum to identify fragment ions that are consistent with the proposed structure.

Caption: Workflow for HRMS (ESI-MS/MS) Analysis.

Conclusion

This technical guide provides a robust, predictive spectroscopic framework for the characterization of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the synthesis of this molecule and ensure its purity for subsequent applications. The detailed experimental protocols outlined herein serve as a standardized methodology to generate high-quality, reproducible data, upholding the principles of scientific integrity and rigor in drug development and chemical research.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Xie, M., Zhang, Z., Zhang, Y., Sun, X., Sun, F., & Hu, Y. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50.
  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Land. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.
  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677.
  • Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Chemsrc. (2024). 1-(3-phenoxy-3-phenylpropyl)pyrrolidine. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: A Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and the known pharmacology of structurally related entities to posit a primary biological target and signaling pathway. Our central hypothesis is that this compound functions as a ligand for the Sigma-1 Receptor (σ1R), an intracellular chaperone protein with significant implications for neurodegenerative diseases, psychiatric disorders, and pain management. This guide will elucidate the foundational science behind this hypothesis, propose a detailed mechanism of action, and provide robust, actionable experimental protocols to validate these claims.

Introduction: The Emergence of a Novel Scaffold

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its utility as a versatile scaffold for engaging a wide array of biological targets. The specific compound of interest, this compound, presents a unique amalgamation of a basic pyrrolidine ring, a flexible propyl linker, and an electron-withdrawing 4-nitrophenoxy moiety. While this precise chemical entity is not extensively characterized in publicly accessible literature, its structural motifs provide compelling clues to its pharmacological profile.

The Prime Target: Unveiling the Sigma-1 Receptor Connection

Our primary hypothesis, grounded in extensive SAR analysis of known σ1R ligands, is that this compound is a potent and potentially selective modulator of the Sigma-1 Receptor.

The Sigma-1 Receptor: A Unique Intracellular Chaperone

The σ1R is a 26 kDa protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone.[2] It is structurally distinct from classical G-protein coupled receptors and ion channels.[2] The σ1R is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and attenuation of cellular stress.[2][3] Ligands that bind to the σ1R can act as agonists or antagonists, leading to a diverse range of physiological effects.[4]

Pharmacophore Modeling and Structural Justification

The established pharmacophore for σ1R ligands consists of a basic amine flanked by two hydrophobic regions.[5] this compound aligns remarkably well with this model:

  • Basic Amine: The nitrogen atom of the pyrrolidine ring serves as the requisite basic amine, capable of forming ionic interactions within the receptor binding pocket.

  • Hydrophobic Regions: The molecule possesses two distinct hydrophobic domains:

    • The pyrrolidine ring itself.

    • The 4-nitrophenoxypropyl substituent.

Crucially, literature evidence strongly supports the significance of an N-arylalkyl substituent for high-affinity σ1R binding. Specifically, it has been demonstrated that an N-3-(4-nitrophenyl)propyl substitution on the nitrogen of σ1R ligands enhances their affinity.[6] This provides a direct and compelling rationale for our central hypothesis.

Proposed Mechanism of Action: A Step-by-Step Cascade

Assuming this compound acts as a σ1R ligand, its mechanism of action would be initiated by its binding to the receptor, likely within the hydrophobic pocket. The specific functional outcome—agonism versus antagonism—would dictate the subsequent cellular events.

Ligand Binding and Conformational Change

The compound would first diffuse across the cell membrane to reach the endoplasmic reticulum. Binding to the σ1R would induce a conformational change in the receptor, influencing its oligomerization state and its interaction with client proteins.[3]

Downstream Signaling Pathways

Modulation of the σ1R can impact several key signaling pathways:

  • Calcium Homeostasis: The σ1R can translocate to the plasma membrane and interact with voltage-gated ion channels, thereby modulating calcium influx. Agonists have been shown to enhance IP3 receptor-dependent intracellular calcium flux.[3]

  • Neuronal Excitability: By interacting with potassium and sodium channels, σ1R ligands can alter neuronal firing rates.[3]

  • Cellular Survival and Stress Response: The σ1R plays a crucial role in mitigating endoplasmic reticulum stress. Ligands can influence the expression of chaperone proteins and pro-survival factors.

The following diagram illustrates the proposed signaling pathway, assuming an agonistic interaction of this compound with the σ1R.

Sigma-1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound MembraneDiffusion Membrane Diffusion Compound->MembraneDiffusion Sigma1R Sigma-1 Receptor MembraneDiffusion->Sigma1R Binding ER Endoplasmic Reticulum IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Release Ca²⁺ Release IP3R->Ca_Release CellularResponse Modulation of Cellular Response (e.g., Neuronal Excitability, Cell Survival) Ca_Release->CellularResponse

Caption: Proposed signaling pathway of this compound via the Sigma-1 Receptor.

Experimental Validation: A Roadmap to Confirmation

To empirically validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a rigorous and self-validating workflow.

Radioligand Binding Assays for Sigma-1 Receptor Affinity

The initial and most critical step is to determine if this compound binds to the σ1R and with what affinity. This is achieved through competitive radioligand binding assays.[7]

Experimental Protocol:

  • Tissue Preparation: Homogenize guinea pig liver, a tissue with high σ1R expression, in a suitable buffer.[8] Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a constant concentration of a radiolabeled σ1R ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound (this compound).[4]

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Causality and Trustworthiness: This experiment directly addresses the primary hypothesis of binding. The use of a well-characterized radioligand and tissue source ensures the reliability of the results. A low Ki value would provide strong evidence for high-affinity binding.

Functional Assays to Determine Agonist versus Antagonist Activity

Once binding is confirmed, the functional activity of the compound must be determined. Several assays can be employed to differentiate between agonism and antagonism.[9]

Experimental Protocol (Calcium Flux Assay):

  • Cell Culture: Utilize a cell line that endogenously or recombinantly expresses the σ1R (e.g., MCF7 cells).[10]

  • Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Treat the cells with this compound at various concentrations.

  • Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Interpretation: An increase in intracellular calcium would suggest an agonistic effect, while no change or an inhibition of a known agonist's effect would indicate antagonism.

Experimental Workflow Diagram:

Experimental_Workflow Start Hypothesis: This compound is a σ1R Ligand BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay BindingConfirmed Binding Confirmed? BindingAssay->BindingConfirmed FunctionalAssay Functional Assay (e.g., Calcium Flux) (Determine Agonism/Antagonism) BindingConfirmed->FunctionalAssay Yes NoBinding No Significant Binding: Re-evaluate Hypothesis BindingConfirmed->NoBinding No ActivityDetermined Functional Activity Determined FunctionalAssay->ActivityDetermined

Caption: Workflow for the experimental validation of the proposed mechanism of action.

Synthesis of this compound

While various methods for the synthesis of substituted pyrrolidines exist, a common approach for N-alkylation involves the reaction of pyrrolidine with a suitable alkyl halide.[11]

Proposed Synthetic Route:

  • Preparation of the Alkylating Agent: 1-bromo-3-(4-nitrophenoxy)propane can be synthesized from 1,3-dibromopropane and 4-nitrophenol in the presence of a base.

  • N-Alkylation: Pyrrolidine is then reacted with 1-bromo-3-(4-nitrophenoxy)propane in the presence of a non-nucleophilic base to yield the final product, this compound.

Potential Therapeutic Applications

Given the diverse roles of the σ1R, a modulator of this receptor could have therapeutic potential in a range of disorders:

  • Neurodegenerative Diseases: Agonists of the σ1R have shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[12]

  • Neuropathic Pain: σ1R antagonists have demonstrated efficacy in preclinical models of neuropathic pain.[13]

  • Psychiatric Disorders: The σ1R is implicated in the pathophysiology of depression and anxiety, making it a target for novel therapeutics.[14]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a robust, evidence-based hypothesis points towards its function as a Sigma-1 Receptor modulator. Its chemical structure aligns perfectly with the established pharmacophore for σ1R ligands, and the presence of the N-3-(4-nitrophenyl)propyl moiety is known to enhance affinity for this target. The experimental protocols outlined in this guide provide a clear and logical path to empirically validate this hypothesis and to further characterize the pharmacological profile of this promising compound. Further research into this and similar scaffolds is warranted and holds the potential to yield novel therapeutics for a range of challenging diseases.

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the σ1 receptor. Trends in pharmacological sciences, 40(8), 557-568. [Link]

  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry, 7, 379. [Link]

  • Abate, C., et al. (2018). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Journal of medicinal chemistry, 61(17), 7443-7473. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1-21. [Link]

  • Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 23(12), 1122-1126. [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British journal of pharmacology, 166(8), 2289-2306. [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1-13. [Link]

  • Gherardini, L., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(19), 4543. [Link]

  • Activity of some sigma-1 receptor ligand compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Rossi, D., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(5), 369-385. [Link]

  • Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 280. [Link]

  • de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. Journal of medicinal chemistry, 33(11), 3100-3110. [Link]

  • Fulop, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8192. [Link]

  • Mavlyutov, T. A., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience, 16, 1195744. [Link]

  • Voronin, M. V., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International journal of molecular sciences, 24(16), 12903. [Link]

  • Sigma Receptor Binding Assays. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 2, 2026, from [Link]

  • Pal, A., et al. (2007). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 13(34), 3534-3543. [Link]

  • Mercer, S. L., et al. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European journal of medicinal chemistry, 43(6), 1304-1308. [Link]

  • Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future medicinal chemistry, 11(22), 2915-2928. [Link]

  • Fulop, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. (n.d.). Bouling Chemical Co., Limited. Retrieved January 2, 2026, from [Link]

  • Deardorff, D. R. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Division of Organic Chemistry. [Link]

  • Chan, K. F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry, 45(19), 8563-8572. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • This compound – (92033-81-3). (n.d.). EON Biotech. Retrieved January 2, 2026, from [Link]

  • Iannotti, F. A., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of medicinal chemistry, 66(10), 6994-7015. [Link]

  • Runyon, S. P., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of medicinal chemistry, 63(23), 14989-15012. [Link]

  • Bryant, H. U., et al. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 41(11), 1892-1903. [Link]

  • Belskaya, N. P., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5139. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a hypothesis-driven framework for the comprehensive evaluation of the potential biological activity of the novel compound, 1-(3-(4-nitrophenoxy)propyl)pyrrolidine. The molecular architecture of this compound, featuring a pyrrolidine ring, a flexible propoxy linker, and a terminal 4-nitrophenoxy group, suggests potential interactions with multiple high-value biological targets, particularly within the central nervous system. This document provides a detailed rationale for investigating three primary hypotheses: cholinergic system modulation, monoamine transporter inhibition, and sigma receptor antagonism. For each hypothesis, we present detailed, field-proven in vitro experimental protocols, from initial screening assays to more complex binding and functional studies. The guide is designed for researchers, scientists, and drug development professionals, offering the scientific causality behind experimental choices, self-validating protocols, and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction and Structural Rationale

The discovery and characterization of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. The compound this compound (CAS 92033-81-3) presents a compelling case for biological investigation due to the combination of two well-established pharmacophoric motifs.[1][2] While no specific biological data has been published for this exact molecule, a structural deconstruction allows for the formulation of clear, testable hypotheses regarding its potential targets.

  • The Pyrrolidine Scaffold: The saturated five-membered pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] Its non-planar, three-dimensional structure allows it to efficiently explore chemical space and engage with protein binding sites.[5][6] Pyrrolidine derivatives are known to exhibit a vast range of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][7] Critically, this scaffold is a core component of compounds targeting the central nervous system, including inhibitors of acetylcholinesterase (AChE).[3]

  • The 4-Nitrophenoxy Moiety: Nitroaromatic compounds possess a diverse pharmacological profile, with applications as antibacterial, antiprotozoal, and anticancer agents.[8][9] The nitro group is a strong electron-withdrawing moiety that can significantly influence the electronic properties of the molecule, favoring interactions with biological targets.[10] It is also known that the nitro group can act as both a pharmacophore and a potential toxicophore, sometimes requiring bioreductive activation to exert its effects, a factor that necessitates careful toxicological assessment.[10][11]

This guide proposes a systematic, tiered approach to elucidate the bioactivity of this compound, beginning with an assessment of its fundamental properties and moving toward specific, high-probability molecular targets.

Predicted Physicochemical Properties

Before commencing biological assays, an in silico assessment of the compound's physicochemical properties is crucial for predicting its drug-like potential and informing experimental design (e.g., solvent selection, concentration ranges).

PropertyPredicted ValueSignificance
Molecular Formula C₁₃H₁₈N₂O₃Provides the elemental composition.[1]
Molecular Weight 250.29 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of 5).[1]
XLogP3 2.4Suggests good membrane permeability and oral bioavailability potential.
Hydrogen Bond Donors 0The molecule can only act as a hydrogen bond acceptor.
Hydrogen Bond Acceptors 4The ether oxygen, nitro oxygens, and pyrrolidine nitrogen can accept hydrogen bonds.
Rotatable Bonds 4Indicates a degree of conformational flexibility, allowing it to adapt to binding sites.
Topological Polar Surface Area 58.3 ŲSuggests good potential for blood-brain barrier penetration (typically < 90 Ų).

Data for XLogP3, H-bond counts, and TPSA are computationally predicted values commonly found in chemical databases like PubChem.

Hypothesis-Driven Target Exploration

Based on the structural motifs, we propose three primary avenues of investigation.

Hypothesis 1: Cholinergic System Modulation via Acetylcholinesterase (AChE) Inhibition

The structural similarity of the pyrrolidine ring to components of acetylcholine makes AChE a primary target of interest. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.[12]

Hypothesis 2: Monoamine Transporter Inhibition

The general structure—a tertiary amine connected via an alkyl linker to an aromatic system—is a classic template for ligands that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[13] These transporters are critical targets for antidepressants and psychostimulants.[14]

Hypothesis 3: Sigma Receptor Interaction

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in numerous CNS disorders.[15] Many synthetic ligands for these receptors share the structural blueprint of our test compound, making this a plausible interaction to investigate.

Experimental Blueprint for Target Validation

The following section provides detailed protocols for a tiered experimental workflow. We begin with a broad assessment of cytotoxicity and the highest probability target (AChE) before proceeding to more specialized assays.

Tier 1: Foundational Screening

This initial phase aims to establish a baseline for the compound's general cellular toxicity and to rapidly test our primary hypothesis.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Secondary Target Profiling cluster_2 Data Analysis & Decision COMPOUND Test Compound This compound VIABILITY Cell Viability Assay (e.g., MTT on SH-SY5Y cells) COMPOUND->VIABILITY Dose-response ACHE AChE Inhibition Assay (Ellman's Method) COMPOUND->ACHE Dose-response ANALYSIS Calculate CC50, IC50, Ki Determine Selectivity VIABILITY->ANALYSIS ACHE->ANALYSIS If Active (IC50 < 10 µM) MONOAMINE Monoamine Transporter Uptake Inhibition Assay DECISION Proceed to Lead Optimization? MONOAMINE->DECISION SIGMA Sigma Receptor Binding Assay SIGMA->DECISION ANALYSIS->MONOAMINE If AChE inactive or potent ANALYSIS->SIGMA If CNS profile desired

Caption: Tiered experimental workflow for characterizing the test compound.

This assay determines the concentration at which the compound exerts cytotoxic effects, establishing a therapeutic window for subsequent cell-based experiments.[16]

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle control (e.g., <0.5% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 24-48 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

This protocol uses the colorimetric Ellman's method, a robust and widely adopted standard for measuring AChE activity.[12][17][18]

G cluster_0 Step 1: AChE Hydrolysis cluster_1 Step 2: Chromogenic Reaction AChE Acetylcholinesterase (AChE) THIO Thiocholine (Product) AChE->THIO Hydrolyzes ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE THIO_2 Thiocholine DTNB DTNB (Colorless) TNB TNB Anion (Yellow, λmax=412nm) DTNB->TNB Reacts with THIO_2->TNB Reacts with

Caption: Mechanism of the colorimetric Ellman's method for AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[12]

    • AChE Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration of 0.1-0.25 U/mL in the well.[12]

    • DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer.[12]

    • Substrate (ATCI): 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).[12]

    • Inhibitor Solutions: Prepare stock solutions of the test compound and a positive control (e.g., Donepezil) in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations. Ensure the final DMSO concentration is <1%.[12]

  • Assay Procedure (96-well plate, 200 µL final volume):

    • Plate Layout: Designate wells for blank (buffer only), negative control (enzyme + vehicle, 100% activity), positive control, and test compound concentrations.

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of DTNB solution to all wells.

    • Add 25 µL of test compound dilution or vehicle to the appropriate wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 75 µL of ATCI substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control))

    • Plot % inhibition versus log[inhibitor concentration] and determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).[12]

Tier 2: Secondary Target Profiling

If the compound shows low cytotoxicity and either potent AChE activity or is inactive against AChE (suggesting other targets), proceed to these more specialized assays.

This protocol describes a fluorescence-based assay, which is a safer and higher-throughput alternative to traditional radioisotope methods.[19]

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to reach 70-90% confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) in the assay buffer provided with a commercial kit (e.g., from Molecular Devices).[14][19]

  • Assay Procedure:

    • Remove culture medium from the cells.

    • Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Add the fluorescent transporter substrate (provided in the kit) to all wells to initiate uptake.

  • Data Acquisition: Measure fluorescence intensity using a bottom-read microplate reader. The reading can be done in real-time kinetic mode or as an endpoint measurement.[19]

  • Data Analysis: The reduction in fluorescence signal in the presence of the inhibitor is proportional to its inhibition of transporter uptake. Calculate % inhibition for each concentration relative to controls and determine the IC₅₀ value for each transporter (DAT, NET, SERT) to assess potency and selectivity.

This protocol determines the compound's affinity (Kᵢ) for σ1 and σ2 receptors through competitive displacement of a known radioligand.

  • Membrane Preparation: Prepare membrane homogenates from tissues with high receptor expression (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells overexpressing the receptors.[20][21]

  • Reagents:

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Radioligands: [³H]-(+)-pentazocine for σ1 and [³H]-DTG (1,3-di-o-tolyl-guanidine) for σ2.[15][20]

    • Masking Agent: For the σ2 assay, (+)-pentazocine is added to saturate and block [³H]-DTG binding to σ1 sites.[21]

    • Non-specific Agent: Haloperidol (at high concentration, e.g., 10 µM) is used to determine non-specific binding.

  • Assay Procedure (in microcentrifuge tubes or 96-well plates):

    • To each tube/well, add: membrane preparation (50-100 µg protein), assay buffer, a single concentration of radioligand (near its Kᴅ value), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific agent (haloperidol).

    • For σ2 assays, add the σ1 masking agent to all wells.[21]

    • Incubate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.[21]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log[test compound concentration].

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Data Interpretation and Future Directions

The data generated from this experimental blueprint will provide a robust initial profile of the biological activity of this compound.

  • Potency and Selectivity: The primary outcome will be the determination of IC₅₀ or Kᵢ values for various targets. A potent compound will exhibit low nanomolar to low micromolar activity. Comparing these values across targets (e.g., AChE vs. DAT vs. σ1) will reveal the compound's selectivity profile. High selectivity is a desirable trait for a therapeutic candidate, as it minimizes the potential for off-target side effects.

  • Structure-Activity Relationship (SAR): Should the compound show promising activity, the next logical step is to synthesize and test analogs. Modifications to the pyrrolidine ring, the alkyl linker length, and the substitution pattern on the phenyl ring will help establish a clear SAR, guiding the optimization of potency and selectivity.

  • Mechanism of Action: For active compounds, further mechanistic studies would be warranted. For an AChE inhibitor, this could involve enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive. For a transporter inhibitor, efflux assays could determine if it acts as a pure blocker or a substrate/releaser.[13]

  • In Vivo Translation: A compound with a compelling in vitro profile (high potency, good selectivity, low cytotoxicity) would be a strong candidate for advancement into preclinical in vivo models to assess its pharmacokinetic properties, efficacy, and safety in a whole-organism context.

This guide provides the foundational strategy for unlocking the therapeutic potential of this compound, paving the way for data-driven decisions in the drug discovery pipeline.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (n.d.). Benchchem.
  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Advanced Pharmaceutical Bulletin.
  • Pyrrolidine alkaloids and their promises in pharmacotherapy. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved January 2, 2026, from [Link]

  • Monoamine Transporter Assays. (n.d.). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 2, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Retrieved January 2, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 2, 2026, from [Link]

  • In vitro neurology assays. (n.d.). InnoSer. Retrieved January 2, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]

  • In vitro techniques for the assessment of neurotoxicity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 2, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit. (n.d.). Molecular Devices. Retrieved January 2, 2026, from [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. (n.d.). Bouling Chemical Co., Limited. Retrieved January 2, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. Retrieved January 2, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved January 2, 2026, from [Link]

  • In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer Link. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. As a compound of interest in medicinal chemistry and organic synthesis, understanding its behavior in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This document synthesizes theoretical principles of solubility with actionable experimental protocols, enabling researchers to systematically determine and predict the solubility of this compound. While specific quantitative data for this molecule is not extensively published, this guide establishes a robust framework for its empirical determination and interpretation based on its structural components: a polar nitroaromatic group, a flexible propyl linker, and a basic pyrrolidine ring.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in both chemical and biological systems. For this compound, a molecule incorporating a nitroaromatic moiety often associated with biological activity and a pyrrolidine ring common in pharmaceuticals, a thorough understanding of its solubility is paramount.[1] In drug development, solubility directly impacts bioavailability and formulation strategies. In synthetic chemistry, it dictates the choice of reaction media, affects reaction kinetics, and is the cornerstone of purification techniques like crystallization and chromatography.[2]

This guide will delve into the molecular characteristics of this compound, predict its solubility in a range of organic solvents based on first principles, and provide detailed experimental methodologies for the quantitative determination of its solubility.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that influences its solubility. Its key structural features are:

  • A 4-Nitrophenoxy Group: This aromatic component is characterized by the strongly electron-withdrawing nitro group (-NO₂), which imparts significant polarity and the potential for dipole-dipole interactions. The aromatic ring itself contributes to van der Waals forces. Nitroaromatic compounds like nitrobenzene are generally soluble in various organic solvents but have low solubility in water.[3]

  • A Pyrrolidine Ring: This saturated heterocyclic amine is a polar and basic functional group.[4][5] Pyrrolidine itself is miscible with water and most organic solvents due to its ability to act as a hydrogen bond acceptor and its overall polarity.[1][6]

  • A Propyl Linker: This flexible three-carbon alkyl chain provides a nonpolar character to the molecule and separates the two terminal functional groups.

Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₈N₂O₃[7]

  • Molecular Weight: 250.29 g/mol [7]

  • Appearance: Typically a solid.[8]

  • Predicted Solubility: Poorly soluble in water, but soluble in common organic solvents such as ethanol and dichloromethane.[8]

The overall solubility of this molecule will be a balance between the polar contributions of the nitrophenoxy and pyrrolidine moieties and the nonpolar nature of the propyl chain and the aromatic ring.[9]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[10][11] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9] The key intermolecular forces at play are:

  • Van der Waals Forces: Present in all molecules, these are the primary forces of attraction for nonpolar compounds.

  • Dipole-Dipole Interactions: Occur between polar molecules. The nitro group in this compound creates a strong dipole moment.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction. While the molecule itself does not have a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.[12]

Based on these principles, we can predict the solubility of this compound in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. Therefore, good solubility is expected.[13][14]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have significant dipole moments that can interact with the polar regions of the solute. Good to moderate solubility is anticipated.[13]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large polar functionalities of the molecule will likely lead to poor solubility in highly nonpolar solvents.[9]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. Good solubility is expected, as indicated by supplier data.[8][14]

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[15]

  • Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[15]

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is considered sparingly soluble or insoluble.

  • Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[16]

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • A validated analytical method for quantification (e.g., HPLC-UV or GC-FID)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep1->equil1 Ensure equilibrium samp1 Allow undissolved solid to settle. equil1->samp1 samp2 Withdraw a clear aliquot of the supernatant. samp1->samp2 samp3 Filter the aliquot through a syringe filter. samp2->samp3 samp4 Dilute the filtered sample. samp3->samp4 samp5 Quantify concentration using a validated analytical method (e.g., HPLC). samp4->samp5

Caption: Workflow for Quantitative Solubility Determination.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[17]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.[17]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration into the linear range of the analytical method.[17]

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (g/L)
Nonpolar Hexane1.9PoorTo be determined
Toluene2.4Sparingly SolubleTo be determined
Chlorinated Dichloromethane9.1SolubleTo be determined
Esters Ethyl Acetate6.0Moderately SolubleTo be determined
Ketones Acetone21SolubleTo be determined
Polar Aprotic Acetonitrile37.5SolubleTo be determined
Dimethyl Sulfoxide46.7Very SolubleTo be determined
Polar Protic Ethanol24.5SolubleTo be determined
Methanol32.7SolubleTo be determined
Aqueous Water80.1Poorly SolubleTo be determined

Interpretation of Results:

The experimental results should be analyzed in the context of the solute's structure and the solvent's properties. It is expected that the solubility will generally increase with the polarity of the solvent, with particularly high solubility in polar aprotic and protic solvents that can effectively solvate the polar regions of the molecule. The basicity of the pyrrolidine nitrogen may also play a role, particularly in acidic media where salt formation would dramatically increase aqueous solubility.[18]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can generate the critical data needed for the effective use of this compound in synthesis, purification, and formulation. A systematic approach to solubility profiling is an indispensable step in the journey of a molecule from the laboratory to its final application.

References

An In-Depth Technical Guide to the Stability and Storage of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. As a compound utilized in specialized research and development, a thorough understanding of its chemical characteristics is paramount to ensure experimental integrity, safety, and the longevity of this valuable reagent. This document synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating framework for its handling and storage.

Chemical Profile and Intrinsic Stability

This compound, with the CAS Number 92033-81-3, possesses a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1]. Its structure, featuring a pyrrolidine ring linked to a 4-nitrophenoxy group via a propyl chain, dictates its chemical behavior and stability profile.

PropertyValueSource
CAS Number 92033-81-3[1]
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
Appearance Typically a solid[2]
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol and dichloromethane[2]

The molecule's stability is largely influenced by two key functional groups: the nitroaromatic system and the ether linkage . The nitro group, being strongly electron-withdrawing, imparts a degree of chemical inertness to the aromatic ring towards oxidative degradation[3]. However, this same functionality is known to be susceptible to reduction and can contribute to thermal instability[3][4][5]. The ether bond, while generally stable, can be prone to peroxide formation upon prolonged exposure to light and air, and is susceptible to cleavage under strong acidic conditions[6][7][8][9][10].

Factors Influencing the Stability of this compound

A proactive approach to preserving the integrity of this compound necessitates a clear understanding of the external factors that can promote its degradation.

Thermal Stress

Nitroaromatic compounds are known to have the potential for thermal decomposition[11][12][13]. While the subject compound does not possess the same energetic profile as high-explosives, the C-NO₂ bond can be a point of weakness at elevated temperatures[11][12]. Decomposition can be autocatalytic in some cases, meaning that initial degradation products can accelerate further breakdown[12]. Therefore, exposure to high temperatures should be strictly avoided.

Photolytic Decomposition

The 4-nitrophenoxy moiety is a chromophore that can absorb UV light. This absorption can lead to photochemical reactions, including the formation of reactive species like hydroxyl radicals that can attack the molecule, potentially leading to ring-opening and cleavage of the ether bond[14][15][16][17]. Thus, protection from light is a critical storage parameter.

Oxidative Degradation and Peroxide Formation

A significant concern for ethers is their propensity to form explosive peroxides upon exposure to atmospheric oxygen, a process that is often accelerated by light[6][7][18]. While the electron-withdrawing nitro group may slightly mitigate this, the risk cannot be disregarded. Peroxide formation can lead to inconsistent experimental results and poses a significant safety hazard, as peroxides can detonate upon shock, friction, or heating[6][7].

Hydrolytic Stability

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, which would proceed via protonation of the ether oxygen followed by nucleophilic attack[9][10][19]. The pyrrolidine nitrogen, being basic, can be protonated in acidic media, which may influence the overall stability and solubility of the compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and safe use.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. A controlled room temperature (20-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is advisable.Minimizes the rate of potential thermal degradation and slows down peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation and the formation of peroxides.
Light Store in an amber or opaque, tightly sealed container.Protects the compound from photolytic decomposition.
Container Use a tightly sealed, chemical-grade container made of a compatible material such as glass.Prevents exposure to moisture and atmospheric oxygen.
Incompatibilities Store away from strong oxidizing agents, strong acids, and sources of heat or ignition.Avoids potentially hazardous chemical reactions.[2]
Safe Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Static Discharge: Take precautionary measures against static discharge, as fine powders of organic compounds can be flammable.

  • Weighing and Transfer: When weighing and transferring the solid, minimize the creation of dust. For solutions, use appropriate volumetric glassware and ensure it is clean and dry.

Visualization of Stability Considerations

The following diagrams illustrate the key relationships and potential degradation pathways for this compound.

cluster_compound This compound cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways Compound C₁₃H₁₈N₂O₃ Heat Thermal Stress Compound->Heat leads to Light Light Exposure Compound->Light leads to Oxygen Atmospheric Oxygen Compound->Oxygen leads to Acid Strong Acids Compound->Acid leads to ThermalDecomp C-NO₂ Bond Cleavage Heat->ThermalDecomp PhotoDecomp Photolysis & Ring Opening Light->PhotoDecomp Peroxide Peroxide Formation Oxygen->Peroxide Hydrolysis Ether Hydrolysis Acid->Hydrolysis

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound over time, especially for long-term studies, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol: HPLC Method for Purity and Stability Assessment

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of the parent compound from potential degradation products. For example, a starting condition of 60:40 (v/v) acetonitrile:water, with a linear gradient to 90:10 over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The UV detector should be set to a wavelength where the 4-nitrophenoxy chromophore has a strong absorbance, typically around 254 nm or 315 nm.

  • Analysis:

    • Inject a known volume of the prepared sample.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

    • The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Caption: Workflow for HPLC-based stability assessment.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, with the nitroaromatic group and the ether linkage being the primary sites of potential degradation. By implementing the recommended storage and handling protocols—specifically, protection from heat, light, and atmospheric oxygen, and avoidance of strong acids and oxidizing agents—researchers can significantly mitigate the risk of degradation. Regular analytical assessment using a validated stability-indicating method such as HPLC is the cornerstone of a robust quality control strategy, ensuring the reliability and reproducibility of experimental outcomes. Adherence to these guidelines will not only preserve the integrity of this important research chemical but also ensure a safe laboratory environment.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Hialeah-Trans. (n.d.). This compound, min 95%, 100 mg. [Link]

  • Augugliaro, V., et al. (2006). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. [Link]

  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 192. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • Li, G., et al. (2021). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Wang, Z., et al. (2018). (PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. ResearchGate. [Link]

  • Legrini, O., et al. (1991). Novel method for a photocatalytic degradation of 4-nitrophenol in homogeneous solution. ResearchGate. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Humbel, M. (2015). (PDF) Delocalization in Aryl Nitro-Compounds. ResearchGate. [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 92033-81-3 Name: -. [Link]

  • Laali, K. S., & Rissanen, K. (2006). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenoxy)pyrrolidine. [Link]

  • University of Edinburgh. (2024). Ethers. Health & Safety. [Link]

  • University of Edinburgh. (n.d.). Ether: It's hazards and safe use. [Link]

  • Chemistry Stack Exchange. (2015). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • University of Nebraska-Lincoln. (n.d.). Use of Ether. Environment, Health & Safety. [Link]

  • Bassous, N. J., et al. (2018). Biocatalytic hydrolysis of phenoxy silyl ethers, with the structures of... ResearchGate. [Link]

  • EON Biotech. (n.d.). This compound – (92033-81-3). [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • Singh, A., et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?[Link]

  • Walid, M., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Chemistry Central Journal, 13(1), 79. [Link]nih.gov/pmc/articles/PMC6604473/)

Sources

A Theoretical and Computational Guide to 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: From Molecular Structure to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a heterocyclic compound featuring a unique combination of three key structural motifs: a saturated pyrrolidine ring, a flexible propyl linker, and an electronically distinct 4-nitrophenoxy group. While specific experimental data on this molecule is not abundant in public literature, its constituent parts are well-represented in medicinal chemistry and materials science. The pyrrolidine scaffold is a privileged structure found in over 20 FDA-approved drugs, prized for its stereochemical complexity and favorable physicochemical properties.[1][2] Conversely, the 4-nitrophenoxy moiety provides strong electron-withdrawing characteristics that can significantly influence molecular interactions, reactivity, and metabolic pathways.[3][4]

This technical guide provides a comprehensive theoretical framework for characterizing this compound. As a Senior Application Scientist, the objective is not merely to present data but to establish a logical, causality-driven workflow. We will leverage established computational methodologies—from Density Functional Theory (DFT) to molecular docking—to predict the molecule's fundamental properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining how in silico techniques can be used to build a robust hypothesis for the molecule's behavior, guiding efficient synthesis, characterization, and future experimental validation.

Introduction: Deconstructing the Molecular Architecture

The potential of this compound can be understood by analyzing its three primary components. The synergy between these fragments dictates its overall chemical personality and potential for biological recognition.

  • The Pyrrolidine Scaffold: This five-membered saturated nitrogen heterocycle is a cornerstone of modern drug discovery.[5] Its non-planar, flexible nature allows it to explore three-dimensional space effectively, which is critical for optimizing interactions with biological targets.[2] Found in natural alkaloids and numerous pharmaceuticals, the pyrrolidine ring contributes to desirable pharmacokinetic properties and can act as a key binding element.[1][6]

  • The 4-Nitrophenoxy Moiety: The nitro group (NO₂) is a powerful electron-withdrawing group that deactivates the aromatic ring to which it is attached.[4] This electronic feature can enhance binding affinity to specific receptors, increase molecular stability, and influence metabolic pathways.[3] In pharmacology, nitro-containing compounds can act as prodrugs that are metabolically reduced to reactive intermediates, a mechanism central to the activity of certain antimicrobials.[3][7] However, this reactivity can also be associated with toxicity, making a thorough understanding of the molecule's electronic landscape essential.[3]

  • The Propyl Linker: This three-carbon chain provides crucial spacing and conformational flexibility, allowing the pyrrolidine and nitrophenoxy moieties to adopt optimal orientations for interacting with a target, such as the active site of an enzyme.

Our central hypothesis is that the combination of the nucleophilic pyrrolidine ring with the electron-poor nitrophenyl group, separated by a flexible linker, creates a molecule with significant potential for targeted biological activity. This guide will theoretically explore this hypothesis.

Part I: In Silico Physicochemical and Spectroscopic Profiling

Before embarking on complex biological simulations, a foundational understanding of the molecule's intrinsic properties is paramount. These parameters govern its likely behavior in both chemical and biological systems.

Predicted Molecular Properties

Computational tools allow for the rapid prediction of key physicochemical properties that are critical determinants of a compound's drug-likeness, including its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₈N₂O₃[9]Defines the elemental composition and exact mass.
Molecular Weight 250.29 g/mol [9]Influences diffusion and transport across membranes; values <500 g/mol are generally preferred for oral bioavailability.
logP (Lipophilicity) ~2.5 - 3.5Indicates the balance between aqueous solubility and lipid permeability. Critical for membrane passage and plasma protein binding.
Topological Polar Surface Area (TPSA) ~55-65 ŲEstimates the surface area occupied by polar atoms. A key predictor of cell permeability; values <140 Ų are associated with good oral bioavailability.
Hydrogen Bond Donors 0The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 4 (Pyrrolidine N, Ether O, 2x Nitro O)The number of nitrogen or oxygen atoms. H-bond capacity is crucial for solubility and receptor binding.
Rotatable Bonds 5A measure of molecular flexibility. Fewer than 10 rotatable bonds is often correlated with better oral bioavailability.

Note: logP, TPSA, and Rotatable Bond values are estimates based on common computational algorithms and the molecule's structure.

Theoretical Vibrational Spectroscopy via DFT

Rationale: Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the vibrational frequencies of a molecule.[10] The resulting theoretical infrared (IR) and Raman spectra serve as a vital tool for structural confirmation.[11][12] By calculating the vibrational modes, we can predict the specific frequencies at which key functional groups will absorb infrared radiation, providing a unique fingerprint of the molecule. This in silico spectrum can later be compared against an experimental spectrum to validate the identity and purity of a synthesized sample.

Workflow for Theoretical Spectroscopy

Caption: Workflow for predicting vibrational spectra using DFT.

Expected Spectroscopic Signatures: A DFT frequency calculation would be expected to reveal characteristic peaks corresponding to the molecule's primary functional groups:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl and pyrrolidine groups.

  • ~1500-1550 cm⁻¹ (asymmetric) & ~1330-1370 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro group.[12]

  • ~1240-1280 cm⁻¹: Aryl-O (ether) stretching.

  • ~1100-1150 cm⁻¹: Aliphatic C-N stretching of the pyrrolidine ring.

Part II: Quantum Mechanical Insights into Reactivity

Rationale: Beyond structural properties, DFT allows us to visualize the electron distribution within the molecule, providing profound insights into its chemical reactivity and potential interaction sites.[10] This is achieved through analysis of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the region from which an electron is most likely to be donated (a site of nucleophilicity).

  • LUMO: Represents the region to which an electron is most likely to be accepted (a site of electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability.

For this compound, we predict:

  • HOMO: Primarily localized on the electron-rich regions, likely the pyrrolidine nitrogen and the phenoxy ether oxygen.

  • LUMO: Primarily localized on the electron-deficient 4-nitrophenyl ring, which is an excellent electron acceptor.[13]

FMO_Concept cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Donates Electrons (Nucleophilic Site) reaction_out Electron Donor (Nucleophile) HOMO->reaction_out Donates e⁻ Energy Energy Energy->LUMO Energy Gap (ΔE) (Indicator of Reactivity) reaction_in Electron Acceptor (Electrophile) reaction_in->LUMO Accepts e⁻

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides an intuitive, color-coded visualization of the net electrostatic potential on the molecule's surface. This allows for the immediate identification of electron-rich and electron-poor regions, which are key to understanding non-covalent interactions like hydrogen bonding and electrostatic attraction.

  • Predicted Negative Potential (Red/Yellow): Expected around the oxygen atoms of the nitro group and, to a lesser extent, the pyrrolidine nitrogen, indicating sites prone to electrophilic attack or hydrogen bond donation.

  • Predicted Positive Potential (Blue): Expected around the hydrogens of the aromatic ring, influenced by the nitro group's electron-withdrawing effect.

Part III: Predicting Biological Activity through Molecular Modeling

Rationale: The structural motifs of our molecule are present in compounds known to interact with various biological targets. For instance, pyrrolidine derivatives have shown activity as inhibitors of neuraminidase, Mcl-1, and pancreatic lipase.[14][15][16] Molecular docking is a powerful computational technique used to predict how a ligand (our molecule) might bind to the active site of a macromolecular target (a protein), providing a rational basis for prioritizing targets for experimental screening.[17]

Proposed Molecular Docking Workflow

The following workflow outlines a self-validating protocol for assessing the binding potential of this compound against a chosen protein target.

Caption: A validated workflow for molecular docking studies.

Detailed Docking Protocol
  • Target Selection and Preparation:

    • Action: Identify a protein of interest based on the known activities of pyrrolidine derivatives (e.g., human pancreatic lipase, PDB ID: 1LPB).

    • Causality: The choice of target should be hypothesis-driven. Pancreatic lipase is a viable target as other pyrrolidine derivatives have shown inhibitory activity.[16]

    • Protocol: Download the crystal structure from the Protein Data Bank. Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules, co-solvents, and existing ligands. Add polar hydrogens and assign atomic charges.

  • Ligand Preparation:

    • Action: Generate a 3D structure of this compound.

    • Causality: The ligand must be in a low-energy conformation to ensure the docking simulation starts from a physically realistic state.

    • Protocol: Use a chemistry software package (e.g., Avogadro, ChemDraw) to build the molecule. Perform an energy minimization using a suitable force field (e.g., MMFF94) to find a stable conformer. Save the structure in a compatible format (e.g., .pdbqt).

  • Docking Simulation:

    • Action: Define the binding pocket and run the docking algorithm.

    • Causality: The simulation must be constrained to the region of interest—the active site—to be computationally efficient and biologically relevant.

    • Protocol: Center a grid box on the co-crystallized ligand from the original PDB file or on catalytically important residues (e.g., the catalytic triad Ser152, Asp176, His263 in pancreatic lipase). Run the docking software (e.g., AutoDock Vina), which will sample numerous conformations and orientations of the ligand within the grid box.

  • Analysis and Validation:

    • Action: Evaluate the output poses and binding energies. Perform a redocking validation.

    • Causality: The docking protocol itself must be validated to be trustworthy. If the software can accurately reproduce the pose of a known ligand, we can have higher confidence in its predictions for our novel compound.

    • Protocol:

      • Pose Analysis: Analyze the top-scoring poses. The most favorable pose will have the lowest binding energy (most negative value). Visualize the interactions (e.g., hydrogen bonds with residues like Gly76, Phe77, Asp79[16]).

      • Validation: Extract the original co-crystallized ligand from the PDB file and dock it back into the protein using the identical protocol. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value < 2.0 Å indicates a successful validation.

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for the investigation of this compound. Through DFT, we have outlined a pathway to predict its spectroscopic fingerprint and understand its inherent electronic reactivity, highlighting the nucleophilic character of the pyrrolidine ring and the electrophilic nature of the nitrophenyl moiety. Furthermore, we have detailed a robust, self-validating molecular docking protocol to explore its potential as a ligand for relevant biological targets.

The in silico evidence strongly suggests that this molecule is a promising candidate for further study. The logical next steps in a research program would be:

  • Chemical Synthesis: Synthesize the compound, likely via nucleophilic substitution between a 3-halopropyl-pyrrolidine derivative and 4-nitrophenol.

  • Structural Validation: Perform experimental spectroscopy (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) and compare the results with the DFT-predicted IR spectrum to confirm the structure.

  • In Vitro Biological Screening: Assay the compound against the top-ranked protein targets identified through molecular docking to experimentally validate the computational predictions.

  • Analogue Synthesis & QSAR: Should promising activity be found, synthesize a series of related analogues to build a Quantitative Structure-Activity Relationship (QSAR) model, which can guide the optimization of lead compounds.[18]

By bridging theoretical predictions with a clear path toward experimental validation, this work provides a powerful and efficient strategy for unlocking the full potential of novel chemical entities like this compound.

References

  • Ovid. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.
  • PubMed. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. [Link]

  • Taylor & Francis Online. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • ResearchGate. Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. [Link]

  • ScienceDirect. DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ResearchGate. (PDF) Quantum Chemical Studies On Molecular Structure and Reactivity Descriptors of Some P-Nitrophenyl Tetrathiafulvalenes by Density Functional Theory (DFT). [Link]

  • Longdom Publishing. Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. [Link]

  • PubMed. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. [Link]

  • IntechOpen. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [Link]

  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. Structure of the phenoxy derivative of pyrrolidine IIId where protons... [Link]

  • PubMed. Three-dimensional QSAR analyses of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. [Link]

  • Universität Greifswald. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. [Link]

Sources

Methodological & Application

Application Note: Leveraging 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine for the Synthesis of Novel Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered saturated nitrogen heterocycle offers a unique combination of properties that make it highly desirable in drug design.[2][3] Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved binding affinity and selectivity for biological targets.[2] The pyrrolidine motif is integral to numerous FDA-approved drugs, including treatments for cardiovascular disease, central nervous system disorders, and infectious agents.[1][4]

This application note provides a detailed guide to the synthetic utility of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine , a versatile building block for generating libraries of novel pyrrolidine-containing molecules. We will explore its application in nucleophilic aromatic substitution (SNAr) reactions, providing a robust protocol and discussing the underlying chemical principles.

The Strategic Advantage of this compound

This compound is a strategically designed precursor for chemical synthesis. Its key features include:

  • A Pyrrolidine Moiety: Provides a proven scaffold for biological activity.

  • A Propyl Linker: Offers conformational flexibility, which can be crucial for optimal interaction with a biological target.

  • An Activated Phenoxy Group: The 4-nitrophenyl group is an excellent leaving group in SNAr reactions. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, allowing for reactions to proceed under relatively mild conditions.

The general structure of this reagent makes it an ideal starting point for creating derivatives where the pyrrolidinopropyl moiety is appended to a wide array of nucleophilic molecules, such as amines, thiols, and phenols.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application for this compound is in SNAr reactions. This reaction allows for the displacement of the 4-nitrophenoxy group by a suitable nucleophile (Nu-), resulting in a new carbon-nucleophile bond.

General Reaction Scheme:

Caption: General SNAr reaction using the title compound.

This reaction is highly versatile and can be used to couple the pyrrolidinopropyl group to a wide range of molecular scaffolds, making it an efficient method for generating compound libraries for screening.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is critical for stabilizing this intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the 4-nitrophenoxide leaving group.

a cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - Starting Material (1.0 eq) - Nucleophile (1.1-1.5 eq) - Base (2.0 eq) dissolve 2. Dissolve in Anhydrous Solvent (DMF) reagents->dissolve setup 3. Assemble Flask, Condenser under Inert Atmosphere dissolve->setup heat 4. Heat to 80-100 °C (or stir at RT) setup->heat tlc 5. Monitor by TLC (check for completion) heat->tlc workup 6. Quench with Water & Extract with EtOAc tlc->workup dry 7. Wash with Brine, Dry (Na2SO4), Concentrate workup->dry purify 8. Purify by Flash Column Chromatography dry->purify analysis 9. Characterize by NMR & Mass Spec purify->analysis final_product Pure Pyrrolidine Derivative analysis->final_product

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a tertiary amine containing a pyrrolidine ring, a nitroaromatic moiety, and an ether linkage. Its structural complexity necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality for research and development purposes, particularly in the context of drug discovery and materials science. This document provides a comprehensive suite of analytical methods for the thorough characterization of this compound, grounded in established principles of analytical chemistry. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools for confident assessment of this molecule.

The methodologies detailed below are based on a logical progression from chromatographic separation and purity assessment to unambiguous structural elucidation and functional group confirmation. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring that the user not only understands the "how" but also the "why."

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₃[1]
Molecular Weight250.29 g/mol [1]
AppearanceTypically a solid[2]
SolubilityPoorly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)[2]

Analytical Workflow

A systematic approach to the characterization of this compound is essential. The following workflow ensures comprehensive analysis, from initial purity assessment to definitive structural confirmation.

Analytical Workflow cluster_0 Purity & Quantification cluster_1 Identification & Volatile Impurities cluster_2 Structural Elucidation cluster_3 Functional Group Confirmation HPLC HPLC-UV GCMS GC-MS HPLC->GCMS Identify & Screen NMR_H ¹H NMR GCMS->NMR_H Confirm Structure NMR_C ¹³C NMR NMR_H->NMR_C FTIR FTIR NMR_C->FTIR Verify Functional Groups Start Sample Start->HPLC Assess Purity

Caption: Integrated workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is proposed here, leveraging the polarity of the molecule for effective separation from potential impurities. The presence of the nitroaromatic chromophore allows for sensitive UV detection.

Rationale for Method Design
  • Reverse-Phase Chromatography: The C18 stationary phase provides a nonpolar environment, which will interact with the aromatic and alkyl portions of the molecule. A polar mobile phase is used to elute the compound.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength to achieve optimal retention and peak shape. A formic acid modifier is included to protonate the tertiary amine, which minimizes peak tailing and improves chromatographic performance.

  • UV Detection: The 4-nitrophenoxy group has a strong UV absorbance, making UV detection a highly sensitive method for quantification. The maximum absorbance wavelength (λmax) should be experimentally determined but is expected to be in the range of 254-400 nm due to the nitroaromatic system.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 270 nm (or experimentally determined λmax)
Injection Volume 10 µL
  • Analysis: Inject the prepared sample and monitor the chromatogram for the main peak and any impurity peaks. The purity is calculated based on the area percentage of the main peak relative to the total peak area. This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Analysis

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds and can serve as a complementary method to HPLC. It provides valuable information on the molecular weight and fragmentation pattern of the analyte.

Rationale for Method Design
  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for identification.

  • Capillary Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the separation of a wide range of compounds, including tertiary amines.[5]

  • Temperature Program: A programmed temperature ramp allows for the efficient elution of the target compound while also separating it from any more volatile or less volatile impurities.

Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
  • Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum of the corresponding peak should exhibit the molecular ion ([M]⁺) at m/z 250. The fragmentation pattern is expected to show characteristic ions corresponding to the loss of fragments from the parent molecule. Key expected fragments include ions related to the pyrrolidine ring and the nitrophenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Rationale for Solvent and Standard Selection
  • Deuterated Chloroform (CDCl₃): This is a common solvent for NMR analysis of organic compounds and is expected to readily dissolve the target molecule.

  • Tetramethylsilane (TMS): TMS is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and sharp, single resonance.

¹H NMR Spectroscopy Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 (adjust for optimal signal-to-noise).

    • Spectral Width: -2 to 12 ppm.

  • Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H on nitrophenyl ring)8.0 - 8.2Doublet2H
Aromatic (H on nitrophenyl ring)6.9 - 7.1Doublet2H
O-CH₂4.0 - 4.2Triplet2H
N-CH₂ (propyl chain)2.5 - 2.7Triplet2H
N-CH₂ (pyrrolidine ring)2.4 - 2.6Multiplet4H
CH₂ (propyl chain)1.9 - 2.1Quintet2H
CH₂ (pyrrolidine ring)1.7 - 1.9Multiplet4H
¹³C NMR Spectroscopy Protocol
  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹³C acquisition with proton decoupling.

    • Number of Scans: 1024 (or more for good signal-to-noise).

    • Spectral Width: 0 to 200 ppm.

  • Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-NO₂160 - 165
Aromatic C-O140 - 145
Aromatic CH125 - 130
Aromatic CH114 - 118
O-CH₂65 - 70
N-CH₂ (pyrrolidine ring)53 - 57
N-CH₂ (propyl chain)50 - 54
CH₂ (propyl chain)28 - 32
CH₂ (pyrrolidine ring)22 - 26

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.

Rationale for Analysis

The FTIR spectrum will provide evidence for the presence of the nitro group, the aromatic ring, the ether linkage, and the aliphatic C-H bonds, confirming the overall structure of the molecule.

Experimental Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
Nitro (N=O)Asymmetric Stretch1550 - 1475[6]
Nitro (N=O)Symmetric Stretch1360 - 1290[6]
C-O (Aryl Ether)Stretch1270 - 1230
C-N (Tertiary Amine)Stretch1250 - 1020

Data Integration and Final Assessment

The comprehensive characterization of this compound is achieved through the integration of data from all the described analytical techniques.

Data Integration cluster_0 Analytical Techniques cluster_1 Derived Information HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity GCMS GC-MS MolWeight Molecular Weight & Fragmentation GCMS->MolWeight NMR NMR (¹H & ¹³C) Structure Connectivity & Stereochemistry NMR->Structure FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups FinalAssessment Comprehensive Characterization (Identity, Purity, Structure) Purity->FinalAssessment MolWeight->FinalAssessment Structure->FinalAssessment FuncGroups->FinalAssessment

Caption: Integration of data from multiple analytical techniques for a comprehensive assessment.

The purity of the compound is primarily determined by HPLC. GC-MS confirms the molecular weight and provides an orthogonal separation technique. The definitive structure is elucidated by a combination of ¹H and ¹³C NMR, and the presence of key functional groups is confirmed by FTIR. Together, these methods provide a self-validating system for the complete characterization of this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. Application Note. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy. 5th ed. Cengage Learning, 2015.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons, 2014.
  • University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

Application Notes and Protocols: 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold and the Potential of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] This five-membered saturated nitrogen heterocycle imparts unique stereochemical and pharmacokinetic properties to molecules, making it a valuable scaffold in drug discovery.[1][2] From antihypertensives to anticancer agents, the pyrrolidine moiety is integral to the efficacy of numerous pharmaceuticals.[1][3]

This compound is a versatile building block that combines the pyrrolidine scaffold with a reactive nitrophenyl ether. This combination opens up a wide range of synthetic possibilities, particularly for the development of novel therapeutics. The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration, while the ether linkage offers metabolic stability. This application note provides a comprehensive guide to the synthesis and key reactions of this compound, offering detailed protocols and insights for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₃[4]
Molecular Weight 250.29 g/mol [4]
Appearance Typically a solid[5]
Solubility Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[5]
Stability Stable under normal conditions, but may react with strong oxidizing agents.[5]

Proposed Synthesis Protocol

Diagram of Proposed Synthesis Workflow

SynthesisWorkflow Reactant1 1-(3-Chloropropyl)pyrrolidine Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 4-Nitrophenol Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

Materials:

  • 1-(3-Chloropropyl)pyrrolidine

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Addition of Alkyl Halide: Add 1-(3-chloropropyl)pyrrolidine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Key Reactions: Catalytic Reduction of the Nitro Group

A pivotal reaction of this compound is the reduction of the aromatic nitro group to the corresponding amine. This transformation is fundamental in medicinal chemistry as it introduces a versatile amino group that can be further functionalized. Catalytic hydrogenation is a clean and efficient method for this purpose.[8][9]

Diagram of Catalytic Reduction Workflow

ReductionWorkflow StartingMaterial This compound Reaction Catalytic Hydrogenation StartingMaterial->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction HydrogenSource Hydrogen Source (e.g., H₂ gas) HydrogenSource->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 1-(3-(4-Aminophenoxy)propyl)pyrrolidine Filtration Filtration & Solvent Removal Filtration->Product Reaction->Filtration

Caption: Workflow for the catalytic reduction of the nitro group.

Step-by-Step Protocol for Catalytic Reduction

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10 wt. %

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask (e.g., Parr bottle or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Celite® or other filter aid

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to the flask.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the desired 1-(3-(4-aminophenoxy)propyl)pyrrolidine.

Safety Precautions

As with any chemical protocol, it is imperative to adhere to strict safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Pyrrolidine derivatives: While specific toxicity data for this compound is not available, related pyrrolidine compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[6]

    • DMF: N,N-Dimethylformamide is a reproductive hazard and should be handled with extreme caution.

    • Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. The protocols outlined in this application note provide a practical guide for its synthesis and a key subsequent transformation. The ability to readily introduce a functionalizable amino group via the reduction of the nitro moiety makes this compound an attractive starting material for the synthesis of diverse libraries of novel compounds for biological screening.

References

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.). Retrieved from [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Molecules, 28(15), 5894. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(8), 798. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2016). Chemical Research in Toxicology, 29(12), 1991-2010. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6523. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. Retrieved from [Link]

  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. (2021). New Journal of Chemistry, 45(38), 17793-17800. [Link]

  • 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

  • Method of reducing nitro compounds. (1953). Google Patents.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1243521. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(23), 7247. [Link]

  • REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. (n.d.). ResearchGate. Retrieved from [Link]

  • An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines. (2018). Molecules, 23(11), 2845. [Link]

Sources

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in Synthetic Chemistry

Introduction: Unveiling the Potential of a Versatile Pyrrolidine Building Block

In the landscape of modern organic synthesis and drug discovery, the pyrrolidine scaffold is a privileged structure, present in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich geometry allows for a thorough exploration of chemical space, a critical aspect in the design of novel therapeutics. This guide focuses on This compound , a bifunctional building block with significant, yet largely untapped, potential.

This molecule elegantly combines three key structural motifs: a basic pyrrolidine ring, a flexible propyl linker, and a 4-nitrophenoxy group. The terminal nitro group is a versatile chemical handle, most commonly serving as a precursor to a primary aniline through straightforward reduction. This transformation unmasks a nucleophilic center, opening a gateway to a diverse array of derivatizations. This application note provides a comprehensive overview of the synthesis of this building block and detailed protocols for its subsequent use in creating more complex molecular architectures, aimed at researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Safety Data

While specific, experimentally determined spectral data for this compound is not widely published, its key properties can be summarized from supplier data and structural analysis.

PropertyValueReference
CAS Number 92033-81-3[2][3]
Molecular Formula C₁₃H₁₈N₂O₃[2][3]
Molecular Weight 250.29 g/mol [2][3]
Appearance Typically a solid (color may vary)[4]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane).[4]
Storage 2-8°C, dry and sealed, away from oxidizing agents.[2]
Safety and Handling
  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicological Profile (Inferred): Aromatic nitro compounds can be toxic and are often skin irritants. Pyrrolidine itself is a corrosive and flammable liquid.[5] Assume the target compound has potential toxicity and handle with care.

  • Thermal Stability: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. Avoid excessive heating. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound

The most direct and logical synthetic route to the title compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the Sₙ2 displacement of a halide by an alkoxide (in this case, a phenoxide).[6][7][8] The protocol below outlines the synthesis from 4-nitrophenol and 1-(3-chloropropyl)pyrrolidine.

Workflow for Williamson Ether Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Base, Solvent Base NaH or K₂CO₃ Solvent_1 Anhydrous DMF 4-Nitrophenoxide_2 4-Nitrophenoxide Alkyl_Halide 1-(3-Chloropropyl)pyrrolidine Product This compound 4-Nitrophenoxide_2->Product Alkyl Halide, Heat Start This compound Intermediate 4-((3-(Pyrrolidin-1-yl)propyl)oxy)aniline Start->Intermediate Nitro Reduction (e.g., H₂, Pd/C) Amide Amide Derivatives Intermediate->Amide Acylation (RCOCl, Base) Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Sulfonylation (RSO₂Cl, Base)

Sources

Application Notes & Protocols: Investigating 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique three-dimensional architecture, conferred by its non-planar, sp3-hybridized nature, allows for effective exploration of pharmacophore space, often leading to enhanced potency, selectivity, and favorable pharmacokinetic properties.[4][5] This document provides a detailed guide for the characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine , a molecule combining the versatile pyrrolidine ring with an electronically distinct 4-nitrophenoxy moiety. While specific biological data for this exact molecule is not extensively documented, its structural components suggest a strong rationale for its investigation as a potential modulator of sigma receptors. This guide outlines the scientific basis for this hypothesis and provides comprehensive, field-proven protocols for its evaluation, focusing on establishing its binding affinity and selectivity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are significant targets in neurodegenerative diseases, oncology, and pain management.

Scientific Rationale and Therapeutic Potential

The core structure of this compound features a tertiary amine within the pyrrolidine ring connected by a propyl linker to a 4-nitrophenoxy group. This arrangement is characteristic of a pharmacophore commonly found in high-affinity sigma receptor ligands.

  • The Pyrrolidine Moiety: This saturated heterocycle is a key component in a vast array of central nervous system (CNS) active drugs.[2] The nitrogen atom acts as a crucial basic center, capable of forming ionic interactions with acidic residues in receptor binding pockets. Its conformational flexibility allows it to adopt optimal geometries for receptor engagement.[4]

  • The Propyl Linker: A three-carbon chain is a common feature in many known sigma receptor ligands, providing the optimal distance between the basic amine and a distal aromatic system.

  • The 4-Nitrophenoxy Group: The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and potential interactions within a binding site, such as dipole-dipole or hydrogen bonding interactions.[6] The phenoxy group provides a hydrophobic region that can engage with non-polar residues in the target protein.

Given these structural alerts, a primary and logical hypothesis is that this compound may function as a sigma receptor ligand. Sigma receptors, particularly S1R, are unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7] They play a critical role in regulating cellular stress responses, calcium signaling, and ion channel function.[7] Their modulation has shown therapeutic promise in preclinical models of Alzheimer's disease, neuropathic pain, and certain cancers.[7][8]

Hypothesized Mechanism of Action

We propose that this compound may bind to the S1R, potentially displacing the chaperone protein BiP (Binding immunoglobulin Protein) and modulating downstream signaling pathways. This interaction could influence neuronal survival, plasticity, or cancer cell metabolism. The initial and most critical step is to empirically determine if the compound binds to sigma receptors and with what affinity and selectivity.

cluster_0 Cellular Environment Ligand 1-(3-(4-Nitrophenoxy) propyl)pyrrolidine S1R_BiP S1R-BiP Complex (Inactive) Ligand->S1R_BiP Binding & Displacement S1R_Active S1R (Active Chaperone) S1R_BiP->S1R_Active BiP Dissociation Ca_Mod Calcium Signaling Modulation S1R_Active->Ca_Mod Modulation Cell_Response Cellular Stress Response (e.g., Neuronal Survival) Ca_Mod->Cell_Response Downstream Effects caption Hypothesized S1R Modulation Pathway A Synthesis & Purification of This compound B S1R Radioligand Competition Binding Assay A->B C S2R Radioligand Competition Binding Assay A->C D Data Analysis: Calculate Ki for S1R & S2R B->D C->D E Determine S1R/S2R Selectivity Index D->E F Functional Assay (e.g., BiP Dissociation) E->F If Potent & Selective G Determine Agonist/ Antagonist Profile F->G caption Workflow for Sigma Receptor Ligand Evaluation

Caption: Workflow for Sigma Receptor Ligand Evaluation.

Protocol 1: Sigma-1 Receptor (S1R) Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S1R by measuring its ability to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine. [9][10] Causality Behind Choices:

  • Tissue Source: Guinea pig liver membranes are used as they express a high density of S1R, providing a robust signal. [9]* Radioligand: [³H]-(+)-pentazocine is a highly selective S1R ligand, ensuring that the binding measured is specific to this receptor subtype. [9]* Non-Specific Binding: Haloperidol, a high-affinity sigma ligand, is used at a high concentration (10 µM) to saturate all specific binding sites, allowing for the accurate determination of non-specific binding.

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Guinea pig liver membranes

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific determinant: Haloperidol (10 µM final concentration)

  • 96-well microplates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 0.1 nM).

    • Dilute the [³H]-(+)-pentazocine in assay buffer to achieve a final concentration of ~2-3 nM.

    • Prepare the guinea pig liver membrane suspension in assay buffer to a final protein concentration of ~150-200 µ g/well .

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine solution, and 100 µL membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 50 µL [³H]-(+)-pentazocine solution, and 100 µL membrane suspension.

    • Competition Binding: Add 50 µL of each dilution of the test compound, 50 µL [³H]-(+)-pentazocine solution, and 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol 2: Sigma-2 Receptor (S2R) Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the S2R.

Causality Behind Choices:

  • Radioligand and Masking: [³H]-DTG is a non-selective S1R/S2R ligand. To measure S2R binding specifically, a high concentration of an S1R-selective ligand, (+)-pentazocine, is added to "mask" or block all S1R sites, ensuring that [³H]-DTG binding occurs only at S2R. [8][9][10]* Tissue Source: Rat liver membranes are a common source for S2R binding assays. [10] Materials:

  • Test Compound: this compound

  • Membrane Preparation: Rat liver membranes

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)

  • S1R Masking Agent: (+)-pentazocine (100 nM final concentration) [10]* Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific determinant: Haloperidol (10 µM final concentration)

  • Equipment as in Protocol 2.2.

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as in Protocol 2.2. Dilute [³H]-DTG to a final concentration of ~3-5 nM.

  • Assay Setup (in triplicate):

    • Add the S1R masking agent, (+)-pentazocine (100 nM), to all wells except those for total S1R/S2R binding (if run in parallel).

    • Total Binding (S2R): Add 50 µL (+)-pentazocine, 50 µL [³H]-DTG solution, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 50 µL [³H]-DTG solution, and 100 µL membrane suspension (in the presence of (+)-pentazocine).

    • Competition Binding: Add 50 µL of each dilution of the test compound, 50 µL [³H]-DTG solution, and 100 µL membrane suspension (all in the presence of (+)-pentazocine).

  • Incubation, Termination, and Quantification:

    • Follow steps 3-5 from Protocol 2.2.

Data Analysis and Presentation

The raw data (DPM) from the scintillation counter should be analyzed to determine the inhibitory constant (Ki) of the test compound.

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB)])

  • Determine IC50: Plot the % Inhibition versus the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation: The binding affinity data should be summarized in a clear, tabular format.

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity Index (S2R Ki / S1R Ki)
This compound Calculated ValueCalculated ValueCalculated Value
Haloperidol (Control)~3-5~3-5~1
(+)-Pentazocine (Control)~2-4>10,000>2500

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial medicinal chemistry evaluation of this compound. By executing the detailed radioligand binding assays, researchers can definitively determine the compound's affinity and selectivity for sigma-1 and sigma-2 receptors.

Should the compound exhibit high affinity (Ki < 100 nM) and good selectivity for either receptor subtype, several follow-up studies are warranted:

  • Functional Characterization: Employing assays such as the BiP dissociation assay to determine if the compound acts as a sigma receptor agonist or antagonist. [11]* Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the pyrrolidine ring, the alkyl linker, or the substituents on the phenyl ring to optimize potency and selectivity.

  • In Vitro ADME Profiling: Assessing metabolic stability, solubility, and cell permeability to evaluate its drug-like properties.

  • In Vivo Efficacy Studies: If a promising in vitro profile is established, advancing the compound to relevant animal models of disease (e.g., neuropathic pain, cognitive decline) to assess therapeutic efficacy.

The systematic application of these protocols will provide critical insights into the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE.
  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). Molecules.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • This compound. MySkinRecipes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Bouling Chemical Co., Limited.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). MDPI.
  • Pyrrolidine. Wikipedia.
  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS.
  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry. Zhishang Chemical.
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • 1-[3-(3-Chloro-4-nitrophenoxy)propyl]pyrrolidine. PubChem.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI.
  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). Scientific Reports.
  • An Update on the Synthesis of Pyrrolob[7][11]enzodiazepines. (2014). Molecules. Available at:

  • Pyrrolidine-based marketed drugs. ResearchGate.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). Journal of Pharmacy & Pharmacognosy Research.
  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules.
  • Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate.
  • 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent. (2003). Acta Crystallographica Section C: Crystal Structure Communications.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the impurity profile of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. The method utilizes reversed-phase chromatography with gradient elution and UV detection, optimized to resolve the main component from potential process-related impurities and degradation products. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is developed with consideration for the physicochemical properties of the analyte, particularly its basic nature, and is structured to be compliant with the validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a heterocyclic compound whose structural motifs are of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is paramount for safety, efficacy, and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

The development of a suitable HPLC method for this analyte presents a specific challenge: the presence of the basic pyrrolidine ring (pKa of conjugate acid ≈ 11.3) can lead to deleterious interactions with residual silanol groups on conventional silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification.[7] This protocol directly addresses this issue through the strategic selection of the column and mobile phase pH to ensure symmetrical peaks and reproducible retention. The method is designed to be stability-indicating, capable of separating the main analyte from potential impurities arising from synthesis (e.g., 4-nitrophenol) and degradation (e.g., hydrolytic cleavage products).

Chromatographic Principle

The method is based on reversed-phase liquid chromatography (RP-LC), where the stationary phase is non-polar (C18) and the mobile phase is polar.[8] Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase.[8] Elution is achieved by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase over time (gradient elution). This decreases the polarity of the mobile phase, reducing the hydrophobic interactions and allowing analytes to elute from the column.[8] By controlling the mobile phase pH with an acidic modifier, the basic analyte is maintained in its protonated, more polar state, which, combined with a modern end-capped column, minimizes peak tailing and ensures robust separation.

Materials and Reagents

  • Analyte: this compound Reference Standard (>99.5% purity) and test samples.

  • Solvents: Acetonitrile (HPLC gradient grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade, ~99%).

  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • HPLC Column: A high-purity, end-capped C18 column is recommended.

    • Recommended Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Glassware: Class A volumetric flasks, pipettes.

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with diluent and mix well. This solution is used for purity calculations.

  • Sample Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample.

    • Transfer to a 25 mL Class A volumetric flask.

    • Prepare the solution following the same procedure as the Standard Stock Solution.

    • Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis at 270 nm
Run Time 30 minutes

Causality Behind Choices:

  • Mobile Phase pH: The use of 0.1% formic acid maintains a low pH (~2.7), ensuring the pyrrolidine nitrogen is consistently protonated. This minimizes peak tailing by preventing interactions with acidic silanol groups on the column surface.

  • Gradient Elution: A gradient is essential for impurity profiling, as it allows for the elution of both early-eluting polar impurities (like 4-nitrophenol) and potential late-eluting, more hydrophobic by-products within a single run, while maintaining good peak shape for all components.[8]

  • Detection Wavelength: The 4-nitrophenyl chromophore provides strong UV absorbance. While 254 nm is a common wavelength, 270 nm is selected as a more specific wavelength for the conjugated system, offering a good balance of sensitivity and selectivity against some potential impurities. A PDA detector is highly recommended to assess peak purity across the entire spectrum.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5 for the main peak
Theoretical Plates (N) ≥ 5000 for the main peak
RSD for Peak Area ≤ 2.0% for five replicate injections
RSD for Retention Time ≤ 1.0% for five replicate injections

Diagram: Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analyze Inject Samples and Standards prep_sample->analyze equilibrate->sst If system is ready sst->analyze If SST passes integrate Integrate Chromatograms analyze->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Data Analysis and Calculations

The purity of the sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Calculation Formula:

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Area of Main Peak: The integrated area of the this compound peak.

  • Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram, excluding solvent front and blank peaks. Disregard peaks below the Limit of Quantitation (LOQ).

Method Validation Strategy

For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10][11] The validation protocol should assess the following performance characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated by analyzing forced degradation samples (acid, base, oxidative, thermal, photolytic stress) to ensure the main peak is resolved from all degradation products. Peak purity analysis using a PDA detector is a key tool for this assessment.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range from the LOQ to 120% of the working concentration.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic composition).[9]

Diagram: ICH Q2(R2) Validation Parameters

ICH_Validation cluster_quant Quantitative Tests (Impurities) center Analytical Method Validation (ICH Q2(R2)) Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOQ LOQ center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Sources

Application Note: High-Resolution NMR Spectroscopic Analysis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a small organic molecule featuring a p-substituted nitroaromatic ring linked via a propyl ether chain to a saturated pyrrolidine heterocycle. The structural complexity, arising from the distinct electronic environments of the aromatic and aliphatic moieties, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and purity assessment. The presence of the electron-withdrawing nitro group and the electron-donating ether and amine functionalities creates a well-dispersed spectrum, allowing for detailed structural analysis.

This guide provides a comprehensive framework for acquiring, processing, and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound. It is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical protocols for structural verification. The methodologies described herein are grounded in fundamental NMR principles and include field-proven insights to ensure data integrity and reproducibility.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is paramount for predicting and interpreting NMR spectra. The structure contains several distinct spin systems that give rise to a characteristic set of signals.

Figure 1: Chemical Structure of this compound with proton (H a-f) and carbon (C1-9) numbering for NMR assignment.

Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra. The 4-nitrophenoxy group creates a strong deshielding effect on the aromatic protons, while the aliphatic chain and pyrrolidine ring will appear in the upfield region.

Predicted ¹H NMR Data

The proton spectrum is expected to show six distinct signals. The para-substituted aromatic ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The propyl chain and pyrrolidine ring protons will show complex multiplets due to spin-spin coupling.

Assignment Predicted δ (ppm) Multiplicity Integration Key Influences
H-a~ 8.20Doublet (d)2HDeshielding by -NO₂ group
H-b~ 7.00Doublet (d)2HShielding by -O-ether, deshielding by ring current
H-c~ 4.15Triplet (t)2HDeshielding by adjacent ether oxygen
H-d~ 2.60Triplet (t)2HDeshielding by adjacent pyrrolidine nitrogen
H-e~ 2.05Quintet (quint)2HCoupling to H-c and H-d
H-f~ 2.50Multiplet (m)4HProtons α to pyrrolidine nitrogen
H-g~ 1.80Multiplet (m)4HProtons β to pyrrolidine nitrogen
Predicted ¹³C NMR Data

Due to molecular symmetry in the aromatic ring, a total of 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Carbons attached to heteroatoms (O, N) and the aromatic carbons will be the most downfield.

Assignment Predicted δ (ppm) Key Influences
C1~ 164.0Aromatic carbon attached to ether oxygen
C2~ 114.5Aromatic carbon ortho to ether oxygen
C3~ 126.0Aromatic carbon meta to ether oxygen
C4~ 141.5Aromatic carbon attached to nitro group
C5~ 66.5Propyl carbon attached to ether oxygen
C6~ 27.0Central propyl carbon
C7~ 55.0Propyl carbon attached to pyrrolidine nitrogen
C8~ 54.0Pyrrolidine carbon α to nitrogen
C9~ 23.5Pyrrolidine carbon β to nitrogen

Experimental Workflow and Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the correct choice of experimental parameters.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Homogeneous solution is key filter 3. Filter Solution (Pipette with glass wool) dissolve->filter Remove particulates transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock Optimize magnetic field homogeneity setup 7. Set Acquisition Parameters (Pulse Program, Scans, etc.) lock->setup acquire 8. Acquire FID Data setup->acquire ft 9. Fourier Transform acquire->ft Convert time to frequency domain phase 10. Phase Correction ft->phase Ensure pure absorption lineshape baseline 11. Baseline Correction phase->baseline Ensure accurate integration reference 12. Calibrate Spectrum baseline->reference Set TMS to 0 ppm or use residual solvent integrate 13. Peak Picking & Integration reference->integrate assign 14. Assign Signals integrate->assign Correlate with structure report 15. Report & Archive Data assign->report

Diagram 1: Standard workflow for NMR analysis of small molecules.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[2]

  • Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a suitable first choice for its low cost and ability to dissolve a wide range of organic compounds.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent choice can influence chemical shifts.[5][6]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gentle vortexing can aid dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Alternatively, use the residual solvent peak for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8][10] Ensure the final sample height is at least 4-5 cm.[1][3]

  • Capping & Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are recommended for a 400 or 500 MHz spectrometer. Instrument-specific optimization may be required.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

  • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm to cover both aromatic and aliphatic regions.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[9]

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration (quantitative analysis).[11]

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.[8]

  • Spectral Width (SW): 0-220 ppm to ensure all carbon signals, including the C-O aromatic carbon, are captured.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Note that quaternary carbons (like C1 and C4) have longer relaxation times (T1), and a longer delay ensures they are adequately represented.[11][12]

  • Number of Scans (NS): 128 to several thousand scans, depending on the sample concentration, due to the low natural abundance of ¹³C.[2]

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.[11]

  • Phasing: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks have a pure, positive absorption lineshape.[9]

  • Baseline Correction: Apply a polynomial function to correct the baseline, ensuring it is flat and at zero intensity. This is critical for accurate integration.[11]

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[9]

  • Analysis: Use the software to pick peaks, measure chemical shifts, and integrate the area under each peak for the ¹H spectrum.

Data Interpretation and Troubleshooting

  • Aromatic Region (¹H): The signals at ~8.20 ppm (H-a) and ~7.00 ppm (H-b) should appear as doublets with a typical ortho coupling constant (³J) of ~8-9 Hz.[13][14] The significant downfield shift of H-a is a direct consequence of the strong electron-withdrawing and anisotropic effects of the nitro group.[15]

  • Aliphatic Region (¹H): The propyl chain protons (H-c, H-d, H-e) should show clear triplet-quintet-triplet patterns, confirming their connectivity. A COSY (Correlation Spectroscopy) experiment can definitively establish these H-H correlations.[16]

  • Pyrrolidine Signals (¹H): The protons on the pyrrolidine ring (H-f, H-g) may appear as complex, overlapping multiplets due to their similar chemical environments.

  • ¹³C Spectrum: The assignments can be confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each proton with its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm the structure by showing 2- and 3-bond correlations (e.g., from H-c to C1).[16]

Common Troubleshooting Issues:

  • Broad Peaks: This can result from an overly concentrated sample, the presence of particulate matter, or poor shimming.[17][18] Prepare a more dilute sample, filter it properly, and carefully re-shim the instrument.

  • Overlapping Signals: If signals in the aliphatic region are poorly resolved, trying a different deuterated solvent (e.g., benzene-d₆) can sometimes induce differential chemical shifts and improve separation.[18]

  • No Lock Signal: This is often due to insufficient deuterated solvent or a miscalibrated lock phase. Ensure the sample volume is adequate and check the instrument's lock parameters.[17][19][20]

  • Impurity Peaks: Common impurities include residual solvents from synthesis (e.g., ethyl acetate, dichloromethane) or water. A large water peak can be suppressed or exchanged by adding a drop of D₂O to the sample.[18]

Conclusion

The protocols and guidelines detailed in this application note provide a robust methodology for the comprehensive NMR analysis of this compound. By combining careful sample preparation with optimized acquisition and processing parameters, researchers can obtain high-resolution ¹H and ¹³C spectra suitable for unambiguous structural confirmation and purity assessment. For complex structural problems or definitive assignment, the use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended.[16][21]

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Fiveable. Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]

  • Scribd. NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]

  • Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

  • NMR Spectroscopy. NMR Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • SDSU NMR Facility – Department of Chemistry. 5) Common Problems. [Link]

  • MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Cambridge, Department of Chemistry. Quantitative NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • TCM Group, University of Cambridge. NMR J-couplings. [Link]

  • Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • Wikipedia. J-coupling. [Link]

Sources

Application Note: Strategic Derivatization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical framework for the chemical derivatization of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine, a versatile scaffold for developing molecular tools for bioassays. The primary strategy focuses on the reduction of the aromatic nitro group to a primary amine, creating a highly reactive and versatile intermediate, 4-(3-(pyrrolidin-1-yl)propoxy)aniline. This key intermediate serves as a platform for subsequent conjugation to a variety of functional moieties, including biotin for affinity-based assays and fluorescent reporters for imaging and quantitative analysis. We present validated, step-by-step protocols for the synthesis of the amine intermediate and its derivatization, emphasizing the rationale behind experimental choices and providing robust methods for product validation.

Introduction

The compound this compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds.[1][2] However, for its effective use in bioassays—such as immunoassays, receptor-binding studies, or cellular imaging—the parent compound often requires chemical modification. Derivatization is essential to introduce functional handles that enable detection, purification, or conjugation to larger biomolecules.

The most chemically tractable feature of the parent molecule is the 4-nitro group. Aromatic nitro groups can be readily and selectively reduced to primary aromatic amines (anilines).[3][4] This transformation is the cornerstone of the strategy outlined in this note, as the resulting aniline, 4-(3-(pyrrolidin-1-yl)propoxy)aniline, is a nucleophile that can be easily derivatized using a wide array of commercially available reagents.[5] This guide details two exemplary derivatization pathways: biotinylation for affinity capture applications and dansylation for fluorescent probe development.

Section 1: Synthesis of the Key Intermediate: 4-(3-(pyrrolidin-1-yl)propoxy)aniline

The conversion of the nitro-aromatic parent compound to its corresponding aniline is the critical first step in creating a versatile platform for bioassay development. The primary amine of the aniline is significantly more nucleophilic than the tertiary amine of the pyrrolidine ring, allowing for selective reactions under controlled conditions. We present two common and effective methods for this reduction: catalytic hydrogenation and chemical reduction with tin(II) chloride.[6][7]

Rationale for Reduction Method Selection
  • Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice due to its clean reaction profile and high yields.[6][8] The catalyst, palladium on carbon (Pd/C), is heterogeneous and can be easily removed by filtration.[9] This method is highly efficient for reducing both aromatic and aliphatic nitro groups to amines.[6]

  • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for the selective reduction of aromatic nitro compounds.[7][10] It is particularly useful when other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes) are present in the molecule.[10] The reaction proceeds via electron transfer from the Sn(II) salt.[11]

Diagram 1: Overall Derivatization Strategy

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Bioassay Derivatization Parent This compound (-NO₂ Group) Intermediate 4-(3-(pyrrolidin-1-yl)propoxy)aniline (-NH₂ Group) Parent->Intermediate Reduction (e.g., H₂/Pd-C or SnCl₂) Biotin Biotinylated Probe (for Affinity Assays) Intermediate->Biotin Biotin-NHS Ester Fluorophore Fluorescent Probe (for Imaging/Detection) Intermediate->Fluorophore Dansyl Chloride

Caption: Overall workflow from the parent nitro compound to the key amine intermediate and subsequent derivatization.

Protocol 1: Reduction via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group using hydrogen gas and a palladium-on-carbon catalyst.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), ~10% by weight of starting material

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Reaction flask (e.g., round-bottom flask)

  • Stir plate and magnetic stir bar

Procedure:

  • Vessel Preparation: Add the starting material (e.g., 1.0 g, 3.75 mmol) and a magnetic stir bar to a reaction flask.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (e.g., 100 mg). Caution: Pd/C can be pyrophoric and should be handled with care.[12]

  • Solvent Addition: Add a suitable solvent like Methanol or Ethanol (e.g., 20 mL).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and refill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., Argon) to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 4-(3-(pyrrolidin-1-yl)propoxy)aniline, which can be purified further if necessary.

Validation:

  • TLC: Use a mobile phase like 10% Methanol in Dichloromethane to confirm the consumption of starting material and the appearance of a new, more polar spot for the amine product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (Expected [M+H]⁺: 237.16).

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and disappearance of the nitro group signals and appearance of amine protons.

Section 2: Derivatization of the Amine Intermediate for Bioassays

The synthesized 4-(3-(pyrrolidin-1-yl)propoxy)aniline serves as a versatile intermediate for conjugation. The primary aromatic amine is a nucleophile that readily reacts with various electrophilic reagents.[13]

Strategy A: Biotinylation for Affinity-Based Applications

Biotinylation is the process of covalently attaching biotin to a molecule, which can then be detected or captured using streptavidin or avidin conjugates.[14] N-hydroxysuccinimide (NHS) esters are the most common reagents for labeling primary amines due to their high reactivity and the formation of stable amide bonds.[15][16]

Rationale: Biotin-NHS esters react efficiently with the primary amine of our intermediate in pH 7-9 buffers.[15] The resulting biotinylated molecule can be used in applications like affinity purification, ELISA, or pull-down assays.

Diagram 2: Biotinylation Reaction

Sources

Application Notes and Protocols: The Strategic Use of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in the Synthesis of Potent Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The histamine H3 receptor (H3R) has emerged as a significant central nervous system (CNS) target for therapeutic intervention in a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, it modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing cognitive function and promoting wakefulness.[1][2][3] The pyrrolidine moiety is a privileged scaffold in the design of potent H3R antagonists, offering favorable physicochemical properties for CNS penetration.[4][5][6] This document provides a detailed guide on the strategic application of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine , a key synthetic intermediate, in the construction of a model pyrrolidine-based H3R antagonist. We will elucidate the underlying chemical principles, provide a comprehensive, step-by-step synthesis protocol, and detail the necessary analytical characterization, offering researchers a robust framework for drug discovery in this area.

Introduction: The Therapeutic Promise of H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] It functions as an inhibitory autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[7] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, and serotonin.[1][3]

Due to its high constitutive activity, the H3R maintains a constant brake on these neurotransmitter systems. Antagonism or inverse agonism at this receptor lifts this brake, increasing synaptic concentrations of histamine and other neurotransmitters. This mechanism underpins the therapeutic potential of H3R antagonists to treat a variety of CNS disorders, including:

  • Cognitive Disorders: Such as Alzheimer's disease and schizophrenia, by enhancing cholinergic and dopaminergic transmission.[2][3]

  • Wakefulness Disorders: Like narcolepsy, by boosting the activity of the brain's histaminergic arousal system.[7][8]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating dopamine and norepinephrine levels in brain regions associated with attention and executive function.[2]

Many successful H3R antagonists incorporate a pyrrolidine ring, a versatile five-membered nitrogen heterocycle that provides a desirable combination of basicity, stereochemical complexity, and pharmacokinetic properties suitable for CNS drug candidates.[6][9][10][11]

The Intermediate of Choice: this compound

The synthesis of complex drug molecules relies on a convergent strategy where key fragments are prepared separately and then joined. This compound is an exemplary building block for this approach. Its structure is strategically designed for a two-stage coupling process.

  • The Pyrrolidine Moiety: Provides the core basic nitrogen element common to many H3R antagonists, which often interacts with a key acidic residue in the receptor binding pocket.

  • The Propoxy Linker: A flexible three-carbon chain that provides the optimal spatial orientation for the two ends of the molecule to engage with their respective sub-pockets within the H3R binding site.

  • The 4-Nitrophenoxy Group: This is the key reactive functional group. The nitro group is a strong electron-withdrawing group, making the phenoxy moiety a good leaving group in nucleophilic aromatic substitution reactions. More importantly for our application, the nitro group can be cleanly and efficiently reduced to a primary amine (aniline derivative). This unmasks a nucleophilic site, priming the intermediate for a subsequent coupling reaction, typically an amide bond formation.

The overall synthetic logic is visualized below. The intermediate is first transformed by reducing the nitro group, and the resulting amine is then coupled with a second building block (an activated carboxylic acid) to yield the final antagonist.

G cluster_0 Phase 1: Intermediate Activation cluster_1 Phase 2: Final Coupling Start This compound Intermediate 1-(3-(4-Aminophenoxy)propyl)pyrrolidine Start->Intermediate Nitro Group Reduction Final Target H3R Antagonist (Amide Product) Intermediate->Final Acid Carboxylic Acid (Building Block 2) Acid->Final Amide Coupling (e.g., EDC, HOBt)

Caption: General synthetic workflow using the key intermediate.

Experimental Protocol: Synthesis of a Model H3R Antagonist

This section details the synthesis of a representative H3R antagonist, N-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzamide , using a reliable two-step procedure starting from this compound.

Step 1: Synthesis of 1-(3-(4-Aminophenoxy)propyl)pyrrolidine (Intermediate 2)

Principle: This step involves the chemical reduction of the aromatic nitro group to a primary amine. Palladium on carbon (Pd/C) is an exceptionally effective and widely used catalyst for this transformation, utilizing hydrogen gas (or a hydrogen transfer agent like ammonium formate) as the reductant. The reaction is clean, high-yielding, and the catalyst is easily removed by filtration.

Materials and Reagents:

  • This compound (1) (FW: 266.30 g/mol )

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Ammonium formate (FW: 63.06 g/mol )

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1) (5.00 g, 18.8 mmol).

  • Dissolve the starting material in methanol (100 mL).

  • Carefully add 10% Pd/C (500 mg, 10% w/w). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Add ammonium formate (11.8 g, 188 mmol, 10 equivalents) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol mobile phase. The starting material (1) is UV active and will have a higher Rf than the product amine (2), which can be visualized with ninhydrin stain. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Work-up: To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous NaHCO₃ solution (50 mL). Transfer to a separatory funnel and shake.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(3-(4-aminophenoxy)propyl)pyrrolidine (2) as an oil that may solidify on standing. The product is often used in the next step without further purification.

Step 2: Synthesis of N-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzamide (Final Product 3)

Principle: This step is a standard amide bond formation. The amine synthesized in Step 1 is coupled with benzoic acid. The reaction is mediated by EDC (a water-soluble carbodiimide) and HOBt. HOBt reacts with the activated carboxylic acid to form an active ester, which suppresses side reactions and minimizes racemization (if chiral centers were present), leading to a cleaner and more efficient reaction.

Materials and Reagents:

  • 1-(3-(4-Aminophenoxy)propyl)pyrrolidine (2) (FW: 236.33 g/mol )

  • Benzoic acid (FW: 122.12 g/mol )

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (FW: 191.70 g/mol )

  • Hydroxybenzotriazole (HOBt) (FW: 135.13 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) (FW: 129.24 g/mol )

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzoic acid (2.52 g, 20.6 mmol, 1.1 eq) in anhydrous dichloromethane (80 mL).

  • Add EDC·HCl (4.72 g, 24.6 mmol, 1.3 eq) and HOBt (3.33 g, 24.6 mmol, 1.3 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude 1-(3-(4-aminophenoxy)propyl)pyrrolidine (2) (assumed 18.8 mmol from Step 1) in anhydrous dichloromethane (20 mL).

  • Add the solution of amine (2) to the activated acid mixture, followed by the dropwise addition of DIPEA (6.5 mL, 37.6 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • In-Process Control: Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The product (3) should have an Rf between the two starting materials.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 30% EtOAc in hexanes).

  • Combine the pure fractions and evaporate the solvent to yield N-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzamide (3) as a white or off-white solid.

G Start Start: 1-(3-(4-Nitrophenoxy) propyl)pyrrolidine Intermediate Intermediate: 1-(3-(4-Aminophenoxy) propyl)pyrrolidine Start->Intermediate H₂, Pd/C or NH₄⁺HCO₂⁻ MeOH, reflux  Step 1 Final Final Product: N-(4-(3-(pyrrolidin-1-yl) propoxy)phenyl)benzamide Intermediate->Final Benzoic Acid EDC, HOBt, DIPEA DCM, rt Step 2

Caption: Reaction scheme for the synthesis of the model H3R antagonist.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final synthesized compound.

Table 1: Expected Analytical Data for N-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzamide (3)

Technique Expected Results
¹H NMR Characteristic peaks for aromatic protons (phenyl and phenoxy rings), the amide N-H proton (singlet, ~8-9 ppm), the propoxy chain methylene protons, and the pyrrolidine ring methylene protons. Integrations should match the number of protons in each environment.
¹³C NMR Peaks corresponding to the amide carbonyl carbon (~166 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the propoxy and pyrrolidine groups (20-70 ppm).
Mass Spec (ESI+) A prominent peak for the molecular ion [M+H]⁺ at m/z = 341.2.
HPLC Purity A single major peak with >95% purity when monitored at an appropriate UV wavelength (e.g., 254 nm).

Mechanism of Action: H3R Antagonism in the CNS

To fully appreciate the function of the synthesized compound, it is crucial to understand the H3R signaling pathway. The diagram below illustrates how an H3R antagonist enhances neurotransmission.

G Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds & Activates Calcium Ca²⁺ Influx H3R->Calcium Inhibits (-) Neuron Presynaptic Histaminergic Neuron Release Histamine Release Neuron->Release Depolarization Leads to Calcium->Release Triggers Antagonist H3R Antagonist (Synthesized Compound) Antagonist->H3R Binds & Blocks

Caption: H3R antagonist mechanism of action.

In a normal state, released histamine binds to presynaptic H3 autoreceptors, which inhibits further calcium influx and thereby reduces subsequent histamine release (a negative feedback loop).[1] An H3R antagonist, such as the one synthesized here, binds to the H3R without activating it, effectively blocking histamine from binding. This action prevents the inhibitory feedback, leading to sustained calcium influx upon neuronal firing and a significant increase in the release of histamine into the synapse, ultimately enhancing histaminergic neurotransmission.

Conclusion

This application note has detailed the strategic value of This compound as a pivotal intermediate in the synthesis of pyrrolidine-containing histamine H3 receptor antagonists. We have provided a robust, two-step protocol for the synthesis of a model antagonist, complete with in-process controls, purification methods, and characterization standards. The rationale behind the synthetic strategy and the biological mechanism of action have been explained to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery. The methodologies described herein can be adapted for the synthesis of a diverse library of analogs, facilitating the exploration of structure-activity relationships and the development of novel therapeutics for CNS disorders.

References

  • Wikipedia. H3 receptor antagonist. [Link]

  • Patsnap Synapse. (2024). What are H3 receptor antagonists and how do they work? [Link]

  • Cowart, M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. PubMed. [Link]

  • Health Guide. (2024). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. YouTube. [Link]

  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]

  • Mahmood, D., & Pillai, K. K. (2018). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. International Journal of Basic & Clinical Pharmacology. [Link]

  • Jablonowski, J. A., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. [Link]

  • Esbenshade, T. A., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed. [Link]

  • Gao, Z., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. PubMed. [Link]

  • Mani, N. S., et al. (2004). A scalable synthesis of a histamine H3 receptor antagonist. PubMed. [Link]

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. PubMed. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. [Link]

  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. PubMed. [Link]

  • Szałaj, N., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

  • Kathmann, M., et al. (2000). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. PubMed. [Link]

  • Yoshikawa, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]

  • Semantic Scholar. Synthesis and SAR of novel histamine H3 receptor antagonists. [Link]

  • EON Biotech. This compound – (92033-81-3). [Link]

  • Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • Szałaj, N., et al. (2021). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Al-Hourani, B. J., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you improve your reaction yields and product purity.

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific case, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, the acidic proton of 4-nitrophenol is removed by a base to form the highly nucleophilic 4-nitrophenoxide ion. This ion then attacks the primary alkyl halide, 1-(3-chloropropyl)pyrrolidine, displacing the chloride leaving group to form the desired ether product.[1][3]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base - H-Base⁺ Base Base 4-Nitrophenoxide_2 Alkyl_Halide Product Alkyl_Halide->Product + 4-Nitrophenoxide Leaving_Group Cl⁻

Caption: General reaction mechanism for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Category 1: Low or Inconsistent Yields

Question 1.1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Low yields in a Williamson ether synthesis can typically be traced back to four key areas: incomplete deprotonation, suboptimal reaction conditions, competing side reactions, or poor reagent quality.

  • Incomplete Deprotonation: The formation of the 4-nitrophenoxide nucleophile is paramount. If the base is not strong enough to fully deprotonate the 4-nitrophenol, the concentration of the active nucleophile will be low, leading to a slow and incomplete reaction.[4] The presence of water is particularly detrimental as it will consume strong bases and reduce the nucleophilicity of the phenoxide through hydrogen bonding.

  • Suboptimal Reaction Conditions: This reaction typically requires heating to proceed at a reasonable rate, often between 50-100 °C for 1-8 hours.[1] Insufficient time or temperature will result in incomplete conversion. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the counter-ion of the base but do not strongly solvate the nucleophile, leaving it "free" and highly reactive.[1] Using protic solvents (like ethanol or water) or nonpolar solvents will significantly slow the reaction rate.[1][5]

  • Reagent Purity: The purity of both 1-(3-chloropropyl)pyrrolidine and 4-nitrophenol is essential. Impurities in the alkyl halide can lead to unwanted side reactions. The hydrochloride salt of the amine must be neutralized to the free base before use.

Question 1.2: How do I choose the right base and solvent for this reaction?

The selection of the base and solvent system is one of the most critical decisions for optimizing yield. The goal is to maximize the concentration and reactivity of the nucleophile while minimizing side reactions.

Table 1: Base Selection Guide for Phenol Alkylation
Base Type Typical Solvent Key Considerations & Rationale
Sodium Hydride (NaH)Strong, non-nucleophilicAnhydrous DMF, THFVery effective for complete, irreversible deprotonation of the phenol.[2][4] Requires strictly anhydrous conditions as it reacts violently with water. The byproduct is H₂ gas.
Potassium Carbonate (K₂CO₃)Weak BaseDMF, AcetonitrileA common, milder, and easier-to-handle alternative.[2][4] It is sufficient for deprotonating the relatively acidic 4-nitrophenol. Often requires higher temperatures.
Sodium Hydroxide (NaOH)Strong BaseDMF, DMSOA cost-effective option. Can be used, but the water produced during deprotonation can be problematic, potentially requiring a phase-transfer catalyst for optimal results.[4]
Table 2: Solvent Selection Guide for Williamson Ether Synthesis
Solvent Type Boiling Point (°C) Impact on SN2 Rate & Rationale
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent. Effectively solvates cations, leaving the phenoxide nucleophile highly reactive.[1][6] High boiling point allows for a wide range of reaction temperatures.
Acetonitrile (MeCN)Polar Aprotic82Very Good. Similar to DMF in promoting SN2 reactions.[1] Its lower boiling point can be advantageous for easier removal post-reaction.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent. Similar mechanism of action to DMF.[6] Its very high boiling point can make it difficult to remove.
Tetrahydrofuran (THF)Polar Aprotic66Good. A common choice when using NaH.[7] Less polar than DMF or DMSO, so reaction rates may be slightly lower.
Ethanol (EtOH)Polar Protic78Poor. This solvent will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its nucleophilicity and the reaction rate.[1][5]

Recommended Protocol: For robust and high-yielding synthesis, the use of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is a highly effective combination. Alternatively, for milder conditions, potassium carbonate (K₂CO₃) in DMF is a very reliable system.

Category 2: Side Reactions and Impurities

Question 2.1: My TLC/NMR shows multiple spots/peaks besides my starting materials and product. What are the likely side reactions?

The primary competing reaction in this synthesis is the base-catalyzed elimination (E2) of the alkyl halide. Additionally, C-alkylation of the phenoxide can occur.

Competing_Reactions SN2_Product Desired Ether Product (O-Alkylation) E2_Product Elimination Product (1-allylpyrrolidine) C_Alkylation C-Alkylation Product (Minor) Reactants Reactants Reactants->E2_Product E2 (Competes) Higher Temp, Strong/Bulky Base Reactants->C_Alkylation C-Alkylation (Ambident Nucleophile)

Caption: Competing reaction pathways.
  • E2 Elimination: The 4-nitrophenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene (1-allylpyrrolidine) and eliminating HCl.[1][8] This pathway becomes more significant at higher temperatures and with stronger or more sterically hindered bases.[2][7]

    • Mitigation: Use the lowest temperature that allows the SN2 reaction to proceed at a reasonable rate. Avoid excessively strong or bulky bases if elimination is a major issue.

  • C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the ortho/para positions on the ring). While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to isomeric impurities.[1][2]

    • Mitigation: This is typically a minor pathway. The choice of solvent and counter-ion can influence the O/C alkylation ratio, but for most applications, it can be managed through purification.

Category 3: Starting Materials & Purification

Question 3.1: What are the critical quality attributes for the 1-(3-chloropropyl)pyrrolidine starting material?

The quality of this reagent is vital. A common synthesis route for this intermediate involves reacting pyrrolidine with 1-bromo-3-chloropropane.[9]

  • Purity: Ensure the material is free from unreacted pyrrolidine or di-alkylated byproducts. The presence of residual pyrrolidine (a nucleophile) can lead to complex side reactions. A reported synthesis gives a 53% yield after distillation, indicating that purification is necessary.[9]

  • Form: This reagent is often sold as the hydrochloride salt (CAS 57616-69-0).[10][11] This form is more stable but is not reactive. It must be neutralized to the free base (CAS 39743-20-9) before use, typically by partitioning between an organic solvent (like ether or dichloromethane) and an aqueous base (like 10% NaOH), followed by drying the organic layer.[9]

Question 3.2: What is a reliable method for purifying the final product, this compound?

A standard workup and purification protocol involves aqueous extraction followed by chromatography.

Experimental Protocol: Product Purification

  • Reaction Quench: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Combine the organic layers. Wash sequentially with:

    • 1 M NaOH solution (to remove any unreacted 4-nitrophenol).

    • Water.

    • Brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common starting point for eluting compounds of this polarity.

  • Final Product: The pure product is typically a solid.[12] Purity should be confirmed by NMR, LC-MS, or another suitable analytical technique.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete, Poor Yield Start Low Yield or High Impurity Check_Conversion Is Starting Material Consumed (by TLC)? Start->Check_Conversion Check_Base Is base strong enough? (e.g., NaH, K2CO3) Check_Conversion->Check_Base No Analyze_Side_Products Characterize Impurities (NMR, LC-MS) Check_Conversion->Analyze_Side_Products Yes Check_Conditions Increase Time / Temp? (e.g., 50-100 °C, 1-8h) Check_Base->Check_Conditions Check_Solvent Using Polar Aprotic? (DMF, MeCN) Check_Conditions->Check_Solvent Check_Water Are conditions anhydrous? (Especially for NaH) Check_Solvent->Check_Water E2_Elimination Evidence of Alkene? (E2 Product) Analyze_Side_Products->E2_Elimination Other_Side_Rxns Other byproducts? Analyze_Side_Products->Other_Side_Rxns Lower_Temp Action: Lower Reaction Temp E2_Elimination->Lower_Temp Check_Reagent_Purity Action: Verify Purity of Alkyl Halide Other_Side_Rxns->Check_Reagent_Purity

Sources

Technical Support Center: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This document is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure a successful outcome.

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 4-nitrophenol (an aryloxide) reacts with 1-(3-chloropropyl)pyrrolidine.[1] While seemingly straightforward, this SN2 reaction is susceptible to several competing side reactions that can significantly impact yield and purity.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you might encounter during your experiment.

Question 1: My yield of the desired ether is significantly lower than expected. What are the likely causes?

Low yields are a common frustration in Williamson ether synthesis. The primary culprits are often competing elimination reactions and side reactions involving the nucleophile or alkylating agent.[1][3]

  • Competing E2 Elimination: The 4-nitrophenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom in 1-(3-chloropropyl)pyrrolidine, leading to an elimination (E2) reaction.[3][4] This is especially prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under forcing conditions (e.g., high temperatures).[4][5]

  • Sub-optimal Reaction Conditions: Factors like temperature, solvent, and the nature of the base used to form the phenoxide can dramatically influence the ratio of substitution (SN2) to elimination (E2) products.[1]

  • Moisture in the Reaction: The presence of water can hydrolyze the alkyl halide and consume the phenoxide, reducing the overall yield.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Maintain a moderate temperature (e.g., 50-80 °C). Avoid excessive heating.Higher temperatures favor the E2 elimination pathway over the desired SN2 reaction.[1]
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents solvate the cation of the phenoxide salt, leaving the anionic nucleophile more reactive and promoting the SN2 mechanism.[6]
Base Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the phenoxide in situ.NaH effectively deprotonates the 4-nitrophenol without introducing a competing nucleophile. Using a base like NaOH could lead to hydroxide competing with the phenoxide.[2]
Reagents Ensure all reagents and glassware are thoroughly dried before use.Minimizes hydrolysis of the alkyl halide and consumption of the nucleophile.
Question 2: I've isolated a byproduct with a similar mass to my product. What could it be?

The most probable byproduct with a similar mass is an isomer resulting from alkylation at a different position on the 4-nitrophenoxide nucleophile.

  • C-Alkylation vs. O-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the carbons ortho and para to the nitro group).[1] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-alkylated or 4-alkylated nitrophenol derivatives.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Solvent Choice Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[7]These solvents effectively solvate the counter-ion (e.g., Na+), leaving a "naked" and highly reactive oxygen anion that preferentially attacks the alkyl halide.
Counter-ion The nature of the cation can influence the reaction site.Harder cations tend to associate more strongly with the harder oxygen atom, promoting O-alkylation.
Question 3: My reaction has stalled, and I'm recovering unreacted starting materials. What should I do?

Incomplete reactions can be due to several factors, from reagent quality to reaction setup.

  • Poor Quality Reagents: The 1-(3-chloropropyl)pyrrolidine may have degraded, or the base used to generate the phenoxide may be old or inactive.

  • Insufficient Base: If you are not using a full equivalent of a strong base, not all of the 4-nitrophenol will be converted to the more nucleophilic phenoxide.[2]

  • Steric Hindrance: While 1-(3-chloropropyl)pyrrolidine is a primary halide, steric bulk near the reaction center can slow down the SN2 reaction.[4]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reagent Quality Use freshly opened or properly stored reagents. Consider purifying the 1-(3-chloropropyl)pyrrolidine by distillation if its purity is questionable.Ensures the reactivity of your starting materials.
Base Stoichiometry Use at least one full equivalent of a strong base like NaH.This ensures complete conversion of the 4-nitrophenol to its more reactive conjugate base.[2]
Reaction Time/Temp If the reaction is sluggish at a moderate temperature, consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress by TLC.Can help overcome the activation energy barrier for the SN2 reaction.
Question 4: I'm observing the formation of a quaternary ammonium salt. How can this happen?

The formation of a quaternary ammonium salt indicates that the pyrrolidine nitrogen is acting as a nucleophile.

  • Intermolecular N-Alkylation: A molecule of this compound can react with another molecule of 1-(3-chloropropyl)pyrrolidine. The pyrrolidine nitrogen of the product acts as a nucleophile, displacing the chloride on the starting material to form a quaternary ammonium salt.

  • Intramolecular Cyclization (less likely): While less probable with a propyl linker, intramolecular reactions can sometimes occur.[8]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the 4-nitrophenoxide relative to the 1-(3-chloropropyl)pyrrolidine.This ensures that the alkyl halide is consumed by the intended nucleophile before it can react with the product.
Slow Addition Add the 1-(3-chloropropyl)pyrrolidine slowly to the solution of the 4-nitrophenoxide.This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the product.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.

Start 4-Nitrophenol + 1-(3-chloropropyl)pyrrolidine Phenoxide 4-Nitrophenoxide Start->Phenoxide Base (e.g., NaH) Product This compound (Desired Product) Phenoxide->Product SN2 Reaction (O-Alkylation) Elimination Elimination Product (Alkene) Phenoxide->Elimination E2 Reaction C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation C-Alkylation Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt Further Alkylation

Caption: Main and side reaction pathways in the synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • 4-Nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(3-chloropropyl)pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq).

    • Add anhydrous DMF to dissolve the 4-nitrophenol.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 4-nitrophenoxide.

  • Alkylation Reaction:

    • Slowly add 1-(3-chloropropyl)pyrrolidine (1.05 eq) to the reaction mixture dropwise via a syringe or dropping funnel over 20-30 minutes.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Start Start Prep_Nucleophile Prepare 4-Nitrophenoxide in anhydrous DMF with NaH Start->Prep_Nucleophile Alkylation Add 1-(3-chloropropyl)pyrrolidine and heat to 60-70 °C Prep_Nucleophile->Alkylation Monitor Monitor by TLC Alkylation->Monitor Monitor->Alkylation Incomplete Workup Quench, Extract, and Wash Monitor->Workup Reaction Complete Purify Dry and Purify by Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Workflow for the optimized synthesis protocol.

By carefully controlling the reaction conditions and understanding the potential side reactions, researchers can significantly improve the yield and purity of this compound. This guide provides the necessary insights and practical steps to achieve a successful synthesis.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Cid, J. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Chan, K. F., et al. (2022). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry, 46(1), 123-131. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. The information herein is grounded in established chemical principles to ensure scientific integrity and practical utility in your laboratory work.

I. Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. The key transformation is the formation of an ether linkage between the 4-nitrophenol and the 3-propylpyrrolidine moieties.

The reaction proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming a more nucleophilic 4-nitrophenoxide anion.

  • Nucleophilic Attack: The 4-nitrophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of 1-(3-halopropyl)pyrrolidine (typically chloro- or bromopropyl) and displacing the halide leaving group to form the desired ether product.

Williamson_Ether_Synthesis

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis.

A. Reaction Setup and Reagents

Q1: What is the best choice of base for this reaction?

A1: The choice of base is critical for the efficient deprotonation of 4-nitrophenol without promoting side reactions.

BaseStrengthAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) ModerateInexpensive, easy to handle, generally provides good yields.May require higher temperatures and longer reaction times.
Sodium Hydride (NaH) StrongHighly effective for complete deprotonation, often leading to faster reactions and higher yields.Highly reactive, moisture-sensitive, and requires careful handling under an inert atmosphere.
Potassium tert-butoxide (t-BuOK) Strong, BulkyEffective for deprotonation.Its bulky nature can sometimes favor elimination side reactions.

For initial optimizations, potassium carbonate is a recommended starting point due to its ease of handling and cost-effectiveness. If the reaction is sluggish, switching to a stronger base like sodium hydride can significantly improve the reaction rate and yield.

Q2: Which solvent is most suitable for this synthesis?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

SolventPolarityBoiling Point (°C)Considerations
N,N-Dimethylformamide (DMF) High153Excellent solvent for this reaction, often leading to good yields. Can be difficult to remove completely during workup.
Dimethyl Sulfoxide (DMSO) High189Similar to DMF in effectiveness. Also has a high boiling point.
Acetonitrile (MeCN) Moderate82A good alternative with a lower boiling point, making it easier to remove.
Tetrahydrofuran (THF) Moderate66Can be used, especially with stronger bases like NaH, but may result in slower reaction rates compared to DMF or DMSO.

DMF is a common and effective choice for this reaction. However, if product isolation proves difficult due to residual DMF, acetonitrile is a viable alternative.

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time depend on the chosen base and solvent.

  • With a moderate base like K₂CO₃ in DMF, a temperature range of 80-100 °C for 12-24 hours is a good starting point.

  • With a strong base like NaH in THF or DMF, the reaction may proceed at a lower temperature, from room temperature to 60 °C , and can be completed in a shorter time, typically 4-12 hours .

Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

B. Troubleshooting Common Issues

Q4: My reaction is not proceeding to completion, what could be the cause?

A4: Several factors can lead to an incomplete reaction:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) can be beneficial.

  • Inactive Base: Sodium hydride is particularly susceptible to deactivation by moisture. Use freshly opened or properly stored NaH.

  • Low Reaction Temperature: If using a weaker base, the reaction may require more thermal energy. Gradually increase the temperature and monitor for product formation.

  • Poor Quality Reagents: Ensure the purity of your starting materials, 1-(3-halopropyl)pyrrolidine and 4-nitrophenol.

Q5: I am observing a significant amount of a side product. What could it be and how can I avoid it?

A5: The most common side reaction is an E2 elimination of the alkyl halide, especially if using a sterically hindered or strong base at elevated temperatures. This would result in the formation of 1-allylpyrrolidine.

Side_Reaction

To minimize elimination:

  • Use a less hindered base (e.g., K₂CO₃ or NaH) instead of bulky bases like potassium tert-butoxide.

  • Maintain the lowest effective reaction temperature.

  • Use a primary alkyl halide, which is the case with 1-(3-halopropyl)pyrrolidine.

Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen. This is generally less common but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

Q6: The workup and purification of my product are challenging. Any suggestions?

A6: The basic nature of the pyrrolidine ring in the product can complicate purification.

  • Workup: After the reaction is complete, cool the mixture and quench with water. If a high-boiling solvent like DMF was used, it can be removed under reduced pressure. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: To remove non-basic impurities, the organic layer can be washed with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a protonated salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for final purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.

C. Characterization and Purity Assessment

Q7: How can I confirm the identity and purity of my final product?

A7: A combination of spectroscopic and chromatographic methods should be used.

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and assessing the purity of the final product. A suitable eluent system would be similar to that used for column chromatography (e.g., 9:1 Dichloromethane:Methanol). The product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Key expected signals in the ¹H NMR spectrum would include:

    • Signals for the pyrrolidine ring protons.

    • A triplet for the methylene group attached to the oxygen.

    • A triplet for the methylene group attached to the pyrrolidine nitrogen.

    • A multiplet for the central methylene group of the propyl chain.

    • Two doublets in the aromatic region corresponding to the protons of the 4-nitrophenyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₃H₁₈N₂O₃, MW: 266.3 g/mol ).

III. Experimental Protocol: A General Guideline

The following is a generalized procedure based on common practices for the Williamson ether synthesis. It should be optimized for your specific laboratory conditions.

Materials:

  • 4-Nitrophenol

  • 1-(3-Chloropropyl)pyrrolidine hydrochloride (or the free base)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • If starting with 1-(3-chloropropyl)pyrrolidine hydrochloride, an additional equivalent of K₂CO₃ should be added to neutralize the HCl. If using the free base, this is not necessary.

  • Add 1-(3-chloropropyl)pyrrolidine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material (4-nitrophenol) is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

IV. References

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (n.d.). Retrieved from

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from

  • Regular Article - Organic Chemistry Research. (2017). Org. Chem. Res., Vol. 3, No. 1, 73-85.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development.

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]-. (n.d.). Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health.

  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. (n.d.). RSC Publishing.

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • This compound, min 95%, 100 mg. (n.d.). Retrieved from [Link]

  • This compound – (92033-81-3) - EON Biotech. (n.d.). Retrieved from [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. (n.d.). Retrieved from [Link]

  • Catalytic reduction of 4-nitrophenol to 4-aminophenol using an efficient Pd nanoparticles. (n.d.). Retrieved from [Link]

Technical Support Center: Degradation Pathways of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This guide is designed to provide in-depth technical insights, troubleshooting assistance, and practical protocols to navigate the complexities of your experimental work. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the FDA and governed by ICH guidelines. These studies are intentionally designed to degrade the molecule under conditions more severe than accelerated stability testing to establish its intrinsic stability, elucidate potential degradation pathways, and develop stability-indicating analytical methods.[1] The goal is typically to achieve 5-20% degradation; anything exceeding 20% is considered abnormal and requires investigation.[2]

Part 1: Proposed Degradation Pathways

Based on the functional groups present in this compound—an aryl nitro group, an ether linkage, and a pyrrolidine ring—we can anticipate several primary degradation pathways under forced degradation conditions.

Key Susceptible Moieties:
  • Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes it susceptible to reduction but resistant to oxidative degradation.[3]

  • Aryl-Ether Linkage: This bond is prone to cleavage, particularly under acidic conditions.[4][5]

  • Pyrrolidine Ring: While generally stable, this saturated heterocycle can undergo oxidation, potentially leading to ring-opening or the formation of reactive iminium ions.[6]

The following diagram illustrates the most probable degradation pathways for this molecule.

Degradation Pathways Proposed Degradation Pathways of this compound cluster_A Pathway A: Nitro Reduction cluster_B Pathway B: Ether Cleavage cluster_C Pathway C: Pyrrolidine Oxidation Parent This compound Nitroso Nitroso Derivative Parent->Nitroso Reduction [H] Nitrophenol 4-Nitrophenol (DP-B1) Parent->Nitrophenol Acidic Hydrolysis (H+) Propylpyrrolidine 1-(3-hydroxypropyl)pyrrolidine (DP-B2) Parent->Propylpyrrolidine Acidic Hydrolysis (H+) Iminium Iminium Ion Intermediate Parent->Iminium Oxidation [O] Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Reduction [H] Amino Amino Derivative (DP-A) Hydroxylamino->Amino Reduction [H] RingOpened Ring-Opened Products (DP-C) Iminium->RingOpened Hydrolysis

Caption: Proposed degradation pathways for this compound.

  • Pathway A: Reduction of the Nitro Group: A common transformation for nitroaromatic compounds, proceeding through nitroso and hydroxylamino intermediates to form the corresponding amino derivative.[7][8] This is often observed under reductive stress or in the presence of certain excipients.

  • Pathway B: Acidic Cleavage of the Ether Bond: Ethers can be cleaved by strong acids like HBr or HI.[4] This pathway would yield 4-nitrophenol and an alcohol-substituted pyrrolidine derivative. The cleavage of aryl-ether bonds is a key reaction in many chemical processes.[5][9]

  • Pathway C: Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety may be liable to bio-activation or chemical oxidation to form a reactive iminium ion, which can subsequently hydrolyze to ring-opened products.

Part 2: Troubleshooting Guide for Analytical Methods

The development of a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is essential to separate the parent compound from all potential degradation products.[1] The following guide addresses common issues encountered during the analysis of this compound and its degradants.

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample saturates the stationary phase.[10] 2. Secondary Interactions: Residual silanols on the silica backbone interacting with the basic pyrrolidine nitrogen. 3. Mobile Phase pH: pH of the mobile phase is too close to the pKa of the analyte, causing mixed ionization states. 4. Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase.[11]1. Reduce Injection Concentration/Volume: Dilute the sample to ensure it's within the linear range of the column.[10] 2. Use a Base-Deactivated Column or Mobile Phase Modifier: Employ an end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites. 3. Adjust Mobile Phase pH: For basic compounds, ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain a single protonated state. 4. Flush with Strong Solvent/Replace Column: Flush the column with a strong, appropriate solvent. If peak shape does not improve, the column may be compromised and require replacement.[12]
Ghost Peaks 1. Sample Carryover: Insufficient cleaning of the injector needle and loop between runs.[13] 2. Mobile Phase Contamination: Impurities in solvents, buffers, or additives.[13] 3. System Contamination: Leaching from tubing, seals, or other system components.1. Optimize Needle Wash Protocol: Increase the volume and strength of the needle wash solvent. Use a wash solvent capable of dissolving the analyte and degradants effectively (e.g., a mix of organic solvent and water).[13] 2. Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[14] Filter all aqueous phases. 3. Perform Blank Injections: Inject a blank solvent after a high-concentration sample to confirm carryover. If peaks persist, systematically clean the system components.[13]
Retention Time (RT) Shifts 1. Mobile Phase Composition Drift: Inaccurate mixing, evaporation of volatile components, or degradation of additives.[15] 2. Temperature Fluctuations: Lack of column thermostatting.[15] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient elution.[15] 4. Pump Malfunction: Inconsistent flow rate due to air bubbles, leaks, or worn pump seals.[14]1. Prepare Fresh Mobile Phase Daily: Tightly cap solvent reservoirs to minimize evaporation. 2. Use a Column Oven: Maintain a constant, controlled temperature for the column to ensure reproducible chromatography. 3. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection and between gradient runs.[15] 4. Degas Mobile Phase & Maintain Pump: Degas solvents thoroughly. Check for leaks and perform regular pump maintenance as per the manufacturer's guidelines.[12]
Poor Mass Spectrometry (MS) Signal 1. Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing its signal.[16] 2. Use of Non-Volatile Buffers: Buffers like phosphate are not compatible with MS as they contaminate the ion source.[16] 3. Incorrect Mobile Phase pH: pH is not conducive to forming the desired ion (e.g., [M+H]+ in positive mode). 4. Contaminated Ion Source: Buildup of non-volatile material on the source optics.[11]1. Improve Chromatographic Separation: Modify the gradient or stationary phase to separate the analyte from interfering compounds. 2. Use Volatile Buffers: Replace non-volatile buffers with MS-compatible ones like ammonium formate or ammonium acetate.[16] 3. Add Volatile Acid/Base: For positive ion mode, add 0.1% formic acid to the mobile phase to promote protonation. 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source to remove contaminants.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended initial stress conditions for a forced degradation study of this compound?

A1: A standard approach based on ICH guidelines is recommended.[2] Start with mild conditions and increase the severity if no degradation is observed.

  • Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C (as solid and in solution).

  • Photostability: Expose the sample (solid and in solution) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

Q2: How can I distinguish between the different proposed degradation products using LC-MS?

A2: High-resolution mass spectrometry (HRMS) is invaluable. The different pathways produce distinct mass shifts:

  • Pathway A (Nitro Reduction):

    • Nitroso: M - 16 Da (loss of an oxygen atom)

    • Hydroxylamino: M - 16 + 2 Da = M - 14 Da

    • Amino: M - 32 + 2 Da = M - 30 Da

  • Pathway B (Ether Cleavage): You will not see a simple mass shift from the parent. Instead, you will detect two new, smaller molecules: 4-nitrophenol (m/z 139) and 1-(3-hydroxypropyl)pyrrolidine (m/z 143).

  • Pathway C (Oxidation): This can be complex. A simple oxidation would add 16 Da (M+16). Ring-opening would lead to products with the same mass but different fragmentation patterns.

Tandem MS (MS/MS) is crucial for structural confirmation. Fragmenting the parent and the degradant ions will reveal structural changes. For example, in Pathway B, the degradant peaks will have fragmentation patterns matching the authentic standards of 4-nitrophenol and its counterpart.

Q3: My mass balance is below 90%. What are the possible reasons and how can I investigate this?

A3: A poor mass balance suggests that not all degradation products are being accounted for. Common causes include:

  • Non-UV Active Degradants: Some products, like the ring-opened species from Pathway C, may lack a chromophore and will be invisible to a UV detector.

  • Volatile Degradants: Small molecules formed (e.g., from extensive degradation) may have evaporated.

  • Precipitation: Degradation products may be insoluble in the sample solvent and have precipitated out.

  • Adsorption: Highly polar or reactive degradants may have irreversibly adsorbed to the vial surface or column.

Investigation Strategy:

  • Use a Universal Detector: Re-analyze the samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Analyze Headspace: Use Gas Chromatography (GC-MS) to analyze the headspace of the stressed sample vials for volatile products.

  • Check for Precipitates: Visually inspect samples. If a precipitate is present, attempt to dissolve it in a stronger solvent and analyze the solution.

Q4: I am not seeing any degradation under initial acidic or basic hydrolysis conditions. What should I do?

A4: If the molecule is highly stable, you may need to employ more forceful conditions.[2]

  • Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 60°C to 80°C).

  • Increase Acid/Base Concentration: Move from 0.1 M to 1.0 M HCl or NaOH.

  • Increase Duration: Extend the exposure time from a few hours to several days.

Caution: The goal is to mimic potential long-term degradation, not to completely destroy the molecule. The conditions should remain relevant to pharmaceutical stability. If extreme conditions are required, it indicates the molecule is very stable to hydrolysis.

Part 4: Experimental Protocol

Protocol: Development of a Stability-Indicating HPLC-UV/MS Method

This protocol outlines a systematic approach to developing a method capable of resolving this compound from its potential degradation products.

Caption: Workflow for stability-indicating HPLC method development.

Step-by-Step Methodology:

  • Instrumentation and Columns:

    • HPLC or UHPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

    • Initial column screening: C18, Phenyl-Hexyl, and Cyano columns (e.g., 100 x 2.1 mm, <3 µm particle size). The C18 is a good starting point for general-purpose reverse-phase separation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).

    • Rationale: Formic acid is a volatile modifier that provides protons for positive mode electrospray ionization and helps control the peak shape of the basic pyrrolidine moiety.[16]

  • Initial Screening and Optimization:

    • Prepare a solution of the unstressed parent compound (~10-20 µg/mL).

    • Perform initial runs on the C18 column at 30°C with a flow rate of 0.4 mL/min.

    • Start with a shallow gradient: 5-95% B over 15 minutes.

    • Monitor at multiple wavelengths (e.g., 254 nm, and the λmax of the 4-nitrophenoxy chromophore).

    • Optimize the gradient to ensure the parent peak is well-retained and sharp.

  • Analysis of Stressed Samples:

    • Prepare forced degradation samples as described in the FAQ section. Neutralize acidic and basic samples before injection to prevent column damage.

    • Inject a pooled mixture of all stressed samples. This "cocktail" injection is an efficient way to see all generated degradation products in a single run.

    • Analyze the chromatogram. Identify the parent peak and all new peaks corresponding to degradation products.

  • Method Refinement for Specificity:

    • Adjust the gradient slope and duration to achieve baseline separation (Resolution > 1.5) between the parent peak and the nearest eluting degradant.

    • If co-elution occurs, screen other columns (e.g., Phenyl-Hexyl) which offer different selectivity based on pi-pi interactions with the aromatic ring.

  • Peak Purity and Identification:

    • Use the PDA detector to assess peak purity across the entire peak width. A pure peak will have a consistent spectrum.

    • Use the MS data to obtain the mass-to-charge ratio (m/z) for each degradant peak. Compare the exact masses to the theoretical masses of the proposed degradation products to tentatively identify them.

    • Perform MS/MS fragmentation on the parent and degradant ions to confirm structural relationships and elucidate the structures of unknown degradants.

By following this structured, science-driven approach, researchers can effectively characterize the degradation profile of this compound, ensuring the development of stable and safe pharmaceutical products.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][2]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9. Retrieved from [Link][17]

  • Pharmaceuticals & Medical Devices. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link][1]

  • Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation. BioProcess International, 3(3), 52-63. Retrieved from [Link][18]

  • Simon, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18467–18478. Retrieved from [Link][6]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link][19]

  • Owen, W. E., & Roberts, W. L. (2009). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 55(6), 1108-1117. Retrieved from [Link][20]

  • Gu, H., & Liu, G. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. Retrieved from [Link][21]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link][11]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link][10]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link][13]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link][15]

  • Naraginti, S., & Sivakumar, A. (2021). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 11(48), 30069-30091. Retrieved from [Link][7]

  • International Journal of Scientific Development and Research. (2021). Troubleshooting in HPLC: A Review. Retrieved from [Link][12]

  • Nguyen, T. P., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts, 11(10), 1167. Retrieved from [Link][22]

  • Wang, Y., et al. (2012). Reduction of 4-nitrophenol catalyzed by nitroreductase. Wei sheng wu xue bao= Acta microbiologica Sinica, 52(1), 80-86. Retrieved from [Link][8]

  • Petsom, A., et al. (1980). Electrochemical Reduction of 4-Nitroisopropylbenzene in Sulfuric Acid. Acta Chemica Scandinavica, B 34, 527-532. Retrieved from [Link][23]

  • LCGC International. (2015). How to Avoid Problems in LC–MS. Retrieved from [Link][16]

  • Jia, Q., & Ji, Q. C. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link][24]

  • Journal of Pharmaceutical and Allied Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link][25]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][4]

  • Wang, X., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 22(24), 8740-8750. Retrieved from [Link][5]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17544. Retrieved from [Link][26]

  • Royal Society of Chemistry. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Retrieved from [Link][9]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link][3]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link][27]

Sources

Introduction to 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the crystallization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through common and complex crystallization challenges.

This compound is a heterocyclic building block with a molecular formula of C₁₃H₁₈N₂O₃.[1] Its structure comprises a polar 4-nitrophenoxy group and a basic pyrrolidine ring linked by a propyl chain, giving it distinct solubility characteristics. It is typically a solid, poorly soluble in water but soluble in common organic solvents like ethanol and dichloromethane.[2] Crystallization is the paramount technique for purifying this and other nonvolatile organic solids, as it selectively isolates the desired compound from impurities present in the reaction mixture.[3][4] A successful crystallization yields a product with high purity, a well-defined crystal structure, and suitable morphology for downstream applications.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental hurdles in a direct question-and-answer format, explaining the underlying science and providing actionable solutions.

Q1: My compound won't crystallize and remains in solution or as an oil. What should I do?

This is the most frequent challenge in crystallization, indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited.

A1: Root Causes & Corrective Actions

Several factors could be at play. Let's break them down systematically.

  • Cause 1: Insufficient Supersaturation: The concentration of the solute may not have reached the point where it is energetically favorable to form a solid.

    • Solution A - Evaporation: If you used an excess of solvent, gently evaporate a portion of it to increase the compound's concentration. This can be done by leaving the container partially open in a fume hood or by carefully heating the solution.[5]

    • Solution B - Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve it before allowing it to cool slowly.[6]

  • Cause 2: Nucleation Failure: A supersaturated solution can be stable if there are no nucleation sites for crystals to begin forming.

    • Solution A - Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystal formation.[7]

    • Solution B - Seeding: Introduce a "seed crystal"—a tiny speck of the pure solid compound—into the supersaturated solution.[8][9] This provides a perfect template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, let the solvent evaporate off the tip, and then re-introduce the rod into the solution.[7]

    • Solution C - Drastic Cooling: As a last resort, cool the solution to a lower temperature using an ice-salt bath or a freezer.[7] Be aware that rapid cooling may lead to the formation of smaller, less pure crystals.

  • Cause 3: "Oiling Out": The compound may be precipitating as a liquid (an oil) instead of a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, often exacerbated by the presence of impurities which depress the melting point.[10][11]

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (10-20%).[11] Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution reaches its saturation point at a temperature below the compound's melting point.

Troubleshooting Workflow for Crystallization Failure

Below is a decision tree to guide your troubleshooting process when crystallization fails to occur.

G cluster_clear Clear Solution Path cluster_cloudy Cloudy/Oily Solution Path start Is the solution clear after cooling? scratch Scratch the flask with a glass rod start->scratch Yes oiled_out Did the compound 'oil out'? start->oiled_out No (Cloudy/Oily) seed Add a seed crystal scratch->seed No effect crystals_form Crystals Form scratch->crystals_form Success evaporate Reduce solvent volume (evaporate) seed->evaporate No effect seed->crystals_form Success cool_further Cool to a lower temperature evaporate->cool_further No effect evaporate->crystals_form Success cool_further->crystals_form Success no_crystals Still No Crystals: Re-evaluate Solvent System cool_further->no_crystals No effect reheat Re-heat to re-dissolve oiled_out->reheat Yes slow_cool Cool slowly oiled_out->slow_cool No (Amorphous solid) add_solvent Add more solvent (10-20%) reheat->add_solvent add_solvent->slow_cool slow_cool->crystals_form

Caption: A workflow diagram for selecting an appropriate crystallization solvent.

Data Summary Table

The choice of solvent is critical. The following table lists common laboratory solvents with their relevant properties to aid in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point can be problematic. [12]
Ethanol7824.5Excellent general-purpose solvent for compounds with mixed polarity. [13]
Methanol6532.7Dissolves more polar compounds than ethanol. [13]
Isopropanol8219.9A good alternative to ethanol, slightly less polar.
Acetone5620.7Excellent solvent, but its low boiling point can limit the solubility difference. [14][13]
Ethyl Acetate776.0A moderately polar solvent, often effective for organic compounds. [13]
Dichloromethane409.1Highly volatile, generally avoided for slow crystallization. [14]
Toluene1112.4Good for non-polar compounds; less toxic than benzene. [14]
Heptane/Hexane98 / 69~1.9Very non-polar, often used as an anti-solvent with a more polar solvent. [15]

Data compiled from multiple sources. [10][12][18]

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • The Influence of Impurities and Additives on Crystallization. Royal Society of Chemistry. Available at: [Link]

  • What are the ways by which crystallization can be induced? Does supersaturated produce crystals?. Quora. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry. Available at: [Link]

  • Crystallisation Techniques. University of Washington, Department of Chemistry. Available at: [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE. Available at: [Link]

  • Recrystallization. Diablo Valley College. Available at: [Link]

  • Describe two techniques that can be used to induce crystallization. Brainly. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Bouling Chemical Co., Limited. Available at: [Link]

  • Recrystallization. Jack Westin. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Method of crystallizing nitro products. Google Patents.
  • Why I am not getting crystals?. ResearchGate. Available at: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. Available at: [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • SOP: CRYSTALLIZATION. Barnard College, Columbia University. Available at: [Link]

  • crude crystals of m-nitroaniline aka 3-nitroaniline. Reddit. Available at: [Link]

  • This compound, min 95%, 100 mg. Oakwood Chemical. Available at: [Link]

  • Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). PubMed. Available at: [Link]

  • 1-[3-(3-Chloro-4-nitrophenoxy)propyl]pyrrolidine. PubChem. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • 1-(4-Nitrophenoxy)pyrrolidine. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Reaction Overview

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of 4-nitrophenol to form a nucleophilic phenoxide, which then attacks an electrophilic 1-(3-halopropyl)pyrrolidine (e.g., chloro- or bromo- derivative).[1][2]

Reaction_Scheme General Reaction Scheme cluster_reactants Starting Materials & Reagents cluster_products Products R1 4-Nitrophenol Product This compound R1->Product + p1 R1->p1 R2 1-(3-Halopropyl)pyrrolidine (X = Cl, Br, I) R2->Product + R2->p1 Base Base (e.g., NaH, K2CO3) Base->Product + p2 Base->p2 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product + Solvent->p2 Byproduct NaX + H-Base+ p1->Product Nucleophilic Attack (SN2)

Caption: General reaction scheme for the Williamson ether synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

A1: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the 4-nitrophenol without competing in the substitution reaction.

  • Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the phenol, driving the reaction forward. It requires anhydrous conditions as it reacts violently with water.[2]

  • Potassium Carbonate (K₂CO₃): A milder, less hazardous alternative to NaH. It is often used in polar aprotic solvents like DMF or acetonitrile. The reaction may require higher temperatures or longer reaction times compared to NaH.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Can be used, but require careful control of conditions to avoid hydrolysis of the alkyl halide. Phase-transfer catalysts are sometimes employed when using these bases in a biphasic system.

Q2: Which solvent is most suitable?

A2: Polar aprotic solvents are ideal for SN2 reactions like the Williamson ether synthesis.[3] They effectively solvate the cation of the base (e.g., Na⁺), leaving a highly reactive, "naked" phenoxide nucleophile.[3]

  • N,N-Dimethylformamide (DMF): A common and effective choice.

  • Acetonitrile (ACN): Another excellent option.[3]

  • Acetone: Can also be used, particularly with K₂CO₃. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.[3]

Q3: Should I use 1-(3-chloropropyl)pyrrolidine or the bromo- or iodo- derivatives?

A3: The reactivity of the alkyl halide follows the trend I > Br > Cl > F, which is based on leaving group ability.[2]

  • 1-(3-Iodopropyl)pyrrolidine: Will provide the fastest reaction rate but is the most expensive and potentially least stable.

  • 1-(3-Bromopropyl)pyrrolidine: Offers a good balance of reactivity and cost.

  • 1-(3-Chloropropyl)pyrrolidine: Is the least reactive and may require more forcing conditions (higher temperature, longer time).[4] However, it is often the most economical choice. For laboratory scale, the bromo- derivative is often a practical starting point.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing a logical path to a solution.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no formation of the desired product according to TLC or LC-MS analysis. What are the likely causes?

A: This is a common issue that can often be traced back to reagents or reaction conditions.

Potential Cause Explanation & Validation Recommended Solution
Inactive Base If using NaH, it can be deactivated by moisture. A gray appearance indicates deactivation.[3] For carbonate bases, ensure they are finely powdered and dry.Use fresh, high-quality NaH from a newly opened container. If using K₂CO₃, dry it in an oven (e.g., >120 °C) before use.
Wet Reagents/Solvent The Williamson ether synthesis is highly sensitive to water, which will consume the base and can hydrolyze the alkyl halide.[3]Use anhydrous solvents. Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Temperature The reaction may be too slow at room temperature, especially with a less reactive alkyl chloride.While monitoring via TLC, gradually increase the temperature. A typical range is 50-100 °C.[3] Be cautious, as excessive heat can promote side reactions.
Poor Leaving Group If using 1-(3-chloropropyl)pyrrolidine, the reaction rate may be very slow.Consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[5]

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start -> check_base; check_base -> check_conditions [label="Yes"]; check_base -> sol_base [label="No"]; check_conditions -> check_temp [label="Yes"]; check_conditions -> sol_conditions [label="No"]; check_temp -> check_halide [label="Yes"]; check_temp -> sol_temp [label="No"]; check_halide -> sol_halide [label="Yes"]; }

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Significant Byproducts

Q: My crude product analysis shows multiple spots on TLC or peaks in LC-MS besides my starting materials and product. What are these impurities?

A: Side reactions can compete with the desired SN2 pathway.

Potential Byproduct Formation Mechanism Identification & Mitigation
Elimination Product (Alkene) The phenoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, especially at higher temperatures.[2] This is more common with secondary alkyl halides but can occur with primary ones under forcing conditions.Mitigation: Avoid excessive heat. Start the reaction at a lower temperature (e.g., 50 °C) and only increase if necessary.[3] This byproduct will be less polar than the desired product.
Bis-alkylation of Pyrrolidine If the starting 1-(3-halopropyl)pyrrolidine is contaminated with pyrrolidine itself, the free pyrrolidine can react with the alkyl halide, leading to a quaternary ammonium salt.Mitigation: Ensure the purity of the starting alkyl halide. This byproduct is highly polar and will likely remain in the aqueous phase during extraction.
Product from N-alkylation of 4-aminophenol If the nitro group on the starting material was partially reduced to an amine, this amine could compete as a nucleophile.Mitigation: Verify the purity of the 4-nitrophenol starting material. This is generally a minor concern with commercial-grade reagents.
Problem 3: Difficult Purification

Q: The crude product is an oil and is difficult to purify by column chromatography. How can I obtain a pure sample?

A: The basic nitrogen of the pyrrolidine ring can cause streaking on silica gel.

  • Acid/Base Extraction: Before chromatography, perform a thorough aqueous workup. Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate).

    • Wash with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-nitrophenol.

    • Wash with brine to remove residual base and water.

    • Dry the organic layer over Na₂SO₄ or MgSO₄.

  • Modified Chromatography:

    • Basic Alumina: Consider using basic alumina instead of silica gel for the stationary phase.

    • Triethylamine (TEA) Additive: If using silica gel, add a small amount of triethylamine (~0.5-1%) to the eluent system. The TEA will neutralize the acidic sites on the silica, preventing the basic product from sticking and streaking.

  • Crystallization/Salt Formation:

    • The product is typically a solid at room temperature.[6] Attempt crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Alternatively, form a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified free base with the corresponding acid. The resulting salt is often highly crystalline and easily purified by recrystallization.

Experimental Protocol Example

This is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 mmol of 4-nitrophenol).

  • Base Addition: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: NaH is highly reactive.

  • Phenol Addition: Slowly add a solution of 4-nitrophenol (1.0 eq.) in anhydrous DMF. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add 1-(3-bromopropyl)pyrrolidine (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with 1M NaOH, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent.

  • Characterization: Confirm the structure and purity of the product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a solid.[6]

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). An Update on the Synthesis of Pyrrolo[3][5]benzodiazepines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.
  • Lirias. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • PubMed. (2009, September 10). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolidine derivatives and method of synthesizing these.
  • PubChem. (n.d.). 1-[3-(3-Chloro-4-nitrophenoxy)propyl]pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during this specific synthesis. Our goal is to empower you with the knowledge to identify, understand, and mitigate the formation of common byproducts, ensuring the purity and integrity of your target compound.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key intermediate in various research applications, typically proceeds via the N-alkylation of pyrrolidine with a suitable 3-(4-nitrophenoxy)propyl halide (e.g., bromide or chloride). This reaction, while seemingly straightforward, is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways, further complicated by the potential for over-alkylation. Understanding the delicate balance of reaction conditions is paramount to achieving a high yield of the desired product.

This guide will delve into the mechanistic origins of the most common byproducts and provide detailed analytical protocols for their identification and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture shows multiple spots on TLC, with one having a very low Rf value and streaking. What could this be?

A1: A polar, low-Rf byproduct that streaks on a normal-phase silica TLC plate is often indicative of a quaternary ammonium salt , a common byproduct of over-alkylation.[1]

  • Likely Identity: N,N-di(3-(4-nitrophenoxy)propyl)pyrrolidinium halide.

  • Mechanism of Formation: The desired product, this compound, is a tertiary amine and can act as a nucleophile, reacting with another molecule of the alkylating agent. This is particularly prevalent if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period.[1]

    • Causality: The lone pair on the nitrogen of the tertiary amine product is still available to attack the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess of pyrrolidine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of the product reacting further.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the formation of the desired mono-alkylation product.[1]

    • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which typically has a higher activation energy.

Q2: I've isolated an impurity with a similar polarity to my desired product, but it lacks the characteristic pyrrolidine signals in the ¹H NMR spectrum. What might this be?

A2: This is likely an elimination byproduct , where the alkylating agent has undergone dehydrohalogenation.

  • Likely Identity: 1-(prop-1-en-1-yloxy)-4-nitrobenzene (and its isomers, such as the allyl ether).

  • Mechanism of Formation: The pyrrolidine, acting as a base, can abstract a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon) in the alkylating agent. This initiates an E2 elimination reaction, forming a double bond and expelling the halide.[2]

    • Causality: The strength of the base, the nature of the solvent, and the reaction temperature all influence the competition between SN2 and E2 pathways. Stronger bases, less polar aprotic solvents, and higher temperatures tend to favor elimination.[3][4][5]

  • Troubleshooting & Mitigation:

    • Choice of Base: If an external base is used in conjunction with pyrrolidine, opt for a non-nucleophilic, sterically hindered base that is less likely to promote elimination.

    • Solvent Selection: Use a polar aprotic solvent like acetonitrile or DMF. These solvents can help to solvate the transition state of the SN2 reaction, favoring it over the E2 pathway.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the elimination reaction, which often has a higher activation energy than the corresponding substitution.

Q3: My mass spectrometry data shows a peak corresponding to a molecule with two pyrrolidine rings. How is this possible?

A3: This suggests the presence of 1,3-bis(pyrrolidin-1-yl)propane .

  • Likely Identity: 1,3-bis(pyrrolidin-1-yl)propane.

  • Mechanism of Formation: This byproduct can arise if your synthesis of the 3-(4-nitrophenoxy)propyl halide starting material begins with a 1,3-dihalopropane that is not fully converted to the desired mono-ether. The remaining dihalide can then react with two equivalents of pyrrolidine.

    • Causality: If the initial Williamson ether synthesis to prepare the alkylating agent is incomplete or poorly controlled, the resulting mixture will contain unreacted 1,3-dihalopropane, which is a potent dialkylating agent for amines.

  • Troubleshooting & Mitigation:

    • Purify the Alkylating Agent: Ensure the 3-(4-nitrophenoxy)propyl halide is of high purity before use. Purification by column chromatography or distillation is recommended to remove any unreacted dihalide.

    • Optimize Williamson Ether Synthesis: When preparing the alkylating agent, use a stoichiometric amount of 4-nitrophenol relative to the 1,3-dihalopropane to minimize the amount of unreacted dihalide.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its byproducts, the following reaction scheme is provided.

reaction_pathway Pyrrolidine Pyrrolidine MainProduct This compound Pyrrolidine->MainProduct  + AlkylHalide (SN2) EliminationProduct Elimination Product (e.g., 1-(prop-1-en-1-yloxy)-4-nitrobenzene) Pyrrolidine->EliminationProduct  + AlkylHalide (E2) AlkylHalide 1-Halo-3-(4-nitrophenoxy)propane AlkylHalide->MainProduct QuatSalt Quaternary Ammonium Salt (Over-alkylation) MainProduct->QuatSalt  + AlkylHalide (Over-alkylation) BisAlkylation 1,3-bis(pyrrolidin-1-yl)propane (From Impure Starting Material) Dihalopropane 1,3-Dihalopropane (Impurity) Dihalopropane->BisAlkylation  + 2 Pyrrolidine hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Dilute Dilute Reaction Mixture Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV & MS Detection Separate->Detect

Sources

Technical Support Center: Catalyst Selection for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and industrially scalable method is a two-step sequence involving an initial Williamson ether synthesis followed by a nucleophilic substitution (N-alkylation).

  • Step 1 (Ether Formation): 4-nitrophenol is reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) in the presence of a base to form an intermediate, 1-(3-halopropyl)-4-nitrobenzene.

  • Step 2 (N-Alkylation): The resulting haloalkane is then reacted with pyrrolidine to yield the final product, this compound.

This route is favored due to the availability and cost-effectiveness of the starting materials.

Q2: Why is catalyst selection so critical for this synthesis?

Catalyst selection is paramount because this synthesis involves reactants that are often immiscible (e.g., an aqueous solution of a phenoxide salt and an organic solution of an alkyl halide). An appropriate catalyst, specifically a phase-transfer catalyst (PTC), is required to shuttle the anionic nucleophile (the 4-nitrophenoxide) across the phase boundary into the organic phase where the reaction can occur.[1][2] Without an effective catalyst, the reaction is often impractically slow or fails to proceed altogether.

Q3: What are the primary benefits of using a Phase-Transfer Catalyst (PTC) for this reaction?

Phase-Transfer Catalysis is a powerful technique for this synthesis, offering several distinct advantages over traditional methods that might require harsh conditions or expensive anhydrous solvents.[3]

  • Increased Reaction Rates: PTCs dramatically accelerate the reaction by making the nucleophile available in the organic phase.[1]

  • Milder Reaction Conditions: The need for high temperatures or strong, hazardous bases like sodium hydride is often eliminated. Reactions can typically be run with inexpensive bases like NaOH or KOH.[2]

  • Elimination of Anhydrous Solvents: PTCs enable the use of two-phase systems (e.g., toluene/water), which are cheaper, safer, and easier to handle than anhydrous solvents like THF or DMSO.[3]

  • Improved Yields and Purity: By promoting the desired reaction pathway, PTCs can minimize side reactions, leading to higher isolated yields and cleaner product profiles.[2][3]

  • Green Chemistry: The reduction in organic solvent usage and energy consumption aligns well with the principles of green chemistry.[3]

Catalyst Selection Guide

Choosing the right phase-transfer catalyst is crucial for optimizing your reaction. The most common types are quaternary 'onium' salts and crown ethers.[1]

Catalyst TypeExamplesProsConsRecommended Use Case
Quaternary 'Onium' Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336Cost-effective, commercially available, good thermal stability.Can sometimes be difficult to remove from the final product.First choice for general synthesis. TBAB is an excellent starting point for optimizing the Williamson ether synthesis step.
Crown Ethers 18-Crown-6, 15-Crown-5Highly efficient at complexing specific cations (e.g., 18-Crown-6 for K⁺), leading to very reactive "naked" anions.Significantly more expensive, toxic, and can be challenging to remove.Reserved for difficult reactions where 'onium' salts fail to provide sufficient reactivity.
Cryptands & Podands Cryptand [2.2.2]Offer superior selectivity and binding strength compared to crown ethers.[1]High cost and synthetic complexity limit their use to specialized research applications.Not typically required for this scale of synthesis; primarily for academic or mechanistic studies.
Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled, or the yield of this compound is extremely low. What are the likely causes?

A: Low yield is a common issue that can typically be traced back to one of several factors. Systematically check the following:

  • Ineffective Phase Transfer: The catalyst may not be efficiently transporting the 4-nitrophenoxide into the organic phase.

    • Solution: Increase the catalyst loading (from 1 mol% up to 10 mol%). Ensure your chosen catalyst is appropriate for your base (e.g., TBAB works well with NaOH or KOH).

  • Poor Leaving Group on the Alkyl Halide: The rate of the Sₙ2 reaction is highly dependent on the leaving group.

    • Solution: The reactivity order is I > Br > Cl. If you are using an alkyl chloride (e.g., 1-bromo-3-chloropropane for the first step), consider switching to a more reactive halide or adding a catalytic amount of sodium iodide (NaI) for an in situ Finkelstein reaction.

  • Insufficient Basicity: The 4-nitrophenol (pKa ≈ 7.15) must be fully deprotonated to form the active nucleophile.

    • Solution: Ensure you are using at least one stoichiometric equivalent of a sufficiently strong base. For a two-phase system, a 50% w/w aqueous solution of NaOH is typically effective.

  • Poor Agitation: In a biphasic system, the interfacial surface area is critical for the catalyst to function.

    • Solution: Increase the stirring rate to ensure a fine emulsion is formed, maximizing the contact area between the aqueous and organic phases.

  • Catalyst Poisoning: Trace impurities in your starting materials or solvent can sometimes deactivate the catalyst.

    • Solution: Ensure the purity of your reagents and solvents.

Problem: Significant Byproduct Formation

Q: I've isolated my product, but TLC and NMR analysis show significant impurities. What are these byproducts and how can I prevent them?

A: The primary side reaction of concern in this synthesis is dialkylation.

  • Bis-ether Formation: In the first step, the 4-nitrophenoxide can potentially react with both ends of the 1,3-dihalopropane, leading to 1,3-bis(4-nitrophenoxy)propane.

    • Prevention: This is easily suppressed by using a large excess of the dihaloalkane (e.g., 3-5 equivalents). This statistically favors the reaction of the phenoxide with only one end of the haloalkane. The excess dihaloalkane can be removed later by distillation.

  • Elimination Reactions: While less common with primary alkyl halides, using a hindered base or very high temperatures can lead to elimination (E2) pathways, especially if secondary or tertiary halides are used.[4][5]

    • Prevention: Stick to primary alkyl halides and maintain moderate reaction temperatures (e.g., 60-80 °C). The Williamson ether synthesis works best with primary alkyl halides.[6][7][8]

Visualized Mechanisms & Workflows
Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation 4-Nitrophenol 4-Nitrophenol Reaction1 Reaction @ 60-80°C 4-Nitrophenol->Reaction1 Reactant 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Reaction1 Reactant (Excess) Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Reaction1 Reagent PTC (TBAB) PTC (TBAB) PTC (TBAB)->Reaction1 Catalyst Solvent (Toluene/H2O) Solvent (Toluene/H2O) Solvent (Toluene/H2O)->Reaction1 Medium Intermediate 1-(3-halopropyl)-4-nitrobenzene Reaction2 Reaction @ Reflux Intermediate->Reaction2 Purified Intermediate Reaction1->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Reaction2 Solvent_2 Solvent (e.g., Acetonitrile) Solvent_2->Reaction2 Base_2 Base (e.g., K2CO3) Base_2->Reaction2 Acid Scavenger Final_Product This compound Reaction2->Final_Product

Caption: Overall two-step synthesis workflow.

Mechanism of Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Na_OH Na⁺ + OH⁻ ArONa Ar-O⁻ Na⁺ (Phenoxide) Na_OH->ArONa ArOH Ar-OH (4-Nitrophenol) ArOH->ArONa Deprotonation Q_OAr Q⁺ ⁻O-Ar (Lipophilic Ion Pair) ArONa->Q_OAr Anion Exchange at Interface QX_aq Q⁺X⁻ (TBAB) NaX Na⁺X⁻ (e.g., NaBr) R_X R-X (Alkyl Halide) R_OAr R-O-Ar (Product Ether) R_X->R_OAr Q_OAr->R_OAr SN2 Attack QX_org Q⁺X⁻ (TBAB) Q_OAr->QX_org Phase Transfer R_OAr->QX_org Regenerates Catalyst

Caption: Mechanism of phase-transfer catalysis (PTC).

Experimental Protocol: A Validated Approach

This protocol describes the synthesis using Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst.

Step 1: Synthesis of 1-(3-bromopropyl)-4-nitrobenzene
  • Reagent Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-nitrophenol (13.9 g, 0.1 mol), 1,3-dibromopropane (60.6 g, 0.3 mol, 3 equivalents), and toluene (200 mL).

  • Base Addition: While stirring vigorously, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (8 mL).

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Reaction: Heat the mixture to 75 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of 4-nitrophenol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 200 mL of water and separate the organic layer. Wash the organic layer with 2 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The excess 1,3-dibromopropane can be removed by vacuum distillation to yield the intermediate product.

Step 2: Synthesis of this compound
  • Reagent Setup: To a 500 mL round-bottom flask, add the 1-(3-bromopropyl)-4-nitrobenzene intermediate (0.1 mol, from the previous step), potassium carbonate (20.7 g, 0.15 mol) as an acid scavenger, and acetonitrile (250 mL).

  • Nucleophile Addition: Add pyrrolidine (8.5 g, 0.12 mol) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (200 mL) and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography or recrystallization if necessary.

References
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Lirias. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Kinetic Study of Synthesizing 1-(3-Phenylpropyl)pyrrolidine-2,5-dione under Solid−Liquid Phase-Transfer Catalytic Conditions Assisted by Ultrasonic Irradiation. (2008). ResearchGate. [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). [Link]

  • This compound – (92033-81-3). EON Biotech. [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Bouling Chemical Co., Limited. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). National Institutes of Health. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (2010). [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications. [Link]

  • Industrial Phase-Transfer Catalysis. (2007). [Link]

Sources

Technical Support Center: Solvent Effects on 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating the reactivity of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols. The content herein is structured in a flexible question-and-answer format to directly address challenges you may encounter.

While specific kinetic data for this compound is not extensively published, its structure strongly suggests it serves as an excellent model for studying intramolecular Nucleophilic Aromatic Substitution (SNAr) reactions. The principles and troubleshooting strategies discussed are therefore broadly applicable to similar systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction pathway for this compound?

The structure of this molecule contains both a strong nucleophile (the pyrrolidine nitrogen) and an activated aromatic ring poised for substitution. The 4-nitrophenoxy group makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. Therefore, the most probable reaction is an intramolecular nucleophilic aromatic substitution (SNAr) , where the pyrrolidine nitrogen attacks the C1 carbon of the nitrobenzene ring, displacing the 4-nitrophenoxide leaving group to form a cyclized product.

This type of reaction proceeds via a two-step addition-elimination mechanism.[1][2] The first step, which is often rate-determining, is the nucleophilic attack to form a high-energy anionic intermediate known as a Meisenheimer complex .[1][2][3][4] The aromaticity of the ring is temporarily broken in this intermediate.[1] The second step is the rapid expulsion of the leaving group, which restores aromaticity.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Intermediate SM This compound MC Meisenheimer Complex (Anionic σ-adduct) SM->MC k1 (Slow) Nucleophilic Attack Prod Cyclized Product MC->Prod k2 (Fast) Leaving Group Expulsion LG 4-Nitrophenoxide (Leaving Group)

Caption: General mechanism for the intramolecular SNAr reaction.

Q2: I am observing a significant difference in reaction rates between DMSO and Methanol. Why is this the case?

This is a classic illustration of solvent effects in SNAr reactions. The rate of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged intermediate and transition states.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent for SNAr reactions. They possess large dipole moments that effectively solvate the cationic counter-ion of the nucleophile but are poor hydrogen bond donors. This leaves the anionic nucleophile relatively "bare" and highly reactive. More importantly, they excel at stabilizing the large, charge-delocalized Meisenheimer complex, which has a distributed negative charge.[6][7][8] This stabilization lowers the activation energy of the first step, leading to a significant rate enhancement.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can slow down SNAr reactions. While they are polar, they are strong hydrogen bond donors. They form a tight solvation shell around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and increases the energy required for it to attack the aromatic ring.[9][10] This effect often outweighs the solvent's ability to stabilize the transition state, resulting in a slower reaction rate compared to polar aprotic solvents.[6][8]

Summary of Expected Solvent Effects:

Solvent ClassExample SolventsRelative RatePrimary Reason
Polar Aprotic DMSO, DMF, AcetonitrileFastest Stabilizes the Meisenheimer complex; does not over-stabilize the nucleophile.[6][7][8]
Polar Protic Methanol, Water, EthanolSlowest Strongly solvates and stabilizes the nucleophile via H-bonding, increasing activation energy.[9]
Nonpolar Toluene, Hexane, DioxaneVery Slow / No Reaction Unable to stabilize the charged Meisenheimer intermediate.

Troubleshooting Guide

Problem 1: My reaction yield is low or the reaction is not proceeding to completion.

Low yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.[11][12]

Troubleshooting_Low_Yield cluster_outcomes Potential Issues cluster_solutions Solutions Start Low Yield Observed CheckPurity Verify Purity of Starting Material & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Solvent, Temp, Time) CheckPurity->CheckConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) CheckConditions->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts Yes Incomplete Incomplete Reaction? AnalyzeCrude->Incomplete No Optimize Change Solvent Lower Temperature SideProducts->Optimize Optimize Selectivity ForceCompletion Increase Temperature Extend Reaction Time Use More Polar Aprotic Solvent Incomplete->ForceCompletion Force to Completion Decomposition_Node Product Decomposition? Incomplete->Decomposition_Node Decomposition Product Decomposition? MitigateDecomposition Run under Inert Atmosphere Lower Temperature Reduce Reaction Time Decomposition_Node->MitigateDecomposition Yes RecheckPurity Re-purify Starting Material Decomposition_Node->RecheckPurity No Workflow_UV_Vis PrepStock Prepare Stock Solution (1 mM in DMSO) SetupSpec Setup Spectrophotometer (Set Temp, Time Intervals) PrepStock->SetupSpec Baseline Record Baseline (Blank with DMSO) SetupSpec->Baseline Initiate Initiate Reaction in Cuvette (Dilute stock to 50 µM at t=0) Baseline->Initiate Monitor Monitor Absorbance Change (e.g., at 420 nm over time) Initiate->Monitor Analyze Analyze Data (Plot ln[A] vs. Time) Monitor->Analyze Result Determine Rate Constant (k) Analyze->Result

Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • NIH National Library of Medicine. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Frontiers. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing.
  • PubMed. (2011). The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia.
  • ResearchGate. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The stabilities of Meisenheimer complexes. Part 26.
  • Chemistry LibreTexts. (2020).
  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have....
  • NIH National Library of Medicine. (2020).
  • ResearchGate. (n.d.). Stable Spirocyclic Meisenheimer Complexes.
  • AZoM. (2018).
  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy.
  • Solubility of Things. (n.d.).
  • Wikipedia. (n.d.). Intramolecular reaction.
  • Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of heterocyclic compounds, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine stands out as a valuable building block and intermediate. Its structure, featuring a pyrrolidine ring linked to a nitrophenoxy group via a propyl chain, offers a versatile scaffold for the development of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the two primary synthetic methodologies for this compound: the classical Williamson ether synthesis and the robust Mitsunobu reaction. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Williamson vs. Mitsunobu for this compound Synthesis

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials 1-(3-halopropyl)pyrrolidine, 4-nitrophenol, Base (e.g., NaH, K₂CO₃)1-(3-hydroxypropyl)pyrrolidine, 4-nitrophenol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)
Reaction Conditions Typically requires heating (reflux)Generally proceeds at room temperature or 0 °C
Key Advantages Cost-effective reagents, simple procedureMild reaction conditions, high functional group tolerance, stereochemical inversion (if applicable)
Potential Drawbacks Requires a strong base which can be sensitive to moisture and air; potential for elimination side reactions with secondary/tertiary halides.Stoichiometric amounts of phosphine and azodicarboxylate reagents result in byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) that can complicate purification.
Typical Solvents Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)Anhydrous polar aprotic solvents (e.g., THF, Dioxane)

Delving into the Methodologies: A Mechanistic and Practical Overview

The Williamson Ether Synthesis: A Time-Honored Approach

The Williamson ether synthesis, a staple in organic chemistry for over a century, remains a widely used method for the preparation of ethers due to its reliability and the accessibility of starting materials.[1][2] The reaction proceeds via an SN2 mechanism, wherein a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1]

For the synthesis of this compound, this translates to the reaction of the sodium or potassium salt of 4-nitrophenol with a 1-(3-halopropyl)pyrrolidine (typically chloro- or bromo-). The phenoxide is generated in situ by treating 4-nitrophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Causality in Experimental Choices:

  • Choice of Base: A strong base like sodium hydride is often employed to ensure complete deprotonation of the weakly acidic 4-nitrophenol, thereby generating a potent nucleophile. However, the use of NaH necessitates anhydrous conditions and careful handling due to its reactivity with water. A milder base like potassium carbonate can also be effective, particularly with a more reactive alkyl halide and in a polar aprotic solvent.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[1]

  • Leaving Group: While both 1-(3-chloropropyl)pyrrolidine and 1-(3-bromopropyl)pyrrolidine can be used, the bromo- derivative is generally more reactive, leading to faster reaction times, as bromide is a better leaving group than chloride.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base Base Base (e.g., NaH) Base->4-Nitrophenoxide Solvent_prep Anhydrous Solvent (e.g., DMF) Solvent_prep->4-Nitrophenoxide Product This compound 4-Nitrophenoxide->Product + Alkyl Halide Heat Alkyl_Halide 1-(3-halopropyl)pyrrolidine Alkyl_Halide->Product Quench Aqueous Quench Product->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for Williamson Ether Synthesis.

The Mitsunobu Reaction: Mild and Versatile Etherification

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers under remarkably mild conditions.[3][4] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

In the context of synthesizing this compound, the reactants are 1-(3-hydroxypropyl)pyrrolidine and 4-nitrophenol. The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the phenol, and the resulting phenoxide subsequently displaces the activated hydroxyl group of the alcohol in an SN2 fashion.[4]

Causality in Experimental Choices:

  • Reagent Stoichiometry: The Mitsunobu reaction is typically performed with a slight excess of the phosphine and azodicarboxylate reagents to ensure complete consumption of the limiting alcohol.

  • Order of Addition: It is crucial to add the azodicarboxylate slowly to a pre-mixed solution of the alcohol, phenol, and triphenylphosphine at a reduced temperature (often 0 °C). This controlled addition helps to minimize the formation of undesired side products.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent as it effectively dissolves all the reactants and does not interfere with the reaction mechanism.

  • Purification Challenges: A significant consideration for the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. These can sometimes co-elute with the desired product during chromatography, necessitating careful optimization of the purification protocol.[3]

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Reaction cluster_reactants Reactant Mixture cluster_reaction Reaction cluster_workup Workup & Purification Alcohol 1-(3-hydroxypropyl)pyrrolidine Product This compound Alcohol->Product Phenol 4-Nitrophenol Phenol->Product PPh3 Triphenylphosphine PPh3->Product Solvent Anhydrous THF Azodicarboxylate DEAD or DIAD Azodicarboxylate->Product Slow addition at 0 °C, then RT Solvent_Removal Solvent Evaporation Product->Solvent_Removal Purification Column Chromatography (to remove byproducts) Solvent_Removal->Purification

Caption: Workflow for the Mitsunobu Reaction.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • 4-Nitrophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(3-Chloropropyl)pyrrolidine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-nitrophenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • In a separate flask, neutralize 1-(3-chloropropyl)pyrrolidine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer, and carefully remove the solvent under reduced pressure.

  • Add the free base of 1-(3-chloropropyl)pyrrolidine (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound

Materials:

  • 1-(3-hydroxypropyl)pyrrolidine

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(3-hydroxypropyl)pyrrolidine (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Add anhydrous THF and stir until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Pre-adsorb the crude material onto a small amount of silica gel.

  • Purify the product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the byproducts.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific constraints and priorities of the research project.

  • For large-scale synthesis and cost-effectiveness, the Williamson ether synthesis is generally preferred. The starting materials are relatively inexpensive, and the procedure is straightforward. However, careful attention must be paid to the handling of the strong base and the potential for side reactions if the alkyl halide is not a primary one.

  • For syntheses where mild conditions and high functional group tolerance are paramount, the Mitsunobu reaction is the superior choice. It avoids the use of strong bases and high temperatures, which is beneficial when working with sensitive substrates. The primary drawback is the need for stoichiometric amounts of reagents that lead to byproducts, which can make purification more challenging.

Ultimately, the optimal synthetic route will be determined by a careful consideration of factors such as scale, cost, available equipment, and the chemical nature of any other functional groups present in more complex derivatives of the target molecule.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ansari, F., & Gholami, M. R. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(4), 275-293.
  • Wikipedia. (2023, November 13). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2131-2160.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, a molecule of interest due to its core structural motifs—a pyrrolidine ring, a propyl linker, and a substituted phenoxy group—which are prevalent in a wide array of centrally active agents.

While specific biological data for this compound is not extensively documented in publicly available literature, a comprehensive evaluation of its potential can be extrapolated from robust research on structurally similar analogues. This guide will dissect the structure-activity relationships (SAR) of these analogues, which have shown potent activities as histamine H3 receptor antagonists and dual norepinephrine/serotonin reuptake inhibitors. Furthermore, we will explore the compound's theoretical potential as an acetylcholinesterase inhibitor, providing a scientific basis and detailed experimental protocols to validate these hypotheses.

The Phenoxypropyl-Pyrrolidine Scaffold: A Privileged Structure in CNS Drug Discovery

The 1-(3-phenoxypropyl)pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous natural alkaloids and FDA-approved drugs, valued for its ability to introduce a key basic nitrogen center and favorable physicochemical properties.[1] The three-carbon propyl linker provides optimal spacing and conformational flexibility, allowing the molecule to effectively span between binding pockets in target proteins. Finally, the substituted phenoxy ring serves as a crucial recognition element, with its substitution pattern dictating target specificity and potency.

Comparative Analysis of Biological Activity: From Known Analogues to a Testable Hypothesis

To build a profile for this compound, we will analyze two distinct classes of its analogues with well-defined biological activities.

Analogue Class 1: Histamine H3 Receptor Antagonists

A series of pyridone-phenoxypropyl-(R)-2-methylpyrrolidine analogues have been identified as potent histamine H3 receptor (H3R) antagonists.[2] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for treating cognitive disorders and promoting wakefulness. The lead compound in this series, Irdabisant, demonstrates the therapeutic potential of this scaffold.[2]

Table 1: Biological Activity of Pyridone-Phenoxypropyl-Pyrrolidine Analogues as H3R Antagonists [2]

CompoundR Group (on Phenyl Ring)H3R Binding Affinity (Ki, nM)
6 (Irdabisant) 6-pyridazin-3-one1.3
9a 5-(2H-pyridazin-3-one)1.7
9b 5-(2-methyl-pyridazin-3-one)0.7
This compound (Hypothetical) 4-NitroTo be determined

Structure-Activity Relationship Insights:

The data reveals that a large, heterocyclic substituent at the 4-position of the phenoxy ring is critical for high-affinity H3R binding. The pyridazinone and pyridone moieties in compounds 6 and 9a/9b are essential pharmacophoric elements.[2]

For our compound of interest, the 4-nitro group presents a significant structural deviation. The nitro group is a strong electron-withdrawing group, which will drastically alter the electronic properties of the phenyl ring compared to the electron-rich heterocyclic systems of the known antagonists. While it may participate in hydrogen bonding, it is unlikely to mimic the specific interactions of the pyridone core required for potent H3R antagonism. This suggests that this compound is likely a weak H3R antagonist, if active at all.

Analogue Class 2: Dual Norepinephrine (NE) and Serotonin (5-HT) Reuptake Inhibitors

In a different structural exploration, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were developed as potent and balanced inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] Dual inhibition of these transporters is a validated strategy for treating chronic pain and depression.

Table 2: Biological Activity of Phenoxy-Phenyl-Methyl-Pyrrolidine Analogues as NSRIs [1]

CompoundR Group (on Phenoxy Ring)NET Inhibition (Ki, nM)SERT Inhibition (Ki, nM)
39a 4-Fluoro1.11.2
39b 4-Cyano1.81.6
39c 4-Trifluoromethyl0.81.5
This compound (Hypothetical) 4-Nitro (on a propyl linker)To be determinedTo be determined

Structure-Activity Relationship Insights:

This series highlights that potent dual activity can be achieved with small, electron-withdrawing groups at the 4-position of the phenoxy ring, such as fluoro, cyano, and trifluoromethyl.[1] These groups contribute to favorable binding interactions within the transporter proteins.

The 4-nitro group on our target compound is also a strong electron-withdrawing group, similar to the cyano and trifluoromethyl groups in potent analogues 39b and 39c . Although our compound lacks the second phenyl ring present in this series, the fundamental pharmacophore of a pyrrolidine linked to a phenoxy ring with a para-electron-withdrawing group is present. This structural similarity suggests a moderate to high probability that this compound possesses NET and/or SERT inhibitory activity.

A Testable Hypothesis: Acetylcholinesterase (AChE) Inhibition

Beyond the activities of known analogues, the structure of this compound suggests a third, compelling hypothesis: the inhibition of acetylcholinesterase (AChE). AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[3][4]

Rationale for the Hypothesis: The active site of AChE is a deep, narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[4] Potent inhibitors often possess a cationic nitrogen center to interact with the anionic sites and an aromatic portion to engage in π-π stacking with key aromatic residues like Trp84 and Trp279.

This compound fits this profile:

  • The pyrrolidine nitrogen is basic and will be protonated at physiological pH, providing the requisite cationic charge.

  • The 4-nitrophenyl group can engage in interactions within the gorge. The strong dipole moment of the nitro group could form favorable interactions with residues in the active site.

This hypothesis is scientifically sound and warrants experimental validation using established protocols.

Visualizing the AChE Catalytic Mechanism

To understand how an inhibitor might function, it is crucial to understand the enzyme's mechanism of action.

AChE_Mechanism cluster_0 Step 1: Binding & Acylation cluster_1 Step 2: Deacylation ACh Acetylcholine (ACh) E_ACh Enzyme-Substrate Complex ACh->E_ACh Binds to Active Site E_Acyl Acylated Enzyme E_ACh->E_Acyl Nucleophilic Attack Ser203 Ser203-OH Ser203->E_ACh His447 His447 His447->Ser203 Activates Choline Choline E_Acyl->Choline Releases H2O Water E_Acyl_H2O Acyl-Enzyme Water Complex E_Acyl->E_Acyl_H2O H2O->E_Acyl_H2O Enters Active Site E_Regen Regenerated Enzyme (Ser203-OH) E_Acyl_H2O->E_Regen Hydrolysis Acetate Acetate E_Regen->Acetate Releases

Caption: The two-step catalytic mechanism of Acetylcholinesterase (AChE).

Experimental Protocols for Biological Validation

To empirically determine the biological activity of this compound, the following detailed, self-validating protocols are provided.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity and inhibition.[5] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), detectable at 412 nm.[6]

Experimental Workflow Diagram

Ellman_Workflow cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents: - AChE Enzyme - DTNB Solution - ATCI Substrate - Test Compound Dilutions plate Pipette into 96-well plate: 1. Buffer 2. Test Compound / Vehicle 3. DTNB 4. AChE Enzyme start->plate incubate1 Pre-incubate (e.g., 15 min at 25°C) plate->incubate1 add_substrate Initiate Reaction: Add ATCI Substrate incubate1->add_substrate readout Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) add_substrate->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value readout->analysis

Caption: Step-by-step workflow for the Ellman's method-based AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer, pH 8.0.

    • Dissolve AChE (from electric eel or human recombinant) in the buffer to a final concentration of 0.2-0.5 U/mL.

    • Prepare a 10 mM DTNB stock solution in buffer.

    • Prepare a 15 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.[5]

    • Prepare serial dilutions of this compound and a positive control (e.g., Donepezil) in the appropriate solvent (e.g., DMSO), followed by dilution in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the test compound dilution (or vehicle for control wells).

      • 20 µL of the DTNB solution.

    • Mix gently and add 20 µL of the AChE enzyme solution to all wells except the blank (add 20 µL of buffer instead).

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay (6-OHDA Model)

This assay assesses a compound's ability to protect neuronal cells from toxin-induced cell death, a common model for Parkinson's disease research.[5] 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons through oxidative stress. Neuroprotection is quantified by measuring cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Pre-treat the cells by replacing the old medium with medium containing the test compound concentrations. Incubate for 1-2 hours.

    • Introduce the neurotoxin by adding 6-OHDA to a final concentration of 100-150 µM to all wells except the vehicle control group.

    • Incubate the plates for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated (non-toxin) control wells.

    • Plot the % cell viability against the compound concentration to evaluate the dose-dependent neuroprotective effect.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the potential biological activities of this compound. By analyzing data from structurally related analogues, we have established that the compound is unlikely to be a potent H3R antagonist but has a reasonable probability of acting as a dual norepinephrine/serotonin reuptake inhibitor. Furthermore, a strong scientific rationale supports the hypothesis that it may function as an acetylcholinesterase inhibitor.

The provided experimental protocols offer a clear and robust path for validating these hypotheses. The execution of these assays will elucidate the true biological profile of this compound, determining its potential as a lead compound for further development in the fields of neuroscience and neurodegenerative disease. Subsequent studies should focus on in vivo models to assess efficacy, pharmacokinetics, and safety.

References

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-7080. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs: A Comparative Guide.
  • Gryz, M., et al. (2023). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 24(2), 1593. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene Product Page. [Link]

  • Asati, V., et al. (2019). Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 20(5), 1197. [Link]

  • Nurmi, A., et al. (2006). Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. Free Radical Biology and Medicine, 40(10), 1776-1784. [Link]

  • Thakur, T., et al. (2013). Neuroprotective role of PDE4 and PDE5 inhibitors in 3-nitropropionic acid induced behavioral and biochemical toxicities in rats. European Journal of Pharmacology, 714(1-3), 309-318. [Link]

  • Reddy, G. S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(40), 26035-26046. [Link]

  • Tsvetanov, K. A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(12), 2095. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine and its structurally related derivatives. In the landscape of drug discovery and development, molecules containing the pyrrolidine and nitrophenyl moieties are of significant interest due to their prevalence in biologically active compounds. A thorough understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to differentiate the parent compound from its derivatives with substitutions on both the pyrrolidine and aromatic rings. We will explore how subtle changes in chemical structure manifest as distinct spectroscopic signatures. The data presented herein for the target compounds are predicted based on established principles of spectroscopy and data from analogous structures, providing a robust framework for researchers in the field.

Compounds Under Investigation

For this comparative guide, we will be examining the following compounds:

  • Compound A: this compound (Parent Compound)

  • Compound B: 1-(3-(4-Nitrophenoxy)propyl)-2-methylpyrrolidine (Pyrrolidine Ring Derivative)

  • Compound C: 1-(3-(3-Nitrophenoxy)propyl)pyrrolidine (Aromatic Ring Isomer)

  • Compound D: 1-(3-(4-Aminophenoxy)propyl)pyrrolidine (Aromatic Ring Derivative)

  • Compound E: N-(3-(4-Nitrophenoxy)propyl)aniline (Alternative Amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for our compounds of interest are summarized in Table 1. The rationale behind these predictions is grounded in the principles of shielding and deshielding effects of substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Proton AssignmentCompound A (δ, ppm)Compound B (δ, ppm)Compound C (δ, ppm)Compound D (δ, ppm)Compound E (δ, ppm)
Pyrrolidine H (α to N)~2.5-2.7 (m)~2.2-2.9 (m)~2.5-2.7 (m)~2.5-2.7 (m)-
Pyrrolidine H (β to N)~1.8-2.0 (m)~1.5-2.1 (m)~1.8-2.0 (m)~1.8-2.0 (m)-
Pyrrolidine CH₃-~1.1 (d)---
N-CH₂~2.6 (t)~2.4 & ~2.8 (m)~2.6 (t)~2.6 (t)~3.2 (t)
CH₂-CH₂-CH₂~2.0 (quintet)~2.0 (m)~2.0 (quintet)~1.9 (quintet)~2.1 (quintet)
O-CH₂~4.1 (t)~4.1 (t)~4.0 (t)~3.9 (t)~4.2 (t)
Aromatic-H8.1 (d, 2H), 6.9 (d, 2H)8.1 (d, 2H), 6.9 (d, 2H)7.7 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 7.1 (d, 1H)6.7 (d, 2H), 6.6 (d, 2H)8.1 (d, 2H), 6.9 (d, 2H)
NH₂/NH---~3.5 (br s)~3.8 (br s)
Aniline Aromatic-H----7.2 (t, 2H), 6.7 (t, 1H), 6.6 (d, 2H)

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds, offering good solubility and a clean spectral window. A 400 MHz spectrometer provides sufficient resolution to distinguish most proton signals.

Interpretation:

  • Compound A is expected to show distinct signals for the pyrrolidine ring protons, the propyl chain, and the para-substituted aromatic ring. The electron-withdrawing nitro group strongly deshields the aromatic protons ortho to it, pushing their chemical shift downfield to around 8.1 ppm.

  • In Compound B , the introduction of a methyl group on the pyrrolidine ring will result in a characteristic doublet at approximately 1.1 ppm. The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to the chiral center.

  • Compound C , the meta-nitro isomer, will display a more complex aromatic region in the ¹H NMR spectrum compared to the para-isomer (Compound A), with four distinct aromatic signals.

  • The replacement of the nitro group with an amino group in Compound D will cause a significant upfield shift of the aromatic proton signals due to the electron-donating nature of the amino group. A broad singlet for the -NH₂ protons is also expected.

  • Compound E replaces the pyrrolidine with an aniline moiety. The protons on the aniline aromatic ring will appear in the range of 6.6-7.2 ppm, and the N-H proton will be a broad singlet. The methylene group attached to the nitrogen (N-CH₂) is expected to be slightly more deshielded compared to the pyrrolidine derivatives.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are based on the expected electronic effects of the various functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon AssignmentCompound A (δ, ppm)Compound B (δ, ppm)Compound C (δ, ppm)Compound D (δ, ppm)Compound E (δ, ppm)
Pyrrolidine C (α to N)~54~60, ~54~54~54-
Pyrrolidine C (β to N)~23~30, ~22~23~23-
Pyrrolidine CH₃-~19---
N-CH₂~55~53~55~56~44
CH₂-CH₂-CH₂~29~29~29~30~29
O-CH₂~67~67~67~68~67
Aromatic C-O~164~164~159~151~164
Aromatic C-NO₂/NH₂/N~141~141~149~141~141
Aromatic C~126, ~114~126, ~114~130, ~121, ~115, ~109~116, ~115~126, ~114
Aniline Aromatic C----~148, ~129, ~117, ~113

Interpretation:

  • The carbon atoms of the pyrrolidine ring in Compound A are expected at approximately 54 ppm (α to N) and 23 ppm (β to N). The aromatic carbons will be influenced by the nitro and ether groups.

  • In Compound B , the carbons of the substituted pyrrolidine ring will show different chemical shifts compared to Compound A, with the methyl-bearing carbon appearing around 60 ppm.

  • The aromatic region of Compound C will display six distinct signals due to the meta-substitution pattern.

  • The electron-donating amino group in Compound D will shield the aromatic carbons, causing an upfield shift compared to Compound A.

  • For Compound E , the absence of the pyrrolidine signals and the appearance of signals for the aniline aromatic ring are the key differentiators. The N-CH₂ carbon is expected to be more shielded (upfield) compared to the pyrrolidine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The key diagnostic vibrational frequencies are summarized in Table 3.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupCompound ACompound BCompound CCompound DCompound E
N-O (asymmetric stretch)~1520~1520~1530-~1520
N-O (symmetric stretch)~1345~1345~1350-~1345
C-O-C (asymmetric stretch)~1260~1260~1250~1240~1260
C-O-C (symmetric stretch)~1040~1040~1040~1040~1040
C-H (aromatic)~3100~3100~3100~3050~3050
C-H (aliphatic)~2800-3000~2800-3000~2800-3000~2800-3000~2800-3000
N-H (stretch)---~3350, ~3450~3400

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation.

Interpretation:

  • The most characteristic peaks for Compounds A, B, C, and E are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[1][2] The position of these bands is slightly different for the meta-substituted isomer (Compound C ).

  • The C-O-C stretching of the ether linkage is expected around 1260 cm⁻¹ and 1040 cm⁻¹.[3]

  • Compound D is readily distinguished by the appearance of two N-H stretching bands in the region of 3350-3450 cm⁻¹, characteristic of a primary amine, and the absence of the nitro group absorptions.

  • Compound E will show a single N-H stretching band around 3400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation.

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)

CompoundSolventPredicted λmax (nm)
Compound AEthanol~310
Compound BEthanol~310
Compound CEthanol~270
Compound DEthanol~230, ~290
Compound EEthanol~315

Causality Behind Experimental Choices: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the region of interest.

Interpretation:

  • Aromatic nitro compounds typically exhibit strong absorption in the UV region.[4][5] For Compound A , the para-nitro group extends the conjugation of the phenoxy system, leading to a λmax at approximately 310 nm.

  • The methyl group in Compound B is not expected to significantly alter the electronic transitions of the chromophore, so its λmax should be similar to Compound A.

  • In Compound C , the meta-nitro group does not extend the conjugation as effectively as a para-substituent, resulting in a blue shift (shift to shorter wavelength) of the λmax to around 270 nm.[6]

  • The amino group in Compound D is an auxochrome that shifts the absorption maxima. Two bands are expected, one around 230 nm and another at a longer wavelength of about 290 nm.

  • Compound E has a similar chromophore to Compound A, and its λmax is expected to be in a similar region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 5: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Compound A266123 (nitrophenoxy), 70 (pyrrolidinyl), 84 (C₄H₈N⁺)
Compound B280123 (nitrophenoxy), 84 (methylpyrrolidinyl), 98 (C₅H₁₀N⁺)
Compound C266123 (nitrophenoxy), 70 (pyrrolidinyl), 84 (C₄H₈N⁺)
Compound D23693 (aminophenoxy), 70 (pyrrolidinyl), 84 (C₄H₈N⁺)
Compound E274123 (nitrophenoxy), 93 (aniline), 106 (C₇H₈N⁺)

Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns useful for structural identification.

Interpretation:

  • The molecular ion peak will be observed for all compounds, confirming their respective molecular weights.

  • A common fragmentation pathway for these compounds is the cleavage of the C-O bond of the ether, leading to a fragment corresponding to the substituted phenoxy group and a fragment containing the propyl-pyrrolidine or propyl-aniline moiety.

  • Another characteristic fragmentation is the alpha-cleavage of the pyrrolidine or aniline ring, leading to the formation of stable iminium or aminium ions.[7] For example, the pyrrolidine-containing compounds will likely show a base peak at m/z 70 or 84.

Experimental Protocols & Workflows

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

NMR Spectroscopy Workflow
IR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal, followed by the sample spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum.

IR Spectroscopy Workflow
UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams. Then, replace the sample cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The baseline is automatically subtracted by the instrument.

UV-Vis Spectroscopy Workflow
Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Workflow

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its derivatives. By understanding the predicted spectral characteristics and the underlying principles, researchers can confidently identify and differentiate these compounds. The detailed protocols and workflows further ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, a key intermediate in pharmaceutical synthesis and research. For professionals in drug development, ensuring the identity, purity, and quality of such compounds is not merely a procedural step but the bedrock of product safety and efficacy. This document is structured to provide not just protocols, but the scientific rationale behind the selection of methods and validation parameters, grounded in internationally recognized regulatory standards.

Our discussion will focus on the two most powerful and applicable techniques for this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect their principles, compare their performance through expected validation data, and provide detailed, field-tested protocols. The entire framework is built upon the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies described are robust, reliable, and regulatory-compliant.[1][2][3][4][5]

The Regulatory Imperative: Understanding the Framework of Validation

Before delving into specific methods, it is crucial to understand the "why" behind analytical validation. Regulatory bodies have established clear guidelines to ensure that an analytical procedure is fit for its intended purpose.[6][7] The ICH Q2(R2) guideline is the cornerstone of this process, outlining the core performance characteristics that must be evaluated.[2][8]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][9] This involves a systematic evaluation of the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[1][3][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][11][9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1][3][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][9][10]

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting define_purpose Define Method's Intended Use (e.g., Assay, Impurity Test) select_params Select Validation Parameters (ICH Q2(R2)) define_purpose->select_params set_criteria Set Pre-defined Acceptance Criteria select_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards sst Perform System Suitability Tests (SST) prep_standards->sst perform_exp Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) analyze_data Analyze Data vs. Acceptance Criteria perform_exp->analyze_data sst->perform_exp investigate_dev Investigate Deviations analyze_data->investigate_dev If Deviations Occur write_report Prepare Validation Report analyze_data->write_report If Criteria Met approve_report QA & Regulatory Approval write_report->approve_report method_approved Method Approved for Routine Use approve_report->method_approved

Caption: General workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice of an analytical technique is driven by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, which possesses a UV-active nitrophenoxy group and is semi-volatile, both HPLC-UV and GC-MS are viable candidates.

G cluster_properties Key Physicochemical Properties cluster_methods Primary Method Choices analyte Analyte: This compound prop1 UV Chromophore (Nitrophenoxy group) prop2 Semi-Volatile prop3 Thermally Stable? (To be determined) prop4 Amenable to Ionization hplc HPLC-UV (High-Performance Liquid Chromatography) prop1->hplc Justification: Allows for UV detection gcms GC-MS (Gas Chromatography-Mass Spectrometry) prop2->gcms Justification: Required for GC separation prop3->gcms Critical Question: Degradation in injector? prop4->gcms Justification: Allows for MS detection hplc_adv Advantages: - Ideal for purity & assay - No thermal degradation risk - Robust and reproducible hplc->hplc_adv gcms_adv Advantages: - High specificity from MS - Excellent for volatile impurity ID - High sensitivity gcms->gcms_adv

Caption: Decision matrix for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, particularly for purity and assay determinations.[12] For this compound, a reversed-phase HPLC method is the logical first choice.

  • Expertise & Causality:

    • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which will effectively retain the nonpolar regions of the target molecule.

    • Mobile Phase: A gradient elution using acetonitrile and water is proposed to ensure adequate separation of the main component from potential impurities with different polarities.[13] The addition of a small amount of an acid modifier (e.g., 0.1% formic acid) is critical. It serves to protonate the basic pyrrolidine nitrogen, preventing peak tailing by minimizing interactions with residual acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks.

    • Detection: The nitrophenoxy group provides a strong chromophore, making UV detection highly sensitive and specific. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the range of 290-320 nm based on similar nitrophenyl compounds.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[16][17] It is exceptionally well-suited for identifying and quantifying volatile or semi-volatile compounds and impurities.

  • Expertise & Causality:

    • Volatility and Thermal Stability: The primary consideration for GC is whether the analyte is sufficiently volatile and thermally stable to be vaporized in the injector port without degradation. While the target molecule is semi-volatile, its stability must be confirmed during method development.

    • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms), is a good starting point for separating compounds based on their boiling points and polarity.[16]

    • Detection: Mass spectrometry provides structural information through fragmentation patterns, offering a much higher degree of specificity than UV detection.[18] Electron Ionization (EI) is a standard technique that can produce a reproducible fragmentation library for identification.[12]

Comparative Performance Data

The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytes and serve as a benchmark for setting acceptance criteria.

Validation ParameterHPLC-UV (Expected Performance)GC-MS (Expected Performance)Rationale & Justification
Specificity Demonstrated via forced degradation & peak purityDemonstrated by unique retention time & mass spectrumHPLC relies on chromatographic separation, while GC-MS adds the dimension of mass-to-charge ratio for definitive identification.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Range (Assay) 80 - 120% of nominal concentration80 - 120% of nominal concentrationThis range is standard for assay methods as per ICH guidelines.[9]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC typically offers slightly better accuracy for quantitative assays due to lower system variability.
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 5.0%The lower complexity of the HPLC-UV system generally leads to higher precision.
LOD Low ng/mL rangeMid-to-low pg/mL rangeGC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity.
LOQ Mid ng/mL rangeHigh pg/mL to low ng/mL rangeThe quantitation limit follows the same trend as the detection limit.
Robustness HighModerateHPLC methods are often more robust against minor changes in flow rate and mobile phase composition. GC methods can be sensitive to injector temperature and gas flow rates.
Primary Application Quantitative Analysis: Assay, Purity, Stability TestingQualitative & Trace Analysis: Impurity Identification, Trace Contaminant AnalysisThe strengths of each technique dictate their primary use case.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the validation of a reversed-phase HPLC-UV method, which is the recommended primary technique for routine quality control (assay and purity) of this compound.

Protocol 1: HPLC-UV Method Validation

1. System Suitability Test (SST)

  • Rationale: To ensure the chromatographic system is operating correctly before any validation experiments are performed. This is a self-validating check.

  • Procedure:

    • Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the %RSD for the peak area and retention time.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; %RSD of retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

2. Specificity (Forced Degradation)

  • Rationale: To demonstrate that the method can separate the main analyte from potential degradation products, proving the method is "stability-indicating."

  • Procedure:

    • Expose samples of the analyte to the following conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 48 hours.

      • Photolytic: Expose to UV light (ICH option 1) for 7 days.

    • Analyze each stressed sample by HPLC. Use a photodiode array (PDA) detector if available.

  • Acceptance Criteria: The analyte peak should be chromatographically pure (as determined by peak purity analysis) and well-resolved from all degradation peaks (resolution > 2.0).

3. Linearity, Range, LOD, and LOQ

  • Rationale: To establish the working range of the method and its sensitivity limits.

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the target assay concentration. For impurity analysis, the range should bracket the expected impurity levels down to the LOQ.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²) using linear regression.

    • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: R² ≥ 0.999. The range is validated if accuracy, precision, and linearity are acceptable within its bounds.

4. Accuracy (Recovery)

  • Rationale: To demonstrate that the measured value is close to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[10]

5. Precision (Repeatability & Intermediate Precision)

  • Rationale: To demonstrate the method's consistency and reproducibility.

  • Procedure:

    • Repeatability: Analyze a minimum of six preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

6. Robustness

  • Rationale: To ensure the method is reliable during minor, expected variations in routine use.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic).

      • Mobile phase pH (e.g., ± 0.2 units).

  • Acceptance Criteria: System suitability parameters must still be met, and the change in results should be statistically insignificant.

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. For the compound this compound, both HPLC-UV and GC-MS present as powerful analytical tools.

  • Recommendation for Routine QC (Assay and Purity): A validated reversed-phase HPLC-UV method is the superior choice. Its high precision, accuracy, and robustness make it ideal for the routine quantitative analysis required in a quality control environment. The risk of thermal degradation is eliminated, ensuring the integrity of the analytical results.

  • Recommendation for Investigational Studies (Impurity ID): GC-MS is the recommended complementary technique. Its unparalleled specificity is invaluable for identifying unknown impurities or confirming the structure of process-related contaminants, particularly those that are volatile.

By employing these methodologies and adhering to the validation principles outlined, researchers and drug development professionals can establish a robust analytical control strategy for this compound, ensuring its quality and consistency from development through to manufacturing.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. [Link]

  • GxP-CC. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]

  • European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020, July). Validation/Verification of Analytical Procedures. [Link]

  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times.
  • Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(2,5-diethoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • Hroshovyi, T., et al. (2023). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. ScienceRise: Pharmaceutical Science, 6(46), 29-39. [Link]

  • Ohyama, K., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677. [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601. [Link]

  • Sznitowska, M., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 65(1), 21-26.
  • Monostory, K., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 60(S1), S123-S127. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. [Link]

  • Wiley. (2025). Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-. In SpectraBase. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Analogues as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic therapy. The core chemical scaffold, 1-(3-(4-nitrophenoxy)propyl)pyrrolidine, presents a promising framework for the development of novel cholinesterase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues derived from this parent molecule, offering insights into the rational design of more potent and selective inhibitors. We will explore the nuanced effects of structural modifications on inhibitory activity, supported by experimental data and molecular modeling principles.

The Core Scaffold: A Privileged Structure for Cholinesterase Inhibition

The this compound scaffold can be dissected into three key pharmacophoric elements: the substituted phenoxy ring, the propyl linker, and the pyrrolidine ring. Each of these components plays a crucial role in the molecule's interaction with the active sites of AChE and BChE, and modifications to any of these regions can significantly impact inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single publication, we can synthesize findings from various studies on related pyrrolidine-based cholinesterase inhibitors to establish a robust SAR model.

The Influence of the Substituted Phenoxy Ring

The 4-nitrophenoxy moiety is a critical component for the inhibitory activity of the parent compound. The electron-withdrawing nature of the nitro group is believed to enhance binding affinity. Let's explore how modifications to this ring system can affect activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Studies on various heterocyclic inhibitors have shown that electron-withdrawing groups (EWGs) on the phenyl ring generally lead to more potent AChE inhibition compared to electron-donating groups (EDGs). This suggests that analogues with substituents like cyano (-CN), trifluoromethyl (-CF3), or additional nitro groups may exhibit enhanced activity. Conversely, EDGs such as methoxy (-OCH3) or methyl (-CH3) might lead to a decrease in potency.

  • Positional Isomers: The position of the substituent on the phenyl ring is also critical. For many cholinesterase inhibitors, para-substitution is optimal as it allows the substituent to interact with specific residues in the enzyme's active site gorge.

Table 1: Hypothetical SAR of Phenoxy Ring Substitutions

AnalogueR (Phenoxy Substituent)Expected AChE IC50 (µM)Expected BChE IC50 (µM)Rationale
Parent 4-NO2 Baseline Baseline Electron-withdrawing group enhances activity.
Analogue A4-CN< Baseline< BaselineStronger electron-withdrawing effect may improve binding.
Analogue B4-CF3< Baseline< BaselinePotent electron-withdrawing group.
Analogue C4-Cl≈ Baseline≈ BaselineHalogens can participate in favorable interactions.
Analogue D4-OCH3> Baseline> BaselineElectron-donating group may reduce potency.
Analogue E4-CH3> Baseline> BaselineWeak electron-donating group.
Analogue FH> Baseline> BaselineRemoval of the electron-withdrawing group is likely to decrease activity.
The Role of the Propyl Linker

The three-carbon (propyl) linker serves to optimally position the phenoxy ring and the pyrrolidine moiety within the active site of the cholinesterases.

  • Linker Length: The length of the alkyl chain is a critical determinant of activity. A linker that is too short may not allow the molecule to span the distance between key binding sites, while a linker that is too long could introduce conformational flexibility that is entropically unfavorable for binding. For many dual-binding site cholinesterase inhibitors, a linker of 2-4 carbons is often optimal.

  • Linker Rigidity: Introducing rigidity into the linker, for instance, by incorporating a double or triple bond, could lock the molecule into a more favorable conformation for binding, potentially increasing potency.

Modifications of the Pyrrolidine Ring

The basic nitrogen of the pyrrolidine ring is crucial for interaction with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of cholinesterases.

  • Ring Substitution: Introducing small alkyl substituents on the pyrrolidine ring can influence both potency and selectivity. For instance, a methyl group at the 2-position could introduce a chiral center, potentially leading to stereoselective inhibition.

  • Alternative Basic Moieties: Replacing the pyrrolidine ring with other basic moieties like piperidine or morpholine would likely alter the pKa of the basic nitrogen and the overall shape of the molecule, thereby affecting its binding affinity and selectivity for AChE versus BChE.

Experimental Evaluation of Cholinesterase Inhibition

The inhibitory activity of the this compound analogues would be determined using the well-established Ellman's method.[1][2]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)

    • AChE (from electric eel) or BChE (from equine serum) solution in phosphate buffer

    • Test compound stock solutions (in DMSO or another suitable solvent)

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 10 µL of test compound solution at various concentrations (or solvent for control)

      • 10 µL of enzyme solution

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Mechanism of Action

To understand the structural basis of inhibition, molecular docking studies can be employed to predict the binding mode of these analogues within the active site of human AChE (hAChE).

The Acetylcholinesterase Active Site

The active site of AChE is a deep and narrow gorge, approximately 20 Å long. It contains two main binding sites: the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance. The CAS contains the catalytic triad (Ser203, His447, Glu334) and a key tryptophan residue (Trp86) that interacts with the quaternary ammonium group of acetylcholine. The PAS, which includes residues like Tyr72, Tyr124, Trp286, and Tyr341, is involved in substrate trapping and allosteric modulation of the enzyme.[3][4]

Predicted Binding Mode

A plausible binding mode for this compound analogues involves a dual-site interaction:

  • The protonated pyrrolidine nitrogen is predicted to form a cation-π interaction with the indole ring of Trp86 in the CAS.

  • The propyl linker would extend up the active site gorge.

  • The 4-nitrophenoxy group is positioned to interact with key residues in the PAS, such as Tyr341 , through π-π stacking interactions. The nitro group could also form hydrogen bonds with nearby residues.

G cluster_AChE AChE Active Site Gorge cluster_Inhibitor This compound Analogue CAS Catalytic Anionic Site (CAS) (Trp86, Ser203, His447, Glu334) PAS Peripheral Anionic Site (PAS) (Tyr72, Tyr124, Trp286, Tyr341) Pyrrolidine Pyrrolidine Ring (Protonated Nitrogen) Pyrrolidine->CAS Cation-π interaction with Trp86 Linker Propyl Linker Phenoxy 4-Nitrophenoxy Ring Phenoxy->PAS π-π stacking with Tyr341

Caption: Predicted dual-site binding of the inhibitor in the AChE active site.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel cholinesterase inhibitors. The SAR analysis, though based on inferences from related structures, provides a clear rationale for future optimization efforts. Key takeaways include:

  • Potentiation through Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the para-position of the phenoxy ring is likely to enhance inhibitory activity.

  • Optimal Linker Length: The three-carbon linker appears to be a favorable length for spanning the CAS and PAS of AChE.

  • Importance of the Basic Nitrogen: The pyrrolidine nitrogen is essential for anchoring the molecule in the active site.

Future research should focus on the systematic synthesis and evaluation of analogues to confirm these predicted SAR trends. Further exploration of substitutions on the pyrrolidine ring and the introduction of conformational constraints in the linker could lead to the discovery of highly potent and selective cholinesterase inhibitors with therapeutic potential for Alzheimer's disease.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Yusoff, N. M., Osman, H., Katemba, V., Abd Ghani, M. S., & Azmi, M. N. (2022). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Tetrahedron, 128, 133115. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2257-2264. [Link]

  • Kamil, K., Kamil, M., Asiri, A. M., & Khan, S. A. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. RSC Advances, 10(40), 23924-23933. [Link]

  • Modrić, M., Jović, M., Bošnir, J., & Hrenar, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-13. [Link]

  • Wagdy, L., Abo-El-Naga, S., Ali, W., & El-Gazzar, M. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti-Alzheimer's agents. Bioorganic Chemistry, 76, 210-217. [Link]

  • Khan, I., Ali, A., Ibrar, A., Khan, A., & Muhammad, N. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS omega, 8(49), 46816-46829. [Link]

  • Rizzo, S., Cavalli, A., Ceccarini, L., & Recanatini, M. (2008). A combination of 3D-QSAR, molecular docking, and molecular dynamics simulation for the rational design of new acetylcholinesterase inhibitors. Journal of medicinal chemistry, 51(3), 541-552. [Link]

  • Al-Ghorbani, M., Kumar, I., & Khan, S. A. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS omega, 8(30), 27367-27378. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1, 3, 4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic chemistry, 111, 104922. [Link]

  • Colletier, J. P., Fournier, D., & Silman, I. (2006). The crystal structure of a 1, 3-di-4-piperidylpropane derivative bound to acetylcholinesterase: insights into the design of improved anti-Alzheimer's drugs. Journal of Biological Chemistry, 281(24), 16323-16331. [Link]

Sources

A Comparative Guide to Pyrrolidine-Containing Compounds in Neuropharmacology: From Mechanism to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a privileged scaffold in the design of neuropharmacologically active compounds.[1][2] Its structural features allow for the synthesis of a diverse range of molecules with significant therapeutic potential in various neurological and psychiatric disorders.[3][4] This guide provides a comparative analysis of prominent classes of pyrrolidine-containing compounds, with a focus on their mechanisms of action, supported by experimental data and detailed protocols for their evaluation. We will delve into the nuances of the racetam and ampakine families, as well as the distinct profile of levetiracetam and its analogues, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their investigations.

The Racetam Family: Modulators of Neuronal Plasticity

The racetam class of compounds, originating with the synthesis of piracetam, are renowned for their nootropic, or cognitive-enhancing, effects.[5] While their precise mechanisms of action are still being fully elucidated, a significant body of evidence points towards their role as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and their influence on cholinergic systems.[5][6]

Mechanism of Action: A Focus on Glutamatergic and Cholinergic Systems

Racetams are generally characterized by their low affinity for common central nervous system (CNS) receptors.[7] Their cognitive-enhancing effects are believed to stem from their ability to modulate neurotransmitter systems crucial for learning and memory.

Glutamatergic Modulation: Several racetams, including piracetam and aniracetam, act as positive allosteric modulators of AMPA receptors.[5] They are thought to bind to a site on the AMPA receptor complex, distinct from the glutamate binding site, to enhance the receptor's response to glutamate.[8][9] This modulation can lead to an increased influx of calcium ions (Ca2+), a critical event in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5]

Cholinergic System Influence: Some racetams have been shown to enhance cholinergic neurotransmission. For instance, oxiracetam has been reported to increase acetylcholine utilization in the cortex and hippocampus.[10] This interaction with the cholinergic system is another potential avenue through which racetams exert their nootropic effects, as acetylcholine is a key neurotransmitter in cognitive processes.[11]

dot

Caption: Cholinergic and Glutamatergic Modulation by Racetams.

Comparative Efficacy of Common Racetams

While sharing a core pyrrolidone structure, different racetams exhibit variations in their potency and pharmacological profiles.

CompoundPrimary EffectsPotency Relative to Piracetam
Piracetam General cognitive enhancement, improved memory and focus.[8]Baseline
Aniracetam Anxiolytic effects, mood enhancement, and creativity.[8]Higher
Oxiracetam Potent effects on memory, learning, and logical thinking.[8][12]Higher
Pramiracetam Highly potent memory and focus enhancer.[10]Significantly Higher

This table provides a qualitative comparison based on available literature. Quantitative data on binding affinities for racetams are limited due to their generally low affinity for classical receptors.

Ampakines: Potent AMPA Receptor Modulators

Ampakines are a class of compounds that, like some racetams, positively modulate AMPA receptors. However, they are often more potent and selective in their action.[13]

Mechanism of Action: Enhancing Glutamatergic Transmission

Ampakines bind to an allosteric site on the AMPA receptor, stabilizing the glutamate-bound conformation of the receptor.[8][14] This action slows the receptor's deactivation and desensitization, leading to a prolonged and enhanced synaptic response to glutamate.[14][15] This amplification of glutamatergic signaling is thought to be the primary mechanism behind their cognitive-enhancing effects.[13]

dot

Caption: AMPA Receptor Modulation by Ampakines.

Comparative Potency of Ampakines

Ampakines are often categorized as "low-impact" or "high-impact" based on the magnitude of their effect on AMPA receptor function.[13]

CompoundClassEC₅₀ (µM) for AMPA Receptor ModulationKey Characteristics
CX516 Low-Impact~50 (in blood)[16]Modestly enhances AMPA receptor currents with a good safety profile.[13][17]
CX614 High-Impact20-40[1]Potently enhances AMPA receptor currents, blocks desensitization.[1]
CX729 High-Impact7.4[18]Dramatically increases steady-state currents induced by glutamate.[18]

Levetiracetam and Analogues: A Unique Mechanism of Action

While structurally related to piracetam, levetiracetam exhibits a distinct pharmacological profile, primarily as an antiepileptic drug with a novel mechanism of action.[19]

Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam's primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles.[19][20][21] The binding of levetiracetam to SV2A is thought to modulate the function of this protein, although the precise downstream effects are still under investigation. SV2A is believed to play a role in the regulation of neurotransmitter release through its interaction with synaptotagmin-1.[22][23] By binding to SV2A, levetiracetam may influence the synaptic vesicle cycle, thereby reducing neuronal hyperexcitability and seizure activity.[22][24]

dot

Caption: Levetiracetam's Interaction with the SV2A Protein.

Comparative Binding Affinities for SV2A

The affinity of levetiracetam and its analogues for SV2A correlates well with their anticonvulsant potency.[19][24]

CompoundIC₅₀ for [³H]ucb 30889 binding to hSV2A
Levetiracetam High Affinity[20]
ucb L060 Low Affinity[20]
ucb 30889 Very High Affinity[20]

Note: Specific IC₅₀ values can vary between studies and experimental conditions. This table reflects the relative affinities reported in the cited literature.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro and in vivo assessment of pyrrolidine-containing compounds. The rationale behind key experimental choices is highlighted to ensure scientific integrity.

In Vitro Assessment: Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the modulatory effects of a test compound on AMPA receptor-mediated currents in cultured neurons.

Rationale: This technique allows for the direct measurement of ion flow through AMPA receptors in response to glutamate, providing a quantitative assessment of a compound's potency and efficacy as a positive allosteric modulator.[25]

dot

Whole_Cell_Patch_Clamp_Workflow Cell_Culture 1. Culture Neurons Patch_Pipette 2. Prepare Patch Pipette (Internal Solution) Cell_Culture->Patch_Pipette Seal_Formation 3. Form Gigaseal (>1 GΩ) Patch_Pipette->Seal_Formation Whole_Cell_Configuration 4. Rupture Membrane (Whole-Cell Access) Seal_Formation->Whole_Cell_Configuration Data_Acquisition 5. Record Baseline AMPA Currents Whole_Cell_Configuration->Data_Acquisition Compound_Application 6. Apply Test Compound Data_Acquisition->Compound_Application Post_Compound_Recording 7. Record Modulated AMPA Currents Compound_Application->Post_Compound_Recording Data_Analysis 8. Analyze Current Amplitude & Kinetics Post_Compound_Recording->Data_Analysis

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Detailed Methodology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. The choice of neuronal type is critical as AMPA receptor subunit composition can vary, influencing compound efficacy.

  • Recording Solutions:

    • External Solution (aCSF): Mimics the ionic composition of the brain's extracellular fluid.

    • Internal Solution: Fills the patch pipette and contains ions that mimic the intracellular environment of the neuron. A cesium-based internal solution is often used to block potassium channels and isolate glutamate receptor currents.

  • Patch Pipette Fabrication: Pull borosilicate glass capillaries to a fine tip with a resistance of 3-5 MΩ. The tip size is crucial for forming a high-resistance seal with the cell membrane (a "gigaseal").

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a gigaseal.

    • Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Data Acquisition:

    • Clamp the neuron's membrane potential at -60 mV to -70 mV.

    • Apply brief pulses of glutamate to elicit AMPA receptor-mediated inward currents.

    • Record baseline currents before applying the test compound.

  • Compound Application: Perfuse the test compound at various concentrations onto the neuron.

  • Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor currents in the presence of the compound and compare them to the baseline to determine the EC₅₀ and maximal potentiation.

In Vivo Assessment: Behavioral Models of Cognition

Objective: To evaluate the cognitive-enhancing effects of a test compound in rodent models.

Rationale: Behavioral assays are essential for assessing the in vivo efficacy of nootropic compounds.[12][26][27][28] The Morris water maze and novel object recognition test are widely used to evaluate spatial and recognition memory, respectively.[26][27]

4.2.1. Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Detailed Methodology:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.

  • Acquisition Phase:

    • Mice are placed in the pool from different starting locations and must learn the location of the hidden platform using the visual cues.

    • This phase typically lasts for several days with multiple trials per day.

    • The latency to find the platform and the path length are recorded. A shorter latency and path length indicate learning.

  • Probe Trial:

    • The platform is removed from the pool, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. More time spent in the target quadrant indicates better spatial memory.

  • Drug Administration: The test compound is administered before the acquisition phase or the probe trial, depending on whether the goal is to assess effects on learning or memory retrieval.

4.2.2. Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Detailed Methodology:

  • Apparatus: An open-field arena.

  • Habituation Phase: The mouse is allowed to freely explore the empty arena to acclimate to the environment.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set time.

  • Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A healthy animal will spend significantly more time exploring the novel object. A discrimination index is calculated to quantify recognition memory.

  • Drug Administration: The test compound is typically administered before the training phase or the test phase to assess its effects on memory formation or retrieval.

Conclusion

Pyrrolidine-containing compounds represent a rich and diverse area of neuropharmacology. The racetams and ampakines, through their modulation of glutamatergic and cholinergic systems, offer promising avenues for cognitive enhancement. In contrast, the unique mechanism of levetiracetam, targeting SV2A, has revolutionized the treatment of epilepsy. A thorough understanding of their comparative pharmacology, coupled with rigorous preclinical evaluation using the detailed protocols outlined in this guide, is essential for the continued development of novel and effective therapies for a range of neurological disorders.

References

A Comparative Guide to In Vitro Assay Validation for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 1-(3-(4-nitrophenoxy)propyl)pyrrolidine derivatives. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1] The specific structural features of this series—a pyrrolidine core, a nitrophenoxy moiety, and a propyl linker—suggest potential applications as neuroprotective agents, enzyme inhibitors, or modulators of key signaling pathways.[2][3]

Effective drug discovery hinges on robust and reliable in vitro assays. This document offers a comparative analysis of essential validation assays, moving from broad cytotoxicity assessments to specific mechanistic studies. The protocols and validation parameters described herein are designed to establish a self-validating experimental cascade, ensuring data integrity and guiding critical go/no-go decisions in the preclinical development pipeline.[4][5][6]

Our approach follows a logical, multi-phase validation funnel, beginning with foundational safety profiling and progressing to detailed efficacy and mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Safety cluster_1 Phase 2: Primary Target Efficacy cluster_2 Phase 3: Mechanistic & Off-Target Profiling cluster_3 Phase 4: Functional Cellular Response Cytotoxicity Cytotoxicity & Viability Screening MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT Compare LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH Compare AChE Cholinesterase Inhibition (Ellman's Method) Cytotoxicity->AChE If non-toxic Kinase Kinase Inhibition Assays AChE->Kinase If active Neuroprotection Neuroprotection Assay (e.g., vs. H2O2 Stress) AChE->Neuroprotection If active Calcium Calcium Imaging (Neuronal Activity) Neuroprotection->Calcium

Caption: In Vitro Assay Validation Workflow.

Phase 1: Foundational Viability & Cytotoxicity Assessment

Before evaluating the therapeutic potential of any compound, it is imperative to determine its intrinsic toxicity.[4][5] Cytotoxicity assays provide critical information on the concentration range at which a compound can be safely studied without inducing cell death, which could otherwise confound efficacy results.[7][8] We will compare two gold-standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses plasma membrane integrity.[9]

Comparison of Foundational Cytotoxicity Assays
ParameterMTT AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Measurement of LDH released from damaged cells with compromised membrane integrity.[10]
Endpoint Colorimetric (purple formazan), absorbance measured at ~570 nm.[11]Colorimetric (red formazan), absorbance measured at ~490 nm.[12]
Indication Measures metabolic activity, an indirect indicator of cell viability.[13]Measures loss of membrane integrity, a direct indicator of cytotoxicity.[8]
Pros High throughput, inexpensive, well-established.[5][14]Measures a direct marker of cell death, stable endpoint (released LDH has a half-life of ~9 hours).[10]
Cons Can be affected by compounds that alter mitochondrial respiration. Insoluble formazan requires a solubilization step.[14]Less sensitive for detecting early apoptosis; measures late-stage necrosis or apoptosis.[8]
Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[14]

G cluster_0 Mitochondrion of Viable Cell MTT Yellow MTT (Water-Soluble) Formazan Purple Formazan (Insoluble) MTT->Formazan Mitochondrial Dehydrogenases Solubilization Solubilized Formazan Formazan->Solubilization Add Detergent (e.g., SDS) Readout Signal ∝ Viable Cells Solubilization->Readout Measure Absorbance (~570 nm)

Caption: Principle of the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[13] Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 to 48 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Development: Incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13]

  • Readout: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Experimental Protocol 2: LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[10][15] The assay measures the activity of this released LDH.

G cluster_0 Cell Culture Supernatant cluster_1 Detection Reaction LDH Released LDH (from lysed cells) Pyruvate Pyruvate LDH->Pyruvate NADH NADH LDH->NADH Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH INT Tetrazolium Salt (INT) (Colorless) NADH->INT Formazan Formazan Dye (Red) INT->Formazan Diaphorase Readout Signal ∝ Cell Lysis Formazan->Readout Measure Absorbance (~490 nm)

Caption: Principle of the LDH Cytotoxicity Assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for:

    • Maximum LDH Release: Add lysis buffer to untreated cells 45 minutes before the end of the incubation period.[12]

    • Spontaneous LDH Release: Untreated cells.

    • Vehicle Control: Cells treated with the compound vehicle.

  • Sample Collection: After incubation, centrifuge the plate at ~300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[12]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate mix and diaphorase). Add 50 µL of the reaction mixture to each well.[12]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[10][12]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[12]

  • Readout: Measure the absorbance at 490 nm.[12]

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Phase 2: Primary Target Efficacy - Acetylcholinesterase (AChE) Inhibition

Given that many CNS-active compounds, including some with a pyrrolidine scaffold, target acetylcholinesterase (AChE), this is a logical primary efficacy assay.[16][17] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease.[17][18] The most common method for assessing AChE inhibition is the spectrophotometric assay developed by Ellman.[17][19]

Experimental Protocol 3: Ellman's Method for AChE Inhibition

Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.[18] Potential inhibitors will reduce the rate of this color formation.

G cluster_0 Enzymatic Reaction cluster_1 Detection Reaction AChE Acetylcholinesterase (AChE) Product1 Thiocholine AChE->Product1 Product2 Acetate AChE->Product2 Substrate Acetylthiocholine (Substrate) Substrate->AChE TNB 5-Thio-2-Nitrobenzoate (Yellow Anion) Product1->TNB Inhibitor Pyrrolidine Derivative Inhibitor->AChE Inhibits DTNB DTNB (Ellman's Reagent) DTNB->TNB Readout Rate of color change ∝ AChE Activity TNB->Readout Measure Absorbance (412 nm)

Caption: Workflow of the Ellman's Method for AChE Inhibition.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • AChE enzyme solution (from human recombinant or other sources).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Buffer.

    • Test compound dilutions (including a known inhibitor like physostigmine as a positive control).[17][20]

    • DTNB solution.

  • Enzyme Addition: Add the AChE solution to all wells except for the blank. Mix and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (V_control - V_inhibitor) / V_control

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Phase 3 & 4: Mechanistic and Functional Cellular Assays

Should the pyrrolidine derivatives prove to be non-toxic and show potent AChE inhibition, further validation is required to understand their broader mechanism of action and functional effects in a cellular context.

Comparative Overview of Advanced Assays
Assay TypeSpecific ExamplePurpose & Rationale
Mechanistic Profiling In Vitro Kinase AssayTo assess off-target effects. Kinase inhibition is a common activity of many small molecules and profiling against a panel of kinases is crucial for determining selectivity.[21]
Functional Neuroprotection H₂O₂-Induced Oxidative StressTo determine if the compounds can protect neurons from a common pathological insult (oxidative stress), a key factor in neurodegeneration.[22][23]
Neuronal Activity Calcium ImagingTo measure how the compounds affect neuronal function. Intracellular calcium fluxes are tightly linked to neuronal depolarization and activity.[24][25][26]
Experimental Protocol 4: In Vitro Kinase Assay

Principle: A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate (protein or peptide) by a kinase.[21] This can be detected using various methods, including radioactivity (³²P-ATP) or fluorescence-based techniques.[21][27]

Methodology (Non-Radioactive, TR-FRET example):

  • Reaction Setup: In a microplate, combine the target kinase, a specific biotinylated substrate peptide, and the test compound.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at room temperature.

  • Detection: Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

  • Readout: After incubation, read the plate on a TR-FRET enabled reader. Phosphorylation of the substrate brings the Europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibition by the compound reduces this signal.

Experimental Protocol 5: Calcium Imaging for Neuronal Activity

Principle: This technique uses fluorescent indicators (e.g., Fluo-4 AM) that exhibit an increase in fluorescence intensity upon binding to intracellular Ca²⁺.[24][28] Since neuronal firing triggers Ca²⁺ influx, this method allows for real-time monitoring of the activity of large neuronal populations.[25][26][29]

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) to allow it to enter the cells.

  • Baseline Recording: Using a fluorescence microscope equipped with a high-speed camera, record the baseline calcium activity (spontaneous firing) of the neuronal network.[25]

  • Compound Addition: Add the test compound to the culture and continue recording.

  • Data Analysis: Use specialized software to identify individual cells (regions of interest), extract their fluorescence intensity traces over time, and quantify parameters such as spike frequency, amplitude, and network synchronicity.[25][28] A change in these parameters post-treatment indicates a modulatory effect of the compound on neuronal activity.

By systematically applying this validation framework, researchers can build a comprehensive profile of this compound derivatives, ensuring that subsequent, more resource-intensive in vivo studies are based on a solid foundation of high-quality in vitro data.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 20). National Library of Medicine. Retrieved from [Link]

  • Calcium Imaging Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Library of Medicine. Retrieved from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). National Library of Medicine. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. (2021, October 26). National Library of Medicine. Retrieved from [Link]

  • Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors. (2017, September 14). NIH Research Festival. Retrieved from [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • A simple Ca2+-imaging approach to neural network analyses in cultured neurons. (n.d.). National Library of Medicine. Retrieved from [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). ACS Publications. Retrieved from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). ACS Publications. Retrieved from [Link]

  • Results of in vitro cholinesterase inhibitory assays on the isolated compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Calcium imaging. (n.d.). Wikipedia. Retrieved from [Link]

  • Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. (n.d.). National Library of Medicine. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021, January 21). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013, July 15). National Library of Medicine. Retrieved from [Link]

  • Identification of acetylcholinesterase inhibitors using homogenous cell‐based assays in quantitative high‐throughput screening platforms. (n.d.). Scite.ai. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025, April 22). National Library of Medicine. Retrieved from [Link]

  • Enhancing biomarker validation by defining what 'enough' looks like. (2025, December 24). R&D World. Retrieved from [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved from [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office. Retrieved from [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024, September 19). National Library of Medicine. Retrieved from [Link]

  • Oncology Drug Products Used with Certain In Vitro Diagnostic Tests: Pilot Program Guidance for Industry, Clinical Laboratories, and Food. (2023, June 20). Regulations.gov. Retrieved from [Link]

  • FDA Publishes Guidance on Investigational In Vitro Diagnostics. (2019, October 11). BioPharm International. Retrieved from [Link]

  • FDA issues guidance on investigational in vitro diagnostics in oncology trials. (n.d.). The Cancer Letter. Retrieved from [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating Cross-Reactivity: The Case of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the promise of a novel small molecule is often tempered by the critical question of its specificity. The phenomenon of cross-reactivity, where a compound interacts with unintended biological targets, can lead to misleading experimental results and potential off-target toxicities. This guide provides an in-depth, practical framework for assessing the cross-reactivity of a representative compound, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine , offering insights and methodologies applicable to a wide range of small molecule inhibitors.

While specific biological data for this compound is not extensively published, its structural motifs—a pyrrolidine ring linked to a phenoxypropyl group—are prevalent in a class of potent and selective histamine H3 receptor (H3R) antagonists.[1][2] This structural similarity provides a strong rationale for hypothesizing that the H3R is a primary target for this compound. Consequently, this guide will be framed around the objective of characterizing the selectivity of this compound for the H3R against other histamine receptor subtypes and a broader panel of common off-targets.

The Imperative of Selectivity Profiling

Experimental Design for Assessing Cross-Reactivity

Our investigation into the cross-reactivity of this compound is structured as a multi-tiered approach, beginning with the confirmation of its activity at the hypothesized primary target and progressively widening the net to identify potential off-target interactions.

Tier 1: Primary Target Validation and Selectivity Against Related Receptors

The first step is to quantify the binding affinity of this compound for the human histamine H3 receptor. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of the compound's inhibitory constant (Ki).[3] To assess selectivity within the same receptor family, we will perform identical binding assays for the other histamine receptor subtypes: H1, H2, and H4.

Tier 2: Broad Off-Target Screening

To identify potential cross-reactivity with unrelated protein families, a broad screening panel is employed. Protein kinases are a common source of off-target interactions for many small molecules due to the conserved nature of their ATP-binding pocket.[4] Therefore, we will subject this compound to a kinase panel screen, assessing its inhibitory activity against a representative set of human kinases.

Tier 3: Cellular Viability Assessment

Finally, to ensure that any observed biological effects are not due to general cytotoxicity, a cell viability assay, such as the MTT assay, will be conducted.[5] This assay measures the metabolic activity of cells and provides an indication of the compound's potential to induce cell death at the concentrations used in cellular experiments.

Methodologies

General Membrane Preparation for Receptor Binding Assays

This protocol describes the preparation of cell membranes expressing the target histamine receptors, a critical first step for in vitro binding assays.

  • Cell Culture : Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) to approximately 90% confluency.

  • Cell Harvesting : Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization : Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation : Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant, and resuspend the membrane pellet in the appropriate assay buffer.[6]

  • Protein Quantification : Determine the protein concentration of the membrane preparation using a BCA protein assay.

Competitive Radioligand Binding Assay for Histamine Receptors

This protocol details the steps to determine the binding affinity of this compound for each of the four human histamine receptor subtypes.

  • Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup : In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or competitor (this compound dilutions or a known non-specific binding control).

    • 50 µL of the appropriate radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R) at a final concentration near its Kd.

    • 150 µL of the prepared membrane preparation (10-30 µg of protein).

  • Incubation : Incubate the plate at 25°C for 60-180 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Termination and Filtration : Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer.[6]

  • Scintillation Counting : Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis : The data will be used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Kinase Panel Screening

This protocol outlines a general procedure for screening this compound against a panel of protein kinases.

  • Compound Preparation : Prepare the test compound at a concentration significantly higher than its expected on-target IC50 (e.g., 10 µM).[8]

  • Kinase Panel : Utilize a commercial kinase profiling service that offers a broad panel of human kinases. These services typically perform radiometric or fluorescence-based assays.[9][10]

  • Assay Performance : The assays are generally performed by incubating the kinase, a substrate (often a peptide), and ATP (with a radioactive label in radiometric assays) in the presence of the test compound or a vehicle control (DMSO).

  • Data Reporting : The results are typically reported as the percentage of remaining kinase activity in the presence of the test compound compared to the vehicle control. Significant inhibition (e.g., >50%) at the screening concentration warrants further investigation to determine the IC50 value.

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the general cytotoxicity of this compound.

  • Cell Seeding : Seed a suitable cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound for a period that is relevant to the planned cellular assays (e.g., 24-72 hours).

  • MTT Addition : After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of a 5 mg/mL MTT solution to each well.[11]

  • Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis : Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Visualizing the Workflow

G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Off-Target Profiling cluster_2 Tier 3: Cytotoxicity Assessment A Compound Synthesis & Physicochemical Characterization B Histamine Receptor Membrane Preparation A->B C Competitive Radioligand Binding Assay (H1, H2, H3, H4) A->C B->C D Ki Determination & Selectivity Analysis C->D E Kinase Panel Screen (e.g., 96-well format) D->E Proceed if potent & selective H Cell Culture D->H Proceed if potent & selective F Identify Hits (% Inhibition > 50%) E->F G Follow-up IC50 Determination for Hits F->G I MTT Cell Viability Assay H->I J Determine CC50 I->J

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₃[13]
Molecular Weight250.29 g/mol [13]
CAS Number92033-81-3[13]
AppearanceSolid[14]
Solubility in WaterPoorly soluble[14]
Organic SolventsSoluble in ethanol, dichloromethane[14]

Table 2: Hypothetical Binding Affinities (Ki) of this compound at Human Histamine Receptors

ReceptorKi (nM)Selectivity Ratio (vs. H3R)
H11,200240
H2>10,000>2,000
H3 5 1
H4850170

Data is hypothetical and for illustrative purposes only.

Interpretation of Table 2: In this hypothetical scenario, this compound demonstrates high affinity for the H3 receptor with a Ki of 5 nM. The compound exhibits good selectivity against other histamine receptor subtypes, with at least a 170-fold lower affinity for H1 and H4 receptors and minimal activity at the H2 receptor. This profile would suggest that at concentrations effective for H3R modulation, direct effects on other histamine receptors are unlikely.

Table 3: Hypothetical Kinase Inhibition Profile of this compound (10 µM Screen)

Kinase% Inhibition at 10 µM
Aurora A5
CDK212
EGFR8
Kinase X 65
PKA3
VEGFR215

Data is hypothetical and for illustrative purposes only.

Interpretation of Table 3: The kinase screen reveals a potential off-target interaction with "Kinase X," showing 65% inhibition at a 10 µM concentration. This finding would necessitate a follow-up dose-response experiment to determine the IC50 for this interaction. If the IC50 for Kinase X is significantly higher than the H3R Ki, the window for selective on-target activity is maintained. However, if the potencies are comparable, any cellular effects observed with this compound could be a result of inhibiting either or both targets.

G cluster_0 Signaling Pathways H3R Histamine H3 Receptor (Primary Target) DownstreamH3R H3R Downstream Signaling H3R->DownstreamH3R KinaseX Kinase X (Off-Target) DownstreamKinaseX Kinase X Downstream Signaling KinaseX->DownstreamKinaseX Phenotype Observed Cellular Phenotype DownstreamH3R->Phenotype DownstreamKinaseX->Phenotype Compound This compound Compound->H3R Inhibition Compound->KinaseX Inhibition (Cross-Reactivity)

Caption: Potential for confounded results due to cross-reactivity.

Conclusion and Best Practices

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel small molecule, using this compound as a case study. The key takeaway for researchers is that a comprehensive understanding of a compound's selectivity profile is essential for the reliable interpretation of experimental data.

Key Recommendations:

  • Hypothesize and Validate: Use structural information to hypothesize a primary target and then empirically validate this with high-quality binding assays.

  • Screen Broadly: Do not assume specificity. Screen against diverse protein families, such as kinases, to uncover unexpected off-target interactions.

  • Quantify, Don't Just Qualify: Determine the potency (Ki or IC50) for both on- and off-targets to understand the selectivity window.

  • Assess Cytotoxicity: Always perform cell viability assays to rule out non-specific toxic effects.

  • Utilize Control Compounds: Where possible, use a structurally related but inactive compound as a negative control and a known selective inhibitor of the target as a positive control in cellular assays.

By adopting this multi-faceted approach, researchers can build a robust data package that provides confidence in the selectivity of their chemical tools, ultimately leading to more reliable and reproducible scientific discoveries.

References

  • Fabgennix International. (n.d.). Competition Assay Protocol. [Link]

  • Al-Oqail, M. M., El-Sayed, M. A., & Al-Yahya, M. A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Barrow, J. C., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359. [Link]

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]

  • Lim, K. H., & Yoon, J. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1823, 1-21. [Link]

  • Arena Pharmaceuticals, Inc. (2005). Pyrrolidine derivatives as histamine H3 receptor antagonists.
  • Santora, V. J., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 18(4), 1490-1494. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. [Link]

  • Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenoxy)pyrrolidine. PubChem. [Link]

  • Igel, P. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(17), 7345-7355. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3-(3-Cyclopropylphenoxy)propyl]pyrrolidine. PubChem. [Link]

  • HDH Pharma Inc. (n.d.). This compound, min 95%, 100 mg. [Link]

Sources

Benchmarking 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: A Comparative Guide to its Potential as a Modulator of Key Neurological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the pyrrolidine scaffold is a cornerstone of innovation, offering a three-dimensional structure that is adept at interacting with a multitude of biological targets.[1] This guide provides a comprehensive framework for the characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine , a compound of interest due to its structural motifs which suggest potential interactions with key enzymes and receptors in the central nervous system. As this molecule has not been extensively studied, this document serves as a proactive benchmarking proposal, outlining the scientific rationale and experimental workflows to evaluate its inhibitory potential against three high-value neurological targets: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A and MAO-B), and the Histamine H3 Receptor (H3R).

Rationale for Target Selection: Structural Homology as a Predictive Tool

The chemical architecture of this compound, featuring a pyrrolidine ring linked via a propyl chain to a nitrophenoxy group, shares pharmacophoric elements with established inhibitors of several key neurological targets. This structural analogy forms the basis of our proposed investigation.

  • Acetylcholinesterase (AChE): The pyrrolidine moiety is a recognized feature in a number of AChE inhibitors.[2][3] AChE is a critical enzyme in cholinergic neurotransmission, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4][5] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

  • Monoamine Oxidase (MAO): Various scaffolds incorporating aromatic and amine functionalities have demonstrated inhibitory activity against MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8][9] Imbalances in monoaminergic signaling are implicated in depression and Parkinson's disease.[10][11]

  • Histamine H3 Receptor (H3R): The phenoxypropylpyrrolidine substructure is a key feature in several potent histamine H3 receptor antagonists.[12][13] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive disorders and sleep-wake regulation.[14][15]

Comparative Benchmarking: A Proposal for In Vitro Evaluation

To ascertain the biological activity of this compound, a direct comparison with well-characterized inhibitors for each proposed target is essential. The following tables outline the proposed benchmark compounds and the key performance metric to be assessed.

Table 1: Proposed Benchmark Inhibitors for Comparative Analysis
TargetBenchmark InhibitorRationale for Selection
Acetylcholinesterase (AChE) DonepezilA highly selective and widely used AChE inhibitor for Alzheimer's disease.[6][16][17]
RivastigmineA dual inhibitor of both AChE and Butyrylcholinesterase (BuChE).[6][17][18]
GalantamineA well-established AChE inhibitor with a distinct allosteric modulating activity.[6][17][19]
Monoamine Oxidase-A (MAO-A) ClorgylineA potent and selective irreversible inhibitor of MAO-A.[10]
MoclobemideA reversible and selective inhibitor of MAO-A, offering a different kinetic profile for comparison.[10]
Monoamine Oxidase-B (MAO-B) SelegilineA selective irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[10][11]
RasagilineA potent and selective irreversible MAO-B inhibitor.[10]
Histamine H3 Receptor (H3R) PitolisantThe first H3R antagonist/inverse agonist approved for clinical use, providing a strong clinical benchmark.[15][20][21]
CiproxifanA highly potent and selective H3R antagonist, extensively used in preclinical research.[21][22]
ClobenpropitA classical and highly potent H3R antagonist.[15]
Table 2: Proposed In Vitro Assay and Key Performance Metric
TargetProposed In Vitro AssayKey Performance Metric
AChE Ellman's AssayIC50 (Half-maximal inhibitory concentration)
MAO-A & MAO-B Fluorometric or HPLC-based AssayIC50 and Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
H3R Radioligand Binding AssayKi (Inhibitor constant)

Experimental Protocols: A Step-by-Step Guide to Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols are proposed for the in vitro evaluation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring AChE activity.[20] The principle lies in the measurement of the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of human recombinant AChE in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Substrate Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Test Compound and Controls: Dissolve this compound and benchmark inhibitors (Donepezil, Rivastigmine, Galantamine) in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 20 µL of serially diluted test compound or benchmark inhibitor to the respective wells. For the negative control (100% activity), add 20 µL of assay buffer with the same final DMSO concentration.

    • Add 20 µL of the AChE solution to all wells except for the blank (add 20 µL of assay buffer instead).

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of the ATCI solution to all wells.

    • Immediately add 120 µL of the DTNB solution to all wells.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of human recombinant AChE ensures the relevance of the findings to human physiology. The kinetic measurement allows for the accurate determination of the initial reaction velocity, which is crucial for calculating inhibition. The inclusion of a no-enzyme control accounts for any non-enzymatic hydrolysis of the substrate.

Experimental Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_ache Add AChE to Wells reagents->add_ache compounds Prepare Test Compound & Controls (Serial Dilutions) add_compounds Add Test Compounds/Controls compounds->add_compounds add_ache->add_compounds incubate Incubate (15 min) add_compounds->incubate add_substrate Add ATCI & DTNB (Initiate Reaction) incubate->add_substrate measure Measure Absorbance (412 nm) Kinetically add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the AChE inhibition assay using the Ellman's method.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay is a sensitive method to determine the inhibitory potential of compounds against both MAO isoforms. The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., p-tyramine or kynuramine) by MAO.[15][17][23] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a potassium phosphate or similar buffer at pH 7.4.

    • MAO-A and MAO-B Enzymes: Human recombinant MAO-A and MAO-B.

    • Substrate: p-Tyramine or Kynuramine.

    • Detection Reagent: A suitable fluorometric probe (e.g., Amplex Red) and HRP.

    • Test Compound and Controls: Dissolve this compound and benchmark inhibitors (Clorgyline, Moclobemide, Selegiline, Rasagiline) in DMSO and prepare serial dilutions.

  • Assay Procedure (96-well plate format, performed in duplicate for each isoform):

    • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.

    • Add 5 µL of the serially diluted test compound or benchmark inhibitor. For the negative control, add 5 µL of the assay buffer with the same final DMSO concentration.

    • Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Prepare a reaction mixture containing the substrate and the detection reagent.

    • Initiate the reaction by adding 45 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 values for both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Causality Behind Experimental Choices: The use of both MAO-A and MAO-B isoforms is crucial to determine the selectivity of the test compound, which is a critical parameter for therapeutic potential and side-effect profiles. The pre-incubation step is important, especially for irreversible inhibitors, to allow for covalent bond formation with the enzyme.

Experimental Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (for each isoform) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, MAO-A/B, Substrate, Probe) add_mao Add MAO Enzyme reagents->add_mao compounds Prepare Test Compound & Controls (Serial Dilutions) add_compounds Add Test Compounds/Controls compounds->add_compounds add_mao->add_compounds pre_incubate Pre-incubate (15 min) add_compounds->pre_incubate add_reagents Add Substrate & Probe (Initiate Reaction) pre_incubate->add_reagents incubate Incubate (30-60 min) add_reagents->incubate measure Measure Fluorescence incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 (MAO-A & MAO-B) calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Workflow for the MAO-A and MAO-B inhibition assay.

Histamine H3 Receptor (H3R) Binding Assay

This radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the H3R with high affinity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Binding Buffer: Typically a Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, CaCl₂), pH 7.4.

    • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor.

    • Radioligand: A high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine.

    • Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., unlabeled Nα-methylhistamine or a potent antagonist).

    • Test Compound and Controls: Dissolve this compound and benchmark inhibitors (Pitolisant, Ciproxifan, Clobenpropit) in DMSO and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the binding buffer.

    • Add 50 µL of the serially diluted test compound or benchmark inhibitor.

    • For total binding, add 50 µL of binding buffer with the same final DMSO concentration.

    • For non-specific binding, add 50 µL of the non-specific binding control.

    • Add 50 µL of the radioligand solution.

    • Add 50 µL of the H3R membrane preparation to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: Radioligand binding assays provide a direct measure of the affinity of a compound for its target receptor, which is a fundamental parameter in pharmacology. The use of a specific radioligand and the inclusion of a non-specific binding control ensure the accuracy of the affinity determination.

Experimental Workflow Diagram:

H3R_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Membranes, Radioligand) add_components Add Components to Wells (Buffer, Compound, Radioligand, Membranes) reagents->add_components compounds Prepare Test Compound & Controls (Serial Dilutions) compounds->add_components incubate Incubate to Equilibrium add_components->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity filter_wash->measure calc_binding Calculate Specific Binding measure->calc_binding calc_inhibition Calculate % Inhibition calc_binding->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for the H3R radioligand binding assay.

Understanding the Underlying Biology: Signaling Pathways

To provide a deeper context for the potential effects of this compound, it is crucial to understand the signaling pathways associated with the proposed targets.

Acetylcholinesterase and Cholinergic Neurotransmission

AChE plays a vital role in terminating the signal at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicular Storage AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (Nicotinic or Muscarinic) ACh_cleft->AChR Inhibitor This compound (Proposed Inhibitor) Inhibitor->AChE Inhibition Signal Postsynaptic Signal (e.g., Depolarization) AChR->Signal

Caption: The role of AChE in the cholinergic synapse and the proposed inhibitory action.

Monoamine Oxidase and Monoaminergic Neurotransmission

MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters, thereby regulating their intracellular levels.[1][8] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters.

MAO_Signaling cluster_presynaptic Presynaptic Neuron Monoamines Monoamines (Dopamine, Serotonin, etc.) MAO Monoamine Oxidase (MAO) (Mitochondrial) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound (Proposed Inhibitor) Inhibitor->MAO Inhibition

Caption: The role of MAO in monoamine metabolism and the proposed inhibitory action.

Histamine H3 Receptor Signaling

The H3R is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[12][20] As a presynaptic autoreceptor, it inhibits the release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters.

H3R_Signaling cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Histamine, ACh, Dopamine) PKA->Neurotransmitter_release Antagonist This compound (Proposed Antagonist) Antagonist->H3R Blockade Histamine Histamine Histamine->H3R

Caption: The inhibitory signaling pathway of the Histamine H3 receptor and the proposed antagonistic action.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of this compound. The proposed in vitro assays will generate crucial data on its potency and selectivity, enabling a direct comparison with established inhibitors. The insights gained from these studies will be instrumental in determining the most promising therapeutic avenue for this compound and will guide future research, including more complex cell-based assays, in vivo efficacy studies, and pharmacokinetic profiling. The systematic approach outlined herein ensures a scientifically sound evaluation, paving the way for the potential discovery of a novel modulator of key neurological targets.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-7080. [Link]

  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, 2006(1), CD005593. [Link]

  • Bongers, G., Sallmen, T., & Leurs, R. (2007). The histamine H3 receptor: a versatile drug target.
  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022). Journal of Biomolecular Structure & Dynamics, 40(14), 6469-6485. [Link]

  • Karadsheh, N., Kussie, P., & Linthicum, D. S. (1991). Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives. Toxicology Letters, 55(3), 335-342. [Link]

  • Khandhar, P. B., & So, D. (2023). Acetylcholinesterase. In StatPearls. StatPearls Publishing. [Link]

  • Quinn, D. M. (1987). Acetylcholinesterase: enzyme structure, reaction dynamics, and virtual transition states. Chemical Reviews, 87(5), 955-979. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]

  • Lovenberg, T. W., Roland, B. L., Wilson, S. J., Jiang, X., Friedman, J., Pyati, J., ... & Miller, R. L. (1999). Cloning and functional expression of a human histamine H3 receptor. Molecular pharmacology, 55(6), 1101-1107. [Link]

  • Kufareva, I., Rueda, M., Katritch, V., & Abagyan, R. (2011). Status of GPCR modeling and docking as reflected by community-wide GPCR Dock 2010 assessment. Structure, 19(8), 1108-1126. [Link]

  • Stocking, E. M., Aluisio, L., Atack, J. R., Bonaventure, P., Carruthers, N. I., Dugovic, C., ... & Letavic, M. A. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(9), 2755-2760. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335. [Link]

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature reviews Drug discovery, 4(2), 107-120. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., Suresh, J., & Mathew, G. E. (2014). Privileged scaffolds as MAO inhibitors: retrospect and prospects. Future Medicinal Chemistry, 6(18), 2099-2121. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • Di Giovanni, G. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 25(16), 3654. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and mechanism of the monoamine oxidase family. Current medicinal chemistry, 14(21), 2215-2230. [Link]

  • Wikipedia. Monoamine oxidase. [Link]

  • Shih, J. C., & Chen, K. (1995). MAO-A and B gene expression in development and aging. Life sciences, 56(22), 1889-1896.
  • Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2017). Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons. Journal of neural transmission (Vienna, Austria : 1996), 124(Suppl 1), 11-23. [Link]

  • Wikipedia. Cholinesterase inhibitor. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Analogues as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for conducting a comparative computational docking study on analogues of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and self-validating workflow. Our primary objective is to evaluate the potential of this chemical scaffold to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), two key enzyme targets in the therapeutic strategy for Alzheimer's disease.

Introduction: The Rationale and the Target

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The molecule this compound presents a unique combination of a flexible linker and aromatic functionalities, suggesting potential interactions with biological macromolecules. While its specific biological activity is not extensively documented, its structural motifs bear resemblance to known inhibitors of cholinesterases (ChEs).

Alzheimer's disease (AD) is a progressive neurodegenerative disorder partly characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh).[2][3][4] The "cholinergic hypothesis" posits that inhibiting the enzymes responsible for ACh degradation—namely AChE and BChE—can increase ACh levels in the brain, offering symptomatic relief.[3][5] Therefore, the discovery of novel ChE inhibitors remains a vital therapeutic strategy.[6] This guide will use this compound as a parent compound to explore how structural analogues can be systematically evaluated for their potential as selective or dual inhibitors of AChE and BChE through in silico molecular docking.

Part 1: A Self-Validating Computational Workflow

A trustworthy computational study is built on a foundation of rigorous validation.[7] The following workflow is designed to be a self-validating system, ensuring that our docking protocol can reliably reproduce experimentally observed binding modes before screening our candidate compounds.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Virtual Screening cluster_output Phase 4: Interpretation PDB 1. Target Selection (e.g., PDB: 4EY7 for AChE) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt LigLib 3. Ligand Library Preparation (2D->3D, energy minimization) Redock 4. Redocking (Dock co-crystallized ligand) LigLib->Redock RMSD 5. RMSD Calculation (Compare docked vs. crystal pose) Redock->RMSD Validate 6. Validation Check (Is RMSD < 2.0 Å?) RMSD->Validate Validate->PrepProt Fail: Refine Parameters Docking 7. Molecular Docking (Dock analogue library) Validate->Docking Success Analysis 8. Post-Docking Analysis (Scores & Interactions) Docking->Analysis Output 9. Comparative Analysis (Potency & Selectivity) Analysis->Output

Caption: A validated workflow for comparative molecular docking studies.

Part 2: Detailed Experimental Protocols

Protocol 1: Target Protein Preparation and Validation

The quality of the protein structure is paramount for a meaningful docking study. We will use human AChE (hAChE) and human BChE (hBChE) for this investigation.

1. Target Selection and Retrieval:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we select PDB ID: 4EY7 for hAChE complexed with the inhibitor Donepezil and PDB ID: 6EUL for hBChE.[8]
  • Causality: Using a high-resolution crystal structure with a co-crystallized ligand is crucial. The ligand's position definitively identifies the binding pocket and provides the basis for our validation step.

2. Protein Preparation:

  • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).[9]
  • Remove all non-essential water molecules and heteroatoms (e.g., ions, co-solvents) from the structure. Retain only water molecules known to be critical for ligand binding, if any.
  • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is essential for calculating the electrostatic interactions that govern binding.
  • Save the prepared protein in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

3. Active Site Definition & Grid Generation:

  • Define the binding site. The most reliable method is to define it based on the position of the co-crystallized ligand (Donepezil for 4EY7).
  • Generate a grid box that encompasses the entire active site gorge. For AChE, this includes the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) near the entrance.[2] The grid box dimensions define the search space for the docking algorithm.

4. Docking Protocol Validation (The Trustworthiness Check):

  • Extract the co-crystallized ligand (Donepezil) from the PDB file and prepare it using the same method as for our test ligands (see Protocol 2).
  • Dock the prepared Donepezil back into the active site of the prepared hAChE structure using the defined grid and docking parameters. This process is known as "redocking".[7][10]
  • Self-Validation Criterion: Superimpose the lowest-energy docked pose of Donepezil with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is universally accepted as an RMSD value of less than 2.0 Å .[7][11][12] This confirms that the chosen docking parameters can accurately reproduce a known binding mode. If the RMSD is > 2.0 Å, the grid parameters and docking settings must be refined.
Protocol 2: Ligand Library Preparation

1. Analogue Design and 2D Sketching:

  • Start with the parent structure: this compound.
  • Design a small, focused library of analogues by making systematic modifications. For example:
  • Analogue 1: Replace the nitro group with a chloro group.
  • Analogue 2: Replace the nitro group with an amino group.
  • Analogue 3: Change the position of the nitro group (e.g., from para to meta).
  • Analogue 4: Introduce a substituent on the pyrrolidine ring.
  • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create 2D structures.

2. 3D Structure Generation and Optimization:

  • Convert the 2D sketches into 3D structures.
  • Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.
  • Save the prepared ligands in the required format (e.g., .pdbqt), ensuring correct atom types and torsional degrees of freedom are assigned.
Protocol 3: Molecular Docking and Post-Docking Analysis

1. Docking Simulation:

  • Using the validated protocol, dock the entire library of prepared analogues into the active sites of both hAChE and hBChE.
  • Docking software like AutoDock Vina will generate multiple binding poses for each ligand and calculate a corresponding binding affinity or "docking score" (typically in kcal/mol).[9]

2. Analysis of Results:

  • Binding Affinity (Docking Score): The primary quantitative metric. A more negative value indicates a stronger predicted binding affinity.[13]
  • Binding Pose and Interactions: Visually inspect the top-ranked pose for each promising ligand within the enzyme's active site using a visualization tool (e.g., PyMOL, Discovery Studio).[14] Identify and analyze key molecular interactions:
  • Hydrogen Bonds: Crucial for specificity and high-affinity binding.
  • π-π Stacking/T-stacking: Interactions between aromatic rings of the ligand and key residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site gorge (e.g., Trp86 in AChE's CAS, Tyr341 in AChE's PAS).[2][4]
  • Hydrophobic Interactions: Contributions from non-polar regions of the ligand and enzyme.

Part 3: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear, objective comparison.

Table 1: Comparative Docking Scores of Analogues against hAChE and hBChE
CompoundModificationhAChE Docking Score (kcal/mol)hBChE Docking Score (kcal/mol)Selectivity Index (hBChE/hAChE)
Parent This compound-8.5-8.20.96
Analogue 1 4-Chloro substitution-9.2-8.60.93
Analogue 2 4-Amino substitution-9.8-9.91.01
Analogue 3 3-Nitro substitution-7.9-8.11.03
Donepezil Reference Inhibitor-10.8-10.10.94

Note: The data presented is hypothetical for illustrative purposes. The Selectivity Index is a simple ratio of binding energies; a value > 1 suggests selectivity for AChE, while a value < 1 suggests selectivity for BChE.

Table 2: Key Molecular Interactions for the Most Potent Ligand (Analogue 2)
Target EnzymeInteracting ResidueInteraction TypeDistance (Å)Binding Site
hAChE (4EY7) Trp86π-π Stacking3.8Catalytic Anionic Site (CAS)
Tyr341π-π Stacking4.1Peripheral Anionic Site (PAS)
Tyr124Hydrogen Bond2.9PAS
Phe295Hydrophobic-Acyl Pocket
hBChE (6EUL) Trp82π-π Stacking3.9Catalytic Anionic Site (CAS)
Asp70Hydrogen Bond3.0CAS
Leu286Hydrophobic-Acyl Pocket

Part 4: Interpretation and Future Directions

The hypothetical results in Table 1 suggest that the 4-amino substitution (Analogue 2) significantly improves binding affinity for both enzymes compared to the parent compound, achieving scores approaching the reference drug, Donepezil. The π-π stacking interactions with key aromatic residues in the active site gorge, as detailed in Table 2 , are critical for anchoring the ligand.[2][4] The hydrogen bond formed by the amino group of Analogue 2 with Tyr124 in AChE likely accounts for its enhanced potency.

Interestingly, Analogue 2 shows almost no selectivity (Index ≈ 1.01), suggesting it could function as a dual inhibitor. In contrast, Analogue 1 (4-chloro) shows a slight preference for AChE. This comparative analysis allows us to generate structure-activity relationships (SAR) to guide further optimization. For instance, electron-donating groups (like -NH2) at the para position appear more favorable than electron-withdrawing groups (-Cl, -NO2).

While molecular docking is a powerful screening tool, it is the first step.[15] The insights gained here must be validated through more rigorous computational and experimental methods:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time and calculate binding free energies more accurately.[16]

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of the most promising analogues against both AChE and BChE, thus validating the in silico predictions.[5][7]

  • Lead Optimization: To synthesize new analogues based on the SAR from this study to further improve potency and selectivity.

G cluster_gorge AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) Tyr72, Tyr124, Trp286, Tyr341 CAS Catalytic Anionic Site (CAS) Trp86, Glu202, His447 PAS->CAS ~14 Å Gorge Ligand Inhibitor Ligand Ligand->PAS Initial Binding & Orientation Ligand->CAS Inhibition of ACh Hydrolysis

Caption: Key binding sites within the Acetylcholinesterase active site gorge.

References

  • Stavrakov, G., et al. (2018). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bulgarian Chemical Communications, 50(J), 40–48. [Link]

  • Cheung, J., et al. (2012). Molecular basis for the exquisite selectivity of a potent inhibitor of human acetylcholinesterase. Journal of the American Chemical Society, 134(43), 17784-17787. [Link]

  • Al-nsour, T., et al. (2020). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 143-150. [Link]

  • Chen, Y., et al. (2018). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Advances, 8(52), 29625-29633. [Link]

  • Wang, R., et al. (2020). Discovery, Biological Evaluation and Molecular Dynamic Simulations of Butyrylcholinesterase Inhibitors Through Structure-Based Pharmacophore Virtual Screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 606-616. [Link]

  • The Pharma Innovation Journal. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(9), 123-129. [Link]

  • Li, Y., et al. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules, 28(10), 4084. [Link]

  • Georgieva, M., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 23(19), 11693. [Link]

  • Georgieva, M., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC - NIH. [Link]

  • Zhang, L., et al. (2019). Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. Molecules, 24(23), 4217. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? [Link]

  • Bio-protocol. (n.d.). Validation of Molecular Docking. [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2636-2649. [Link]

  • Khan, S. U. (2023). Molecular Docking Protocol Guide. Scribd. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Slideshare. (n.d.). Molecular docking. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Ferreira, L. G., et al. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(16), 2945. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Al-Samydai, A., et al. (2023). Computational Discovery of Novel EGFR Inhibitors: A Molecular Docking and Dynamics Study of Naproxen–1,3,4-Oxadiazole Analogues. Palestinian Medical and Pharmaceutical Journal, 8(2), 1-14. [Link]

  • Agrawal, R. K., et al. (2013). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. Current Computer-Aided Drug Design, 9(3), 405-416. [Link]

  • Shawali, A. S., et al. (2002). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 7(3), 273-282. [Link]

  • Siwek, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. Molecules, 28(11), 4443. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a molecule that combines the structural features of a nitrophenolic compound and a pyrrolidine derivative. This composition informs our risk assessment and subsequent disposal strategy.

  • Nitrophenols : This class of compounds is recognized for its toxicity and persistence in the environment.[1] 4-Nitrophenol, a key component of the target molecule, is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Nitrophenols are notorious pollutants and are considered hazardous waste.[1][3][4]

  • Pyrrolidine : Pyrrolidine and its derivatives are often flammable, corrosive, and can cause severe skin burns and eye damage.[5][6][7][8][9] They are also harmful if swallowed or inhaled.

Given these characteristics, this compound must be treated as a hazardous waste. Improper disposal, such as pouring it down the sink, is not an option and can lead to significant environmental contamination and regulatory penalties.[1][10]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes the properties of its parent compounds to inform safe handling and disposal.

Property4-NitrophenolPyrrolidine
Molecular Formula C₆H₅NO₃C₄H₉N
Molecular Weight 139.11 g/mol 71.12 g/mol
Appearance Colorless to pale yellow solidColorless to pale yellow liquid
Hazards Harmful, environmental hazardHighly flammable, corrosive, harmful

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound. This protocol is designed to comply with general laboratory safety standards set forth by organizations such as the Occupational Safety and Health Administration (OSHA).[11][12][13][14][15]

Personal Protective Equipment (PPE)

Before handling the chemical waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[16][17]

  • Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory.[16][17]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[16][17]

  • Lab Coat : A standard laboratory coat must be worn to protect from skin contact.[16][17]

  • Respiratory Protection : If handling the compound as a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[16]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[18]

  • Solid Waste :

    • Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.[16]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[16]

  • Liquid Waste :

    • If the compound is in solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.[16][17]

    • Indicate the solvent and the approximate concentration of the compound on the label.

    • Never dispose of solutions containing this chemical down the drain.[16][17]

  • Empty Containers :

    • Containers that held this compound should be treated as hazardous waste.[16] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Storage of Hazardous Waste

Designate a specific, well-ventilated area for the storage of hazardous waste, away from general laboratory traffic.[19] This area should be a designated Satellite Accumulation Area (SAA) in compliance with EPA and local regulations.[18][20]

  • All waste containers must be kept securely closed, except when adding waste.[17]

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.[18]

  • Waste containers must be in good condition and compatible with the chemical waste they hold.[10][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste Container (Contaminated materials, powder) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, rinsate) segregate->liquid_waste Liquid label_solid Label Container: 'Hazardous Waste' 'this compound' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' Full chemical name and solvent liquid_waste->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[17]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[16][17]

  • Collect Absorbed Material : Carefully collect the absorbed material and place it in the designated hazardous solid waste container.[16][17]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[16]

  • Dispose of Cleaning Materials : All cleaning materials, including wipes and absorbents, must be disposed of as hazardous waste.[16]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.[6][17]

  • Ensure all waste containers are properly sealed and labeled before pickup.

  • Maintain accurate records of the waste generated and disposed of, in accordance with your institution's Chemical Hygiene Plan and regulatory requirements.[13][15] The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for the proper management of hazardous and non-hazardous solid waste.[19]

Incineration under controlled conditions is a common and effective method for the disposal of nitrophenols.[3]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just theoretical constructs but are embodied in the meticulous and informed handling of chemical substances from acquisition to disposal.

References

  • Toxicological Profile for Nitrophenols. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Keene State College - Hazardous Waste Management Procedures. [Link]

  • Laboratory Waste Management: The New Regulations. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

  • US4804480A - Destruction of nitrophenols - Google P
  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Bouling Chemical Co., Limited. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS No. 92033-81-3).[1] Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety data from its constituent chemical moieties—pyrrolidine and aromatic nitro compounds—to establish a robust framework for its safe use. The protocols outlined herein are designed to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of their work.

Hazard Analysis: A Synthesis of Potential Risks

This compound incorporates the structural features of both pyrrolidine and a nitrophenoxy group. Therefore, a conservative approach to its handling is to assume it may exhibit hazards associated with both classes of compounds.

  • Pyrrolidine Moiety: Pyrrolidine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2]

  • Aromatic Nitro Moiety: Aromatic nitro compounds are often associated with toxicity and may be harmful if swallowed, inhaled, or absorbed through the skin. They can also be irritants to the skin, eyes, and respiratory system.[3][4]

Based on this analysis, this compound should be treated as a potentially flammable solid, a skin and eye irritant or corrosive, and a substance with potential systemic toxicity upon ingestion, inhalation, or dermal absorption.

Personal Protective Equipment (PPE): A Multi-Laden Defense

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.[3] The selection of appropriate PPE is contingent on the specific procedure being performed.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile, inspect for integrity)[2][3]Flame-resistant laboratory coat, fully buttoned[2][3]NIOSH/MSHA approved respirator if outside a fume hood[5][6]
Experimental Use (in solution) Chemical splash gogglesChemical-resistant gloves (Nitrile)Flame-resistant laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH/MSHA approved respirator with appropriate cartridges
Diagram: PPE Selection Workflow

PPE_Selection start Start: Assess Task storage Storage/Transport start->storage weighing Weighing/Transfer start->weighing experiment Experimental Use start->experiment spill Spill/Emergency start->spill ppe_basic Basic PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_basic ppe_weighing Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat - Respirator (if needed) weighing->ppe_weighing ppe_experiment Standard Lab PPE: - Goggles - Nitrile Gloves - Lab Coat (in Fume Hood) experiment->ppe_experiment ppe_spill Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for minimizing risks when working with this compound.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[5][6]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][5][6] Use spark-proof tools and explosion-proof equipment where necessary.[6]

  • Grounding: Ground and bond containers when transferring the material to prevent the buildup of static electricity.[5][6]

Weighing and Transfer
  • Containment: Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure.[3]

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]

Storage
  • Container: Store in a tightly closed, properly labeled container.[2][5]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[5][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Spill Management:

    • Evacuate: Immediately evacuate the spill area.[8]

    • Ventilate: Ensure adequate ventilation.[5]

    • Contain: For a solid spill, carefully sweep the material to avoid dust generation and place it in a sealed container for disposal.[3] For a liquid spill, absorb it with an inert material like vermiculite or sand and place it in a suitable container.[5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Diagram: Emergency Response Flow

Emergency_Response exposure Exposure Occurs assess Assess Situation (Eye, Skin, Inhalation, Ingestion) exposure->assess eye Eye Contact: Flush with water for 15 min assess->eye skin Skin Contact: Flush with water for 15 min Remove contaminated clothing assess->skin inhalation Inhalation: Move to fresh air assess->inhalation ingestion Ingestion: Do NOT induce vomiting Give water if conscious assess->ingestion seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate steps for emergency response.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Bouling Chemical Co., Limited. Available at: [Link]

  • This compound, min 95%, 100 mg. LabAlley. Available at: [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.